JNJ-37822681 dihydrochloride
Description
The exact mass of the compound 3-Pyridazinamine, N-(1-((3,4-difluorophenyl)methyl)-4-piperidinyl)-6-(trifluoromethyl)-, hydrochloride (1:2) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F5N4.2ClH/c18-13-2-1-11(9-14(13)19)10-26-7-5-12(6-8-26)23-16-4-3-15(24-25-16)17(20,21)22;;/h1-4,9,12H,5-8,10H2,(H,23,25);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLHGUUKFNZTNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=NN=C(C=C2)C(F)(F)F)CC3=CC(=C(C=C3)F)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2F5N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2108806-02-4 | |
| Record name | JNJ-37822681 dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2108806024 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JNJ-37822681 DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3XCP46PA8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
JNJ-37822681 Dihydrochloride: A Technical Guide to its Dual Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-37822681 is a novel psychopharmacological agent initially developed as a potent and selective dopamine D2 receptor antagonist with a characteristic fast dissociation rate, a profile hypothesized to confer antipsychotic efficacy with an improved tolerability profile.[1] Subsequent research has unveiled a second, distinct mechanism of action: the opening of neuronal Kv7 (KCNQ) potassium channels. This dual functionality presents a unique pharmacological profile, suggesting potential therapeutic applications beyond psychosis, including in neuronal hyperexcitability disorders such as epilepsy. This technical guide provides an in-depth exploration of the core mechanisms of action of JNJ-37822681, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and evaluative workflows.
Primary Mechanism of Action: Dopamine D2 Receptor Antagonism
JNJ-37822681 is a potent, specific, and centrally active antagonist of the dopamine D2 receptor. A key characteristic of its interaction with the D2 receptor is its rapid dissociation rate, which is believed to contribute to a lower incidence of extrapyramidal symptoms (EPS) compared to traditional antipsychotics.[2]
Binding Affinity and Receptor Occupancy
Radioligand binding assays have been instrumental in characterizing the affinity of JNJ-37822681 for the dopamine D2 receptor. These experiments have demonstrated a moderate binding affinity for the dopamine D2L receptor subtype.[3]
Table 1: In Vitro Binding Affinity of JNJ-37822681
| Parameter | Value | Receptor Subtype |
| Kᵢ | 158 nM | Dopamine D₂L |
Kᵢ (Inhibitory constant) is a measure of the binding affinity of a ligand to a receptor.
In human studies using positron emission tomography (PET) with [11C]raclopride, oral administration of JNJ-37822681 resulted in dose-dependent occupancy of striatal D2 receptors.[4]
Table 2: In Vivo D2 Receptor Occupancy in Humans
| Single Oral Dose | Receptor Occupancy |
| 2 mg | 9-19% |
| 20 mg | 60-74% |
In Vivo Efficacy in Preclinical Models of Psychosis
JNJ-37822681 has demonstrated efficacy in various rodent models of psychosis, which are designed to mimic the positive symptoms of schizophrenia. These models typically involve inducing hyperlocomotion or stereotyped behaviors through the administration of dopamine agonists or other psychotomimetic agents.
Table 3: In Vivo Efficacy of JNJ-37822681 in Rat Models of Psychosis
| Model | Agonist | Behavioral Endpoint | ED₅₀ of JNJ-37822681 (mg/kg, i.h.) |
| Apomorphine-induced stereotypy | Apomorphine | Stereotyped behavior | 0.19[3] |
| D-amphetamine-induced hyperlocomotion | D-amphetamine | Hyperlocomotion | 1.0[3] |
| Phencyclidine-induced hyperlocomotion | Phencyclidine | Hyperlocomotion | 4.7[3] |
ED₅₀ (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population.
Signaling Pathway
As a D2 receptor antagonist, JNJ-37822681 blocks the binding of dopamine to the receptor. D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins. Inhibition of D2 receptor signaling leads to an increase in the activity of adenylyl cyclase, resulting in elevated intracellular levels of cyclic AMP (cAMP). This modulation of downstream signaling pathways is believed to underlie the antipsychotic effects of D2 antagonists.
Caption: Dopamine D2 Receptor Antagonism Pathway of JNJ-37822681.
Secondary Mechanism of Action: Neuronal Kv7 Channel Opener
More recent investigations have identified a novel mechanism of action for JNJ-37822681 as an opener of neuronal Kv7 (KCNQ) potassium channels.[5] These voltage-gated potassium channels play a crucial role in regulating neuronal excitability, and their activation leads to membrane hyperpolarization, thereby reducing the likelihood of action potential firing. This activity suggests a potential therapeutic role for JNJ-37822681 in conditions characterized by neuronal hyperexcitability, such as epilepsy.
Electrophysiological Effects
Whole-cell patch-clamp electrophysiology studies have demonstrated that JNJ-37822681 enhances Kv7.2-5 currents. This effect is comparable in potency and efficacy to the prototypical Kv7 channel opener, retigabine. In human induced pluripotent stem cell (hiPSC)-derived neurons (iNeurons), JNJ-37822681 was shown to enhance the M-current, hyperpolarize the resting membrane potential, and reduce spontaneous action potential firing. These effects were blocked by the Kv7 channel antagonist XE-991, confirming the specificity of this action.[5]
Signaling Pathway and Cellular Effects
By opening Kv7 channels, JNJ-37822681 increases the efflux of potassium ions (K+) from the neuron. This leads to hyperpolarization of the neuronal membrane, making it more difficult to reach the threshold for firing an action potential. This reduction in neuronal excitability is the basis for its potential anticonvulsant effects.
Caption: Neuronal Kv7 Channel Opening Mechanism of JNJ-37822681.
Clinical Efficacy in Schizophrenia
The antipsychotic efficacy of JNJ-37822681 has been evaluated in clinical trials involving patients with acute exacerbation of schizophrenia. The primary outcome measure in these trials was the change in the Positive and Negative Syndrome Scale (PANSS) total score.
Table 4: Clinical Efficacy of JNJ-37822681 in Schizophrenia (12-week study)
| Treatment Group | Mean Change from Baseline in PANSS Total Score (Week 6) | p-value vs. Placebo |
| Placebo | -6.4 | - |
| JNJ-37822681 (10 mg bid) | -18.4 | < 0.001 |
| JNJ-37822681 (20 mg bid) | -17.7 | < 0.001 |
| JNJ-37822681 (30 mg bid) | -20.0 | < 0.001 |
| Olanzapine (15 mg qd) | -22.9 | < 0.001 |
All tested doses of JNJ-37822681 demonstrated a statistically significant reduction in PANSS total scores compared to placebo, indicating its efficacy in treating the symptoms of schizophrenia.[1]
Experimental Protocols
Radioligand Binding Assay for D2 Receptor Affinity
-
Objective: To determine the binding affinity (Kᵢ) of JNJ-37822681 for the dopamine D2L receptor.
-
Method: Competitive radioligand binding assays are performed using cell membranes prepared from a stable cell line expressing the human dopamine D2L receptor.
-
Procedure:
-
Cell membranes are incubated with a fixed concentration of a specific D2 receptor radioligand (e.g., [³H]-spiperone).
-
Increasing concentrations of unlabeled JNJ-37822681 are added to compete with the radioligand for binding to the D2 receptors.
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
The IC₅₀ (the concentration of JNJ-37822681 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
The Kᵢ is calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
Apomorphine-Induced Stereotypy in Rats
-
Objective: To assess the in vivo D2 receptor antagonist activity of JNJ-37822681.
-
Animals: Male Wistar rats.
-
Procedure:
-
Rats are pre-treated with various doses of JNJ-37822681 or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
After a specified pre-treatment time, rats are challenged with a subcutaneous injection of apomorphine (a dopamine receptor agonist) to induce stereotyped behaviors (e.g., sniffing, licking, gnawing).
-
Behavior is observed and scored by a trained observer blinded to the treatment conditions at regular intervals for a defined period.
-
The intensity of stereotyped behavior is rated on a standardized scale.
-
The ED₅₀ for the inhibition of apomorphine-induced stereotypy is calculated.
-
Whole-Cell Patch-Clamp Electrophysiology for Kv7 Channels
-
Objective: To characterize the effects of JNJ-37822681 on neuronal Kv7 channel currents.
-
Cells: HEK293 cells stably expressing human Kv7.2/7.3 channels or primary cultured neurons.
-
Procedure:
-
Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.
-
The extracellular solution contains standard physiological ion concentrations. The intracellular (pipette) solution contains a potassium-based solution to isolate K+ currents.
-
Cells are held at a holding potential (e.g., -80 mV), and voltage steps are applied to elicit Kv7 channel currents.
-
A baseline recording of the Kv7 current is established.
-
JNJ-37822681 is applied to the bath at various concentrations, and the effect on the Kv7 current is recorded.
-
The concentration-response curve is generated to determine the EC₅₀ (the concentration that produces 50% of the maximal effect).
-
Summary and Future Directions
JNJ-37822681 possesses a unique dual mechanism of action, functioning as both a fast-dissociating dopamine D2 receptor antagonist and a neuronal Kv7 channel opener. Its D2 antagonist properties have been validated in preclinical models and clinical trials for schizophrenia, demonstrating efficacy in reducing psychotic symptoms. The more recently discovered Kv7 channel opening activity presents an exciting avenue for potential therapeutic expansion into epilepsy and other disorders of neuronal hyperexcitability. Further research is warranted to fully elucidate the clinical implications of this dual pharmacology and to explore the full therapeutic potential of JNJ-37822681.
Caption: Logical Relationship of JNJ-37822681's Dual Mechanism of Action.
References
- 1. Sensitization of apomorphine-induced stereotyped behavior in mice is context dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacology of JNJ-37822681, a specific and fast-dissociating D2 antagonist for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Whole Cell Patch Clamp Protocol [protocols.io]
JNJ-37822681 Dihydrochloride: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-37822681 is a potent and specific antagonist of the dopamine D2 receptor, characterized by its rapid dissociation kinetics. This profile has generated interest in its potential as an atypical antipsychotic with an improved side-effect profile, particularly concerning extrapyramidal symptoms. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of JNJ-37822681 dihydrochloride. It includes a detailed, multi-step synthesis protocol, in-depth methodologies for key in vitro and in vivo pharmacological assays, and a summary of its binding affinity and preclinical efficacy. The document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of neuropsychopharmacology.
Discovery and Rationale
JNJ-37822681 was identified through a screening program designed to discover potent and specific D2 receptor antagonists with fast dissociation rates.[1] The rationale behind this approach is that the rapid dissociation from the D2 receptor may contribute to a lower incidence of extrapyramidal symptoms (EPS), which are a common and debilitating side effect of many antipsychotic medications.[1] The discovery of JNJ-37822681, chemically known as N-[1-(3,4-difluorobenzyl)piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine, provided a novel chemical entity to explore the therapeutic potential of fast D2 antagonism for the treatment of schizophrenia and bipolar disorder.[1]
Synthesis of this compound
The synthesis of JNJ-37822681 is a multi-step process. The following is a detailed protocol for the synthesis of N-[1-(3,4-difluorobenzyl)piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine and its subsequent conversion to the dihydrochloride salt.
Synthesis of N-(1-((3,4-difluorophenyl)methyl)-4-piperidinyl)-6-(trifluoromethyl)-3-pyridazinamine
A detailed, step-by-step synthesis protocol for the core molecule is outlined below. Note: This is a representative synthesis, and specific conditions may be optimized.
Step 1: Synthesis of tert-butyl 4-aminopiperidine-1-carboxylate This commercially available starting material can also be synthesized by reacting 4-aminopiperidine with di-tert-butyl dicarbonate (Boc)2O in the presence of a base like triethylamine in a suitable solvent such as dichloromethane.
Step 2: Synthesis of 3-chloro-6-(trifluoromethyl)pyridazine This intermediate can be prepared from 3,6-dichloropyridazine by a nucleophilic substitution reaction with a source of trifluoromethyl anion, such as trifluoromethyltrimethylsilane (TMSCF3), in the presence of a fluoride source like cesium fluoride.
Step 3: Synthesis of tert-butyl 4-((6-(trifluoromethyl)pyridazin-3-yl)amino)piperidine-1-carboxylate A mixture of tert-butyl 4-aminopiperidine-1-carboxylate and 3-chloro-6-(trifluoromethyl)pyridazine is heated in the presence of a base, such as potassium carbonate, in a solvent like N,N-dimethylformamide (DMF) to facilitate the nucleophilic aromatic substitution.
Step 4: Deprotection of the piperidine nitrogen The Boc protecting group is removed from tert-butyl 4-((6-(trifluoromethyl)pyridazin-3-yl)amino)piperidine-1-carboxylate by treatment with an acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane.
Step 5: N-alkylation with 3,4-difluorobenzyl bromide The resulting 4-((6-(trifluoromethyl)pyridazin-3-yl)amino)piperidine is reacted with 3,4-difluorobenzyl bromide in the presence of a base like potassium carbonate in a solvent such as acetonitrile to yield the final product, N-(1-((3,4-difluorophenyl)methyl)-4-piperidinyl)-6-(trifluoromethyl)-3-pyridazinamine.
Formation of this compound
The free base, N-(1-((3,4-difluorophenyl)methyl)-4-piperidinyl)-6-(trifluoromethyl)-3-pyridazinamine, is dissolved in a suitable solvent like ethanol or isopropanol. A solution of hydrochloric acid in a compatible solvent (e.g., ethereal HCl or HCl in isopropanol) is then added dropwise with stirring. The resulting precipitate, this compound, is collected by filtration, washed with a cold solvent, and dried under vacuum.
Pharmacological Characterization
In Vitro Dopamine D2 Receptor Binding Affinity
The affinity of JNJ-37822681 for the dopamine D2L receptor was determined using a radioligand binding assay.
Table 1: In Vitro Binding Affinity of JNJ-37822681
| Receptor | Radioligand | Ki (nM) |
| Dopamine D2L | [3H]-Spiperone | 158[2][3] |
-
Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2L receptor are prepared. Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.[4]
-
Binding Assay: The assay is performed in a 96-well plate format in a final volume of 250 µL.[4]
-
Incubation Mixture: Each well contains the cell membrane preparation (e.g., 50-100 µg of protein), a fixed concentration of the radioligand [3H]-spiperone, and varying concentrations of the competing ligand (JNJ-37822681).
-
Incubation Conditions: The plates are incubated for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 37°C) to reach equilibrium.[4]
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding. The filters are then washed with ice-cold buffer to remove unbound radioligand.[4]
-
Radioactivity Measurement: The radioactivity retained on the filters is measured using a liquid scintillation counter.[4]
-
Data Analysis: The concentration of JNJ-37822681 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[4]
In Vivo Pharmacological Activity
JNJ-37822681 has demonstrated efficacy in rodent models of psychosis.
Table 2: In Vivo Efficacy of JNJ-37822681 in Rat Models of Psychosis
| Model | Agonist | Endpoint | ED50 (mg/kg, s.c.) |
| Apomorphine-induced Stereotypy | Apomorphine | Inhibition of stereotyped behavior | 0.19[2][3] |
| D-Amphetamine-induced Hyperlocomotion | D-Amphetamine | Inhibition of hyperlocomotion | 1.0[2][3] |
| Phencyclidine-induced Hyperlocomotion | Phencyclidine | Inhibition of hyperlocomotion | 4.7[2][3] |
-
Apomorphine-Induced Stereotypy in Rats:
-
Animals: Male Wistar rats are used.
-
Acclimation: Animals are acclimated to the testing environment before the experiment.
-
Drug Administration: JNJ-37822681 or vehicle is administered subcutaneously (s.c.) at various doses. After a predetermined time (e.g., 30-60 minutes), apomorphine (a dopamine receptor agonist) is administered s.c. to induce stereotyped behaviors.
-
Behavioral Scoring: Immediately after apomorphine injection, individual rats are placed in observation cages, and stereotyped behaviors (e.g., sniffing, licking, gnawing) are scored by a trained observer blind to the treatment conditions at regular intervals over a specific period (e.g., 60 minutes). A rating scale is used to quantify the intensity of the stereotypy.
-
Data Analysis: The ED50 value, the dose of JNJ-37822681 that produces a 50% reduction in the maximal stereotypy score, is calculated.
-
-
Phencyclidine (PCP)-Induced Hyperlocomotion in Rats:
-
Animals: Male Sprague-Dawley rats are used.
-
Apparatus: Locomotor activity is measured in automated activity monitors (e.g., transparent cages equipped with infrared beams).
-
Procedure: Rats are placed in the activity chambers for a habituation period. JNJ-37822681 or vehicle is administered s.c., followed by a s.c. injection of PCP (an NMDA receptor antagonist that induces hyperlocomotion).
-
Data Collection: Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a set duration (e.g., 60-90 minutes) after PCP administration.
-
Data Analysis: The total locomotor activity counts are analyzed, and the ED50 value for the inhibition of PCP-induced hyperlocomotion is determined.
-
Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathway and experimental workflow related to JNJ-37822681.
Caption: Dopamine D2 Receptor Signaling Pathway.
References
JNJ-37822681: A Technical Whitepaper on its Fast-Dissociating Dopamine D2 Antagonist Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction: JNJ-37822681, chemically identified as N-[1-(3,4-difluorobenzyl)piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine, is a novel antipsychotic agent distinguished by its high selectivity and, most notably, its rapid dissociation rate from the dopamine D2 receptor.[1][2][3] The development of this compound is rooted in the "fast-off" hypothesis, which posits that rapid dissociation kinetics from the D2 receptor can achieve antipsychotic efficacy while minimizing the motor side effects (extrapyramidal symptoms, EPS) and hyperprolactinemia commonly associated with conventional antipsychotics.[2][3][4][5] This document provides a comprehensive technical overview of the core pharmacological properties of JNJ-37822681, focusing on the quantitative data and experimental methodologies that define its character as a fast-dissociating D2 antagonist.
Quantitative Pharmacological Data
The pharmacological profile of JNJ-37822681 has been characterized through extensive in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Receptor Binding Profile
This table outlines the binding affinity (Ki) of JNJ-37822681 for dopamine D2L and D3 receptors. The compound demonstrates moderate affinity for the D2 receptor and is highly selective against a wide range of other neurotransmitter receptors.[2]
| Receptor | Binding Affinity (Ki, nM) | Source |
| Dopamine D2L | 158 | [6][7] |
| Dopamine D3 | 1,159 | [7] |
| Other Receptors (α1, α2, H1, muscarinic, 5-HT2C, D1, 5-HT2A) | Little to no significant activity | [2] |
Table 2: In Vivo Preclinical and Clinical Potency
This table presents the in vivo potency of JNJ-37822681, including its ability to occupy D2 receptors in the brain and its efficacy in animal models of psychosis, as well as human receptor occupancy data from Positron Emission Tomography (PET) studies.
| Parameter | Species | Value (ED50 or Occupancy) | Source |
| D2 Receptor Occupancy (ex vivo) | Rat | ED50: 0.39 mg/kg | [2][6] |
| Inhibition of Apomorphine-Induced Stereotypy | Rat | ED50: 0.19 mg/kg | [2][6] |
| Inhibition of D-amphetamine-Induced Hyperlocomotion | Rat | ED50: 1.0 mg/kg | [6] |
| Prolactin Release (Peripheral D2 blockade) | Rat | ED50: 0.17 mg/kg | [2][3] |
| Striatal D2 Receptor Occupancy (PET) | Human | 9-19% at 2 mg (single dose) | [8] |
| Striatal D2 Receptor Occupancy (PET) | Human | 60-74% at 20 mg (single dose) | [8] |
| Concentration for 50% Occupancy (EC50, PET) | Human | 18.5 ng/mL (single dose) | [9][10] |
| Concentration for 50% Occupancy (EC50, PET) | Human | 26.0 ng/mL (steady state) | [9][10] |
Table 3: Phase IIb Clinical Efficacy in Schizophrenia (6 Weeks)
This table summarizes the primary efficacy endpoint from a 12-week, double-blind, placebo-controlled study in patients experiencing an acute exacerbation of schizophrenia.[1][3] Efficacy was measured by the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.
| Treatment Group | Mean Change in PANSS Total Score | p-value vs. Placebo | Source |
| Placebo | -6.4 | - | [1][3] |
| JNJ-37822681 (10 mg bid) | -18.4 | < 0.001 | [1][3] |
| JNJ-37822681 (20 mg bid) | -17.7 | < 0.001 | [1][3] |
| JNJ-37822681 (30 mg bid) | -20.0 | < 0.001 | [1][3] |
| Olanzapine (15 mg qd) | -22.9 | < 0.001 | [1][3] |
Key Experimental Protocols
2.1 Radioligand Binding Assays for Affinity Determination
Radioligand binding experiments were pivotal in identifying JNJ-37822681 as a fast-dissociating D2 ligand.[2] The following is a generalized protocol for determining the inhibitory constant (Ki) via competition binding.
-
Receptor Preparation: Cell membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing the human dopamine D2 receptor. Cells are homogenized in a buffered solution and centrifuged to pellet the membranes, which are then washed and resuspended in an assay buffer.[7][11]
-
Competition Assay: A constant concentration of a specific D2 radioligand (e.g., [³H]-raclopride or [³H]-methylspiperone) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (JNJ-37822681).[7]
-
Incubation and Filtration: The mixture is incubated at a controlled temperature (e.g., 30°C) to reach binding equilibrium.[11] The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.[11]
-
Quantification and Analysis: The radioactivity trapped on the filters is quantified using liquid scintillation counting. The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific radioligand binding) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[7][11]
2.2 In Vivo D2 Receptor Occupancy via PET
To quantify the extent to which JNJ-37822681 binds to D2 receptors in the living human brain, Positron Emission Tomography (PET) studies were conducted.[8][9]
-
Radiotracer: The study utilized [¹¹C]raclopride, a well-established PET radioligand that binds reversibly to D2 receptors.
-
Study Design: An open-label study was performed in healthy male volunteers who received variable single oral doses of JNJ-37822681.[8] PET scans were conducted before and after drug administration to measure the change in [¹¹C]raclopride binding.
-
Imaging and Analysis: Dynamic PET scans were acquired over a period of time. The simplified reference tissue model (SRTM) was used for data analysis, with the cerebellum serving as a reference region (assumed to have a negligible density of D2 receptors) to estimate the binding potential of [¹¹C]raclopride in the striatum.[8]
-
Occupancy Calculation: D2 receptor occupancy was calculated as the percentage reduction in the [¹¹C]raclopride binding potential in the striatum after JNJ-37822681 administration compared to the baseline scan.
Visualizations: Pathways and Processes
3.1 Dopamine D2 Receptor Signaling and Antagonism
The following diagram illustrates the canonical D2 receptor signaling pathway and the proposed mechanism of action for a fast-dissociating antagonist.
Caption: D2 receptor signaling and transient blockade by JNJ-37822681.
3.2 Experimental Workflow: Radioligand Competition Binding Assay
This diagram outlines the key steps in a competition binding assay used to determine the binding affinity of a test compound.
Caption: Workflow for a radioligand competition binding assay.
3.3 Logical Framework: The Fast-Dissociation Hypothesis
This diagram illustrates the theoretical relationship between the rapid dissociation kinetics of JNJ-37822681 and its anticipated clinical profile.
Caption: The "Fast-Off" hypothesis for improved antipsychotic tolerability.
Conclusion
JNJ-37822681 is a potent and selective D2 receptor antagonist defined by its rapid dissociation kinetics. Preclinical data demonstrate its efficacy in established animal models of psychosis at doses that achieve significant central D2 receptor occupancy.[2] Human PET studies confirm dose-dependent receptor occupancy in the brain, reaching levels associated with clinical efficacy for other antipsychotics.[8] Furthermore, a Phase IIb clinical trial confirmed its antipsychotic efficacy in patients with schizophrenia, demonstrating significant improvements in PANSS scores compared to placebo.[1][3] The clinical profile, including a dose-related incidence of EPS comparable to olanzapine at the 10mg bid dose and less weight gain, is consistent with the hypothesis that fast dissociation from the D2 receptor can provide a favorable balance of efficacy and tolerability.[1][2] This technical summary provides the core quantitative and methodological basis for understanding the unique pharmacological profile of JNJ-37822681.
References
- 1. A double-blind, randomized, placebo-controlled study with JNJ-37822681, a novel, highly selective, fast dissociating D₂ receptor antagonist in the treatment of acute exacerbation of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of JNJ-37822681, a specific and fast-dissociating D2 antagonist for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Molecular properties affecting fast dissociation from the D2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. psychiatryonline.org [psychiatryonline.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. In vivo quantification of striatal dopamine D2 receptor occupancy by JNJ-37822681 using [11C]raclopride and positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. D₂-receptor occupancy measurement of JNJ-37822681, a novel fast off-rate D₂-receptor antagonist, in healthy subjects using positron emission tomography: single dose versus steady state and dose selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. giffordbioscience.com [giffordbioscience.com]
JNJ-37822681 Dihydrochloride: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the chemical properties, pharmacological profile, and experimental methodologies associated with JNJ-37822681 dihydrochloride. This potent and selective dopamine D2 receptor antagonist has been a subject of significant interest for its potential therapeutic applications in neuropsychiatric disorders.
Chemical Structure and Properties
This compound is the salt form of the parent compound N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine.[1][2] Its chemical structure is characterized by a trifluoromethylpyridazinamine moiety linked to a piperidine ring, which in turn is substituted with a 3,4-difluorobenzyl group.
Image of the chemical structure of JNJ-37822681
| Property | Value | Source |
| IUPAC Name | N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine dihydrochloride | [1][3][4] |
| Molecular Formula | C₁₇H₁₇F₅N₄ · 2HCl | [3] |
| Molecular Weight | 445.26 g/mol | [4] |
| CAS Number | 2108806-02-4 | [3][4] |
| Parent CAS Number | 935776-74-2 | [4] |
| Appearance | Solid | [3] |
| Purity | ≥98% | [3][4] |
| Solubility | Soluble in water and DMSO. | [3][4] |
| Storage | Store at -20°C for long-term (months to years) or 0-4°C for short-term (days to weeks). For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month in sealed containers, protected from moisture. | [1][5] |
Pharmacological Properties and Mechanism of Action
JNJ-37822681 is a potent, specific, and centrally active antagonist of the dopamine D2 receptor, exhibiting fast-dissociating kinetics.[5] This characteristic is believed to contribute to a lower incidence of extrapyramidal symptoms compared to other antipsychotics. Its primary mechanism of action involves the blockade of D2 receptors in the brain.[5] More recently, JNJ-37822681 has also been identified as an opener of neuronal Kv7 (KCNQ) potassium channels, suggesting a potential for therapeutic repurposing in conditions like epilepsy.[6]
Receptor Binding Profile
The selectivity of JNJ-37822681 for the dopamine D2L receptor is a key feature of its pharmacological profile. It displays significantly lower affinity for other dopamine receptor subtypes and various other neurotransmitter receptors.
| Target | Kᵢ (nM) | Source |
| Dopamine D2L | 158 | [3][5] |
| Dopamine D1 | >3000 | [3] |
| Dopamine D3 | 1159 | [3] |
| α₁-Adrenergic | >5000 | [3] |
| Histamine H₁ | 4931 | [3] |
| Serotonin 5-HT₂ₐ | 2896 | [3] |
| Serotonin 5-HT₂ₑ | >4000 | [3] |
In Vivo Efficacy
Preclinical studies in animal models have demonstrated the efficacy of JNJ-37822681 in paradigms relevant to psychosis.
| Experimental Model | ED₅₀ (mg/kg) | Route of Administration | Species | Source |
| D₂ Receptor Blockade in Brain | 0.39 | i.h. (unspecified) | Rat | [5] |
| Apomorphine-induced Stereotypy | 0.19 | i.h. (unspecified) | Rat | [3][5] |
| D-amphetamine-induced Hyperlocomotion | 1.0 | i.h. (unspecified) | Rat | [3][5] |
| Phencyclidine-induced Hyperlocomotion | 4.7 | i.h. (unspecified) | Rat | [5] |
Signaling Pathways
The primary signaling pathway modulated by JNJ-37822681 is the dopamine D2 receptor pathway. As an antagonist, it blocks the binding of dopamine to the D2 receptor, thereby inhibiting downstream signaling. D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins. Inhibition of this pathway leads to a decrease in the inhibition of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.
The secondary mechanism involving Kv7 channels suggests that JNJ-37822681 can also directly modulate neuronal excitability. By opening these potassium channels, it would cause hyperpolarization of the neuronal membrane, making it more difficult for action potentials to be generated.[6]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are methodologies for key experiments involving JNJ-37822681.
Dopamine D2 Receptor Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity of JNJ-37822681 to the dopamine D2 receptor using a competitive binding assay with a radiolabeled ligand (e.g., [³H]-Spiperone).
1. Membrane Preparation:
-
Tissues or cells expressing the dopamine D2 receptor are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at high speed to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard method (e.g., Bradford assay).
2. Competitive Binding Assay:
-
A constant concentration of the radioligand (e.g., [³H]-Spiperone) is incubated with the membrane preparation in the presence of varying concentrations of JNJ-37822681.
-
Non-specific binding is determined by including a high concentration of a known D2 antagonist (e.g., haloperidol) in a parallel set of incubations.
-
The reaction is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
3. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of JNJ-37822681 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
The inhibitory constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
In Vivo Models of Psychosis
Apomorphine-Induced Stereotypy in Rats:
-
Rats are pre-treated with various doses of JNJ-37822681 or vehicle.
-
After a specified time, the dopamine agonist apomorphine is administered to induce stereotypic behaviors (e.g., sniffing, gnawing, licking).
-
The intensity of the stereotypic behavior is scored by a trained observer who is blind to the treatment conditions.
-
The ED₅₀, the dose of JNJ-37822681 that reduces the stereotypic score by 50%, is calculated.[3][5]
Amphetamine-Induced Hyperlocomotion in Rats:
-
Rats are habituated to an open-field arena.
-
Animals are then treated with JNJ-37822681 or vehicle, followed by an injection of d-amphetamine to induce hyperlocomotion.
-
Locomotor activity is recorded using an automated activity monitoring system.
-
The ED₅₀, the dose of JNJ-37822681 that inhibits the amphetamine-induced increase in locomotion by 50%, is determined.[3][5]
Neuronal Kv7 Channel Activity Assay
A fluorescence-based high-throughput assay can be used to identify and characterize Kv7 channel openers.
1. Cell Culture:
-
A cell line stably expressing the desired Kv7 channel subtype (e.g., Kv7.2/7.3) is used.
-
The cells are engineered to express a voltage-sensitive fluorescent dye.
2. Assay Procedure:
-
Cells are plated in microtiter plates.
-
The cells are incubated with JNJ-37822681 at various concentrations.
-
The cell membrane is depolarized using a high concentration of potassium chloride.
-
The change in fluorescence, which is proportional to the membrane potential, is measured using a plate reader.
-
An increase in fluorescence in the presence of JNJ-37822681 indicates an opening of the Kv7 channels and subsequent membrane hyperpolarization.
3. Data Analysis:
-
The concentration-response curve for JNJ-37822681 is plotted.
-
The EC₅₀, the concentration of JNJ-37822681 that produces 50% of the maximal effect, is calculated.
References
- 1. medkoo.com [medkoo.com]
- 2. caymanchem.com [caymanchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The fast-dissociating D2 antagonist antipsychotic JNJ-37822681 is a neuronal Kv7 channel opener: Potential repurposing for epilepsy treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
JNJ-37822681: A Dual-Target Modulator with Therapeutic Potential in CNS Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
JNJ-37822681 is a novel small molecule that has demonstrated significant potential in the treatment of central nervous system (CNS) disorders. Initially developed as a potent and selective dopamine D2 receptor antagonist with a fast dissociation rate, it has shown efficacy in clinical trials for schizophrenia. More recently, JNJ-37822681 has been identified as a potent opener of Kv7 (KCNQ) voltage-gated potassium channels, suggesting a therapeutic utility in epilepsy and other neuronal hyperexcitability disorders. This technical guide provides a comprehensive overview of the pharmacological profile of JNJ-37822681, detailing its mechanisms of action, summarizing key quantitative data from preclinical and clinical studies, and outlining the experimental protocols used to elucidate its therapeutic potential.
Core Mechanism of Action and Pharmacological Profile
JNJ-37822681 exhibits a dual mechanism of action, functioning as both a dopamine D2 receptor antagonist and a Kv7 potassium channel opener.
Dopamine D2 Receptor Antagonism
JNJ-37822681 is a potent antagonist of the dopamine D2 receptor, a primary target for antipsychotic medications. A key characteristic of JNJ-37822681 is its rapid dissociation from the D2 receptor.[1] This property is hypothesized to contribute to a lower incidence of extrapyramidal symptoms (EPS) compared to traditional antipsychotics, by allowing for more physiological fluctuations in dopamine neurotransmission.
Kv7 Channel Opening
Subsequent research has revealed that JNJ-37822681 also functions as a potent opener of neuronal Kv7 (Kv7.2-7.5) potassium channels. These channels are critical regulators of neuronal excitability, and their activation leads to membrane hyperpolarization, which can suppress excessive neuronal firing. This mechanism of action is distinct from its D2 receptor antagonism and suggests potential applications in conditions characterized by neuronal hyperexcitability, such as epilepsy.
Quantitative Data Summary
The following tables summarize the key quantitative data for JNJ-37822681 from various in vitro and in vivo studies.
Table 1: Receptor Binding Affinity
| Receptor | Kᵢ (nM) | Species | Reference |
| Dopamine D2L | 158 | Human | [2][3] |
| Dopamine D3 | 1,159 | Human | [3] |
This table will be expanded as more comprehensive receptor screening data becomes available.
Table 2: In Vivo Efficacy in Animal Models of Psychosis
| Model | Endpoint | ED₅₀ (mg/kg) | Species | Reference |
| Apomorphine-induced Stereotypy | Inhibition | 0.19 | Rat | [2] |
| d-Amphetamine-induced Hyperlocomotion | Inhibition | 1.0 | Rat | [2] |
| Phencyclidine-induced Hyperlocomotion | Inhibition | 4.7 | Rat | [2] |
| D2 Receptor Occupancy | In brain | 0.39 | Rat | [2] |
| Prolactin Release | Increase | 0.17 | Rat | [2] |
Table 3: Phase I Clinical Trial - Pharmacokinetics in Healthy Volunteers (Single Oral Dose)
| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) |
| 0.5 mg | - | - | - |
| 2 mg | - | - | - |
| 5 mg | - | - | - |
| 10 mg | - | - | - |
| 15 mg | - | - | - |
| 20 mg | - | - | - |
Specific values for Cmax, Tmax, and AUC are not yet publicly available in a structured format. Studies indicate a more than proportional increase in Cmax and a dose-proportional increase in AUC with increasing doses.[4]
Table 4: Phase II Clinical Trial - Efficacy in Schizophrenia (6 weeks)
| Treatment Group | Mean Change from Baseline in PANSS Total Score | p-value vs. Placebo | Reference |
| Placebo | -6.4 | - | [5] |
| JNJ-37822681 (10 mg bid) | -18.4 | < 0.001 | [5] |
| JNJ-37822681 (20 mg bid) | -17.7 | < 0.001 | [5] |
| JNJ-37822681 (30 mg bid) | -20.0 | < 0.001 | [5] |
| Olanzapine (15 mg qd) | -22.9 | < 0.001 | [5] |
Signaling Pathways
The therapeutic effects of JNJ-37822681 are mediated through its modulation of the dopamine D2 receptor and Kv7 channel signaling pathways.
Dopamine D2 Receptor Signaling Pathway
Caption: Dopamine D2 receptor signaling pathway and the antagonistic effect of JNJ-37822681.
Kv7 Channel Signaling Pathway
Caption: Kv7 channel activation by JNJ-37822681 leading to reduced neuronal excitability.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of these findings.
Radioligand Binding Assay for D2 Receptor Affinity
Objective: To determine the binding affinity (Kᵢ) of JNJ-37822681 for the dopamine D2 receptor.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human dopamine D2L receptor.
-
Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist).
-
Test compound: JNJ-37822681 at various concentrations.
-
Non-specific binding control: A high concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C), pre-soaked in 0.5% polyethyleneimine.
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Reaction Setup: In each well of a 96-well plate, combine the cell membrane preparation, assay buffer, and either the test compound (JNJ-37822681) at varying concentrations, the non-specific binding control, or buffer alone (for total binding).
-
Radioligand Addition: Add [³H]-Spiperone to each well at a final concentration near its Kₑ value.
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of JNJ-37822681 that inhibits 50% of specific [³H]-Spiperone binding) by non-linear regression analysis. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology for Kv7 Channel Activity
Objective: To assess the effect of JNJ-37822681 on Kv7 channel currents.
Materials:
-
HEK293 cells stably expressing human Kv7.2/7.3 channels.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass micropipettes (3-5 MΩ resistance).
-
Micromanipulator.
-
Perfusion system.
-
Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.
-
Intracellular solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2.
-
JNJ-37822681 stock solution.
Procedure:
-
Cell Preparation: Plate the HEK293 cells expressing Kv7.2/7.3 channels onto glass coverslips.
-
Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Whole-Cell Configuration: Under microscopic observation, approach a cell with the micropipette and form a high-resistance (GΩ) seal. Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Voltage-Clamp Recordings: Clamp the cell membrane potential at a holding potential of -80 mV. Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit Kv7 currents.
-
Drug Application: Perfuse the cells with the extracellular solution containing JNJ-37822681 at various concentrations.
-
Data Acquisition: Record the outward potassium currents before, during, and after the application of JNJ-37822681.
-
Data Analysis: Measure the amplitude of the Kv7 currents at each voltage step in the presence and absence of the compound. Construct current-voltage (I-V) and concentration-response curves to determine the potency (EC₅₀) and efficacy of JNJ-37822681 as a Kv7 channel opener.
Animal Models of Psychosis
Objective: To evaluate the antipsychotic-like potential of JNJ-37822681 by its ability to inhibit dopamine agonist-induced stereotyped behaviors.
Materials:
-
Male Sprague-Dawley rats.
-
Apomorphine hydrochloride.
-
JNJ-37822681.
-
Vehicle for drug administration.
-
Observation cages.
-
Scoring system for stereotypy.
Procedure:
-
Acclimation: Acclimate the rats to the testing environment.
-
Drug Administration: Administer JNJ-37822681 or vehicle intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Apomorphine Challenge: After a predetermined pretreatment time (e.g., 30-60 minutes), administer a subcutaneous (s.c.) injection of apomorphine (e.g., 1.25 mg/kg) to induce stereotyped behaviors.
-
Behavioral Observation: Immediately after the apomorphine injection, place the rats in individual observation cages and record their behavior for a set period (e.g., 60 minutes).
-
Scoring: Score the intensity of stereotyped behaviors (e.g., sniffing, licking, gnawing) at regular intervals using a validated rating scale.
-
Data Analysis: Compare the stereotypy scores between the JNJ-37822681-treated groups and the vehicle-treated control group to determine the dose-dependent inhibitory effect of the compound. Calculate the ED₅₀ value.
Objective: To assess the antipsychotic-like activity of JNJ-37822681 by its ability to reduce psychostimulant-induced hyperactivity.
Materials:
-
Male Sprague-Dawley rats.
-
d-Amphetamine sulfate.
-
JNJ-37822681.
-
Vehicle for drug administration.
-
Automated locomotor activity chambers.
Procedure:
-
Acclimation: Habituate the rats to the locomotor activity chambers.
-
Drug Administration: Administer JNJ-37822681 or vehicle (i.p. or p.o.) at various doses.
-
Amphetamine Challenge: After the pretreatment period, administer d-amphetamine (e.g., 1-2 mg/kg, i.p.) to induce hyperlocomotion.
-
Activity Monitoring: Immediately place the rats back into the locomotor activity chambers and record their horizontal and vertical activity for a specified duration (e.g., 90-120 minutes).
-
Data Analysis: Analyze the locomotor activity data (e.g., total distance traveled, number of rearings) and compare the results from the JNJ-37822681-treated groups to the vehicle-treated control group. Determine the ED₅₀ for the inhibition of hyperlocomotion.
Clinical Trial Methodology for Schizophrenia
The efficacy and safety of JNJ-37822681 in patients with schizophrenia were evaluated in a double-blind, randomized, placebo-controlled, and active-comparator-controlled clinical trial.[5]
Study Design:
-
Population: Patients with a diagnosis of schizophrenia experiencing an acute exacerbation of psychotic symptoms.
-
Intervention: Patients were randomized to receive one of the following treatments for 12 weeks:
-
JNJ-37822681 (10 mg, 20 mg, or 30 mg, twice daily)
-
Olanzapine (15 mg, once daily) - active comparator
-
Placebo (for the first 6 weeks, followed by olanzapine)
-
-
Primary Efficacy Endpoint: The change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at week 6.
-
Secondary Efficacy Endpoints: Changes in PANSS subscale scores, Clinical Global Impression-Severity (CGI-S) score, and other relevant clinical assessments.
-
Safety and Tolerability Assessments: Monitoring of adverse events, including extrapyramidal symptoms (using scales such as the Simpson-Angus Scale and the Barnes Akathisia Rating Scale), weight change, and laboratory parameters.
Potential Therapeutic Applications
Schizophrenia and Bipolar Disorder
The primary therapeutic indication for JNJ-37822681 is the treatment of schizophrenia, based on its potent D2 receptor antagonism. Its fast dissociation kinetics may offer an improved side-effect profile, particularly concerning extrapyramidal symptoms, compared to other antipsychotics. The mood-stabilizing effects of D2 antagonists also suggest potential utility in the management of bipolar disorder.
Epilepsy and Neuronal Hyperexcitability Disorders
The novel discovery of JNJ-37822681 as a Kv7 channel opener opens up new therapeutic avenues. By reducing neuronal hyperexcitability, it has the potential to be an effective treatment for various forms of epilepsy. This mechanism may also be relevant for other neurological conditions characterized by excessive neuronal firing, such as neuropathic pain and tinnitus.
Conclusion
JNJ-37822681 is a promising therapeutic agent with a unique dual mechanism of action. Its well-characterized dopamine D2 receptor antagonism, combined with its more recently discovered activity as a Kv7 channel opener, provides a strong rationale for its development in a range of CNS disorders. The data presented in this technical guide underscore the potential of JNJ-37822681 and provide a foundation for further research and clinical investigation into its full therapeutic utility. The detailed experimental protocols offer a roadmap for researchers seeking to explore the pharmacology of this and similar compounds. Further studies to fully elucidate its receptor selectivity profile and to obtain more detailed pharmacokinetic data will be crucial for optimizing its clinical use.
References
- 1. imrpress.com [imrpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and central nervous system effects of the novel dopamine D2 receptor antagonist JNJ-37822681 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A double-blind, randomized, placebo-controlled study with JNJ-37822681, a novel, highly selective, fast dissociating D₂ receptor antagonist in the treatment of acute exacerbation of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Profile of JNJ-37822681 in Rodent Models of Psychosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical in vivo studies of JNJ-37822681 in established rodent models of psychosis. JNJ-37822681 is a potent and specific, centrally active dopamine D2 receptor antagonist characterized by its rapid dissociation, a property hypothesized to contribute to a lower incidence of extrapyramidal symptoms.[1] This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways to offer a comprehensive resource for professionals in the field of neuropharmacology and drug development.
Core Efficacy Data in Psychosis Models
JNJ-37822681 has demonstrated efficacy in attenuating hyperlocomotion and stereotypy induced by various pharmacological agents that mimic aspects of psychosis in rodents. The following tables summarize the quantitative data from these key in vivo studies.
Table 1: Efficacy of JNJ-37822681 in Rodent Models of Psychosis
| Animal Model | Psychosis-Inducing Agent | Behavioral Readout | Efficacy (ED50) of JNJ-37822681 |
| Sprague-Dawley Rat | Apomorphine | Stereotypy | 0.19 mg/kg[1][2] |
| Sprague-Dawley Rat | D-Amphetamine | Hyperlocomotion | 1.0 mg/kg[2] |
| Sprague-Dawley Rat | Phencyclidine (PCP) | Hyperlocomotion | 4.7 mg/kg[2] |
Table 2: Receptor Occupancy and Prolactin Response
| Species | Parameter | Method | ED50 of JNJ-37822681 |
| Rat | Brain D2 Receptor Occupancy | 0.39 mg/kg[1][2] | |
| Rat | Prolactin Release (Peripheral D2) | 0.17 mg/kg[1] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key in vivo experiments cited in this guide.
Apomorphine-Induced Stereotypy in Rats
This model assesses the ability of a compound to block the stereotyped behaviors induced by the dopamine agonist apomorphine, which is indicative of central D2 receptor blockade.
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats are used for this assay.
-
Habituation: Prior to the test day, rats are habituated to the testing environment (e.g., individual observation cages) to minimize novelty-induced stress.
-
Drug Administration:
-
JNJ-37822681 is administered via subcutaneous (s.c.) injection at various doses.
-
A control group receives a vehicle injection.
-
After a predetermined pretreatment time (typically 30-60 minutes), apomorphine is administered subcutaneously.
-
-
Behavioral Observation:
-
Immediately following apomorphine injection, individual rats are placed in observation cages.
-
Stereotyped behaviors are observed and scored by a trained observer, typically at 5- or 10-minute intervals for a duration of 60 minutes.
-
-
Scoring: Stereotypy is rated on a standardized scale, which may include components such as sniffing, licking, and gnawing.
Amphetamine-Induced Hyperlocomotion in Rats
This model evaluates the antipsychotic potential of a compound by measuring its ability to reverse the locomotor hyperactivity induced by the indirect dopamine agonist, amphetamine.
Experimental Protocol:
-
Animals: Adult male Sprague-Dawley rats are commonly used.
-
Habituation: Rats are habituated to the locomotor activity chambers for a set period (e.g., 60 minutes) on the day before testing.
-
Drug Administration:
-
On the test day, JNJ-37822681 or vehicle is administered subcutaneously.
-
Following the pretreatment interval, amphetamine is administered.
-
-
Locomotor Activity Measurement:
-
Rats are placed in the activity chambers immediately after amphetamine administration.
-
Locomotor activity (e.g., distance traveled, beam breaks) is recorded automatically for a specified duration (e.g., 90 minutes).
-
Phencyclidine (PCP)-Induced Hyperlocomotion in Rats
PCP, an NMDA receptor antagonist, induces a psychotic state in humans that closely resembles schizophrenia. This model is used to assess the efficacy of antipsychotic candidates against NMDA receptor hypofunction-related symptoms.
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats are typically used.
-
Habituation: Similar to the amphetamine model, animals are habituated to the testing arenas.
-
Drug Administration:
-
JNJ-37822681 or vehicle is administered subcutaneously.
-
After the pretreatment period, PCP is administered.
-
-
Locomotor Activity Assessment:
-
Locomotor activity is recorded in automated activity monitors for a defined period following PCP injection.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of JNJ-37822681 and the general workflow of the in vivo experiments.
Caption: Proposed mechanism of action of JNJ-37822681 at the D2 receptor.
Caption: General experimental workflow for in vivo psychosis models.
References
JNJ-37822681: A Technical Guide to Dopamine D2L Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-37822681 is a novel, potent, and specific centrally active antagonist of the dopamine D2 receptor. A key characteristic of this compound is its rapid dissociation from the D2 receptor, a feature that has been hypothesized to contribute to a lower incidence of extrapyramidal symptoms (EPS) compared to traditional antipsychotics. This technical guide provides an in-depth analysis of the in vitro selectivity profile of JNJ-37822681 for the dopamine D2L receptor. It includes a comprehensive summary of its binding affinities for a range of neurotransmitter receptors, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and experimental workflows.
Quantitative Selectivity Profile
The selectivity of JNJ-37822681 has been primarily characterized through radioligand binding assays, which determine the affinity of the compound for various receptors. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding affinity.
| Receptor Family | Receptor Subtype | Binding Affinity (Ki) [nM] | Selectivity vs. D2L | Reference |
| Dopamine | D2L | 158 | - | [1][2][3][4] |
| D1 | >10,000 | >63-fold | [5] | |
| D3 | 1159 | 7.3-fold | [2] | |
| Serotonin | 5-HT2A | 2896 | 18.3-fold | |
| 5-HT2C | >10,000 | >63-fold | [5] | |
| Adrenergic | α1 | >10,000 | >63-fold | [5] |
| α2 | >10,000 | >63-fold | [5] | |
| Histamine | H1 | 4931 | 31.2-fold | |
| Muscarinic | M1-M5 | >10,000* | >63-fold | [5] |
*Note: A Ki value of >10,000 nM indicates very low to negligible binding affinity at the tested concentrations.[5]
As the data illustrates, JNJ-37822681 exhibits a moderate binding affinity for the dopamine D2L receptor and demonstrates significant selectivity over other dopamine receptor subtypes, as well as serotonin, adrenergic, histamine, and muscarinic receptors.[5] This high degree of selectivity is a crucial attribute, as interactions with these other receptors are often associated with undesirable side effects of antipsychotic medications.
Experimental Protocols
The following sections detail the methodologies for the key in vitro assays used to characterize the selectivity of JNJ-37822681.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays involve the use of a radiolabeled ligand that is known to bind to the receptor of interest. The ability of the test compound (JNJ-37822681) to displace the radioligand is measured, and from this, the inhibition constant (Ki) is calculated.
Workflow for a Typical Radioligand Binding Assay:
Detailed Protocol:
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., human dopamine D2L receptor) are prepared from cultured cells through homogenization and centrifugation.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used for all dilutions and incubations.
-
Incubation: A constant concentration of the radioligand and varying concentrations of the unlabeled test compound (JNJ-37822681) are incubated with the receptor-containing membranes. The incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Functional Assays (e.g., Calcium Flux Assay)
Functional assays are employed to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor. For G-protein coupled receptors (GPCRs) like the dopamine D2 receptor, which couples to Gi/o proteins, a common functional assay measures changes in intracellular second messengers, such as cyclic AMP (cAMP) or calcium (Ca2+). As an antagonist, JNJ-37822681 is expected to block the action of a known agonist at the D2 receptor.
Signaling Pathway for a Gi/o-Coupled Receptor like Dopamine D2:
Workflow for a Calcium Flux Functional Assay:
Detailed Protocol:
-
Cell Culture: Cells stably expressing the human dopamine D2L receptor are cultured in appropriate media and plated in multi-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which will increase in fluorescence intensity upon binding to free intracellular calcium.
-
Compound Addition: The cells are pre-incubated with varying concentrations of the antagonist (JNJ-37822681).
-
Agonist Stimulation: A known D2 receptor agonist (e.g., quinpirole) is added to the wells to stimulate the receptor and induce a change in intracellular calcium levels.
-
Fluorescence Measurement: The change in fluorescence is measured over time using a plate reader.
-
Data Analysis: The ability of JNJ-37822681 to inhibit the agonist-induced calcium flux is quantified, and the concentration that produces 50% inhibition (IC50) is determined.
Conclusion
JNJ-37822681 is a highly selective antagonist for the dopamine D2L receptor. Its pharmacological profile, characterized by a moderate affinity for the D2L receptor and significantly lower affinity for a wide range of other neurotransmitter receptors, suggests a reduced potential for off-target side effects. The fast dissociation kinetics of JNJ-37822681 from the D2 receptor is another defining feature that may contribute to its favorable safety profile. The experimental protocols detailed in this guide provide a framework for the in vitro characterization of the selectivity and functional activity of this and similar compounds, which is essential for the advancement of novel therapeutics for psychiatric disorders.
References
JNJ-37822681: A Technical Overview of CNS Penetration and Brain Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-37822681 is a novel, potent, and specific antagonist of the dopamine D2 receptor, characterized by its rapid dissociation kinetics. Developed for the potential treatment of schizophrenia and bipolar disorder, its efficacy is contingent upon adequate penetration of the central nervous system (CNS) and distribution to target receptors in the brain. This technical guide provides a comprehensive overview of the available preclinical and clinical data on the CNS penetration and brain distribution of JNJ-37822681, intended for professionals in drug development and neuroscience research.
CNS Penetration and Brain Disposition
Preclinical studies have provided evidence for the effective CNS penetration of JNJ-37822681. A key indicator of its ability to cross the blood-brain barrier is the comparison of its potency at peripheral versus central D2 receptors. In rat models, the dose required to elicit a central pharmacological effect (antagonism of apomorphine-induced stereotypy) was found to be very close to the dose that affects peripheral D2 receptors (prolactin release), suggesting efficient brain entry.[1]
While direct quantitative measures such as brain-to-plasma ratios and cerebrospinal fluid (CSF) concentrations are not extensively reported in publicly available literature, the pharmacological profile strongly supports the classification of JNJ-37822681 as a centrally active agent.[1][2]
Preclinical Evidence of Brain Disposition
A pivotal study in rats demonstrated that JNJ-37822681 occupies brain D2 receptors at low doses.[1] The effective dose for 50% antagonism of apomorphine-induced stereotypy, a centrally mediated behavior, was 0.19 mg/kg.[1] This is comparable to the ED50 for the increase in prolactin levels (a peripheral D2 receptor-mediated effect), which was 0.17 mg/kg.[1] This narrow gap between peripheral and central effective doses points towards "excellent brain disposition".[1]
Table 1: Preclinical Pharmacodynamic Data Suggesting CNS Penetration in Rats
| Parameter | ED50 (mg/kg) | Implication for CNS Penetration | Reference |
| Inhibition of Apomorphine-Induced Stereotypy | 0.19 | Indicates central D2 receptor blockade | [1] |
| Increase in Prolactin Levels | 0.17 | Indicates peripheral D2 receptor blockade | [1] |
| In vivo D2 Receptor Occupancy | 0.39 | Direct measure of target engagement in the brain | [1] |
Brain Distribution and Receptor Occupancy in Humans
In human subjects, the brain distribution of JNJ-37822681 has been primarily assessed through Positron Emission Tomography (PET) imaging studies using the radioligand [11C]raclopride to quantify D2 receptor occupancy in the striatum.[3][4] These studies have demonstrated a clear dose- and concentration-dependent occupancy of striatal D2 receptors following oral administration of JNJ-37822681.
Oral administration of JNJ-37822681 resulted in a dose-dependent increase in dopamine D2 receptor occupancy, rising from 9-19% at a 2 mg dose to 60-74% at a 20 mg dose.[3] This level of occupancy is generally associated with clinical efficacy for antipsychotic drugs.[3]
Table 2: Striatal D2 Receptor Occupancy in Healthy Male Volunteers (Single Oral Dose)
| JNJ-37822681 Dose | D2 Receptor Occupancy (%) | Reference |
| 2 mg | 9 - 19 | [3] |
| 20 mg | 60 - 74 | [3] |
Further studies have established the relationship between plasma concentration of JNJ-37822681 and D2 receptor occupancy.
Table 3: Plasma Concentration and Striatal D2 Receptor Occupancy (Single and Multiple Doses)
| Study Condition | JNJ-37822681 Plasma Concentration (ng/mL) | D2 Receptor Occupancy (%) | EC50 (ng/mL) | Reference |
| Single Dose | - | - | 18.5 | [4] |
| Steady State (10 mg twice daily) | 3.17 - 63.0 | 0 - 62 | 26.0 | [4] |
The data indicates that brain clearance of JNJ-37822681 is correlated with its plasma clearance, suggesting a relatively short residence time in the brain.
Experimental Protocols
Detailed experimental protocols for the preclinical and clinical studies are summarized below based on the available information.
Preclinical In Vivo D2 Receptor Occupancy and Pharmacodynamics (Rat)
-
Animal Model: Male Sprague-Dawley rats.[1]
-
Compound Administration: Intraperitoneal or oral administration of JNJ-37822681.[2]
-
Apomorphine-Induced Stereotypy:
-
Rats were pre-treated with JNJ-37822681.
-
Apomorphine was administered to induce stereotyped behavior.
-
Behavioral scores were recorded to determine the dose of JNJ-37822681 required to inhibit the effects of apomorphine.
-
-
Prolactin Measurement:
-
Blood samples were collected from rats following administration of JNJ-37822681.
-
Plasma prolactin levels were measured using appropriate immunoassay techniques to assess peripheral D2 receptor antagonism.
-
-
Ex Vivo D2 Receptor Occupancy:
-
Rats were administered JNJ-37822681.
-
At a specified time point, rats were euthanized, and brains were rapidly removed.
-
Striatal tissue was dissected and homogenized.
-
Radioligand binding assays were performed using a D2 receptor-specific radiotracer to determine the percentage of receptors occupied by JNJ-37822681.
-
Clinical Striatal D2 Receptor Occupancy ([11C]raclopride PET)
-
Subjects: Healthy male volunteers.[3]
-
Study Design: Open-label, single-dose, and multiple-dose studies.[3][4]
-
Drug Administration: Single or multiple oral doses of JNJ-37822681.[3][4]
-
PET Imaging:
-
A baseline PET scan was performed using [11C]raclopride to determine baseline D2 receptor availability.
-
JNJ-37822681 was administered orally.
-
A second PET scan was performed at a time corresponding to the peak plasma concentration of JNJ-37822681.
-
Dynamic PET data were acquired over a specified duration.
-
-
Data Analysis:
-
The simplified reference tissue model was used to analyze the PET data, with the cerebellum serving as the reference region.
-
Binding potential (BPND) of [11C]raclopride was calculated for the striatum at baseline and post-dosing.
-
D2 receptor occupancy was calculated as the percentage reduction in BPND from baseline.
-
-
Pharmacokinetic Sampling: Venous blood samples were collected at multiple time points to determine the plasma concentration of JNJ-37822681.
Visualizations
Caption: Conceptual workflow of JNJ-37822681 CNS penetration.
Caption: Experimental workflow for a clinical PET receptor occupancy study.
References
- 1. Pharmacology of JNJ-37822681, a specific and fast-dissociating D2 antagonist for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vivo quantification of striatal dopamine D2 receptor occupancy by JNJ-37822681 using [11C]raclopride and positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D₂-receptor occupancy measurement of JNJ-37822681, a novel fast off-rate D₂-receptor antagonist, in healthy subjects using positron emission tomography: single dose versus steady state and dose selection - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Preclinical Profile of JNJ-37822681: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-37822681 is a novel psychopharmacological agent that has garnered significant interest for its unique preclinical profile. Initially developed as a potent and selective antagonist of the dopamine D2 receptor with fast dissociation kinetics, it has shown promise in models of psychosis.[1] More recently, its characterization as a neuronal Kv7 potassium channel opener has unveiled a dual mechanism of action, suggesting potential therapeutic applications beyond schizophrenia, including epilepsy.[2] This technical guide provides an in-depth summary of the preclinical pharmacology of JNJ-37822681, presenting key quantitative data in structured tables, detailing experimental methodologies, and illustrating relevant biological pathways and workflows using Graphviz diagrams.
Core Pharmacological Properties
JNJ-37822681 is characterized as a potent, specific, centrally active, and fast-dissociating dopamine D2 receptor antagonist.[1] Its primary mechanism of action is the blockade of D2 receptors, a well-established target for antipsychotic drugs.[3][4][5] The "fast-dissociating" property is a key feature, hypothesized to contribute to a lower incidence of extrapyramidal symptoms (EPS) compared to traditional antipsychotics.[1]
In addition to its D2 receptor antagonism, JNJ-37822681 has been identified as an opener of Kv7.2-5 potassium channels.[2] This action leads to hyperpolarization of the neuronal membrane, reducing neuronal excitability, which is a validated mechanism for epilepsy treatment.[2]
Quantitative Preclinical Data
The following tables summarize the key in vitro and in vivo pharmacological data for JNJ-37822681.
Table 1: In Vitro Binding Affinities
| Receptor/Target | Assay Type | Species | Ki (nM) | Reference |
| Dopamine D2L | Radioligand Binding | Human | 158 | [1] |
| Dopamine D3 | Radioligand Binding | Human | 1159 | [1] |
| α1-adrenergic | Radioligand Binding | - | >1000 | [1] |
| α2-adrenergic | Radioligand Binding | - | >1000 | [1] |
| Histamine H1 | Radioligand Binding | - | >1000 | [1] |
| Muscarinic (M1-M5) | Radioligand Binding | - | >1000 | [1] |
| Serotonin 5-HT2A | Radioligand Binding | - | >1000 | [1] |
| Serotonin 5-HT2C | Radioligand Binding | - | >1000 | [1] |
Table 2: In Vivo Efficacy in Rodent Models of Psychosis
| Model | Species | Endpoint | ED50 (mg/kg, s.c.) | Reference |
| Apomorphine-induced Stereotypy | Rat | Inhibition of stereotypy | 0.19 | [1] |
| d-Amphetamine-induced Hyperlocomotion | Rat | Inhibition of hyperlocomotion | 1.0 | [1] |
| Phencyclidine-induced Hyperlocomotion | Rat | Inhibition of hyperlocomotion | 4.7 | [1] |
| Conditioned Avoidance Response | Rat | Inhibition of avoidance | - | [1] |
Table 3: In Vivo Receptor Occupancy and Other Effects
| Parameter | Species | Method | ED50 (mg/kg, s.c.) | Reference |
| D2 Receptor Occupancy (Brain) | Rat | Ex vivo binding | 0.39 | [1] |
| Prolactin Release (Peripheral D2) | Rat | Serum prolactin measurement | 0.17 | [1] |
Key Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity of JNJ-37822681 for various neurotransmitter receptors.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the receptor of interest or from specific brain regions. Tissues or cells are homogenized in a cold buffer and centrifuged to pellet the membranes. The final pellet is resuspended in an appropriate assay buffer.[6]
-
Incubation: A fixed concentration of a specific radioligand (e.g., [3H]spiperone for D2 receptors) is incubated with the membrane preparation in the presence of varying concentrations of the test compound (JNJ-37822681).[7]
-
Separation: The reaction is incubated to equilibrium, after which the bound and free radioligand are separated by rapid filtration through glass fiber filters.[6]
-
Detection: The radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.
Animal Models of Psychosis
Objective: To assess the antipsychotic potential of JNJ-37822681 by its ability to reverse hyperlocomotion induced by a psychostimulant.
Protocol:
-
Animals: Male Sprague-Dawley rats are typically used.[8]
-
Habituation: Animals are habituated to the locomotor activity chambers for a set period before the test day.[9]
-
Drug Administration: JNJ-37822681 or vehicle is administered (e.g., subcutaneously) at a specified time before the amphetamine challenge.
-
Amphetamine Challenge: d-Amphetamine (e.g., 1.5 mg/kg, s.c.) is administered to induce hyperlocomotion.[10]
-
Locomotor Activity Measurement: Immediately after the amphetamine injection, the animals are placed in automated locomotor activity chambers equipped with infrared beams to track movement. Locomotor activity is recorded for a defined period (e.g., 60-90 minutes).[9][10]
-
Data Analysis: The total distance traveled or the number of beam breaks is quantified and compared between treatment groups.
Objective: To evaluate the D2 receptor antagonist activity of JNJ-37822681 in vivo.
Protocol:
-
Animals: Male rats are used.
-
Drug Administration: JNJ-37822681 or vehicle is administered prior to the apomorphine challenge.
-
Apomorphine Challenge: Apomorphine (a non-selective dopamine agonist, e.g., 2 mg/kg, s.c.) is administered to induce stereotyped behaviors (e.g., sniffing, licking, gnawing).[11]
-
Behavioral Scoring: Immediately after apomorphine administration, rats are placed in individual observation cages. Stereotyped behaviors are scored by a trained observer, blind to the treatment, at regular intervals over a specific observation period.[12] A rating scale is used to quantify the intensity of the stereotypy.
-
Data Analysis: The stereotypy scores are summed or averaged for each animal and compared across treatment groups.
Objective: To assess the potential for JNJ-37822681 to induce extrapyramidal side effects (motor rigidity).
Protocol:
-
Apparatus: A horizontal bar is elevated to a height where the rat can be placed in a half-rearing position with its forepaws on the bar.[13][14]
-
Procedure: The rat's forepaws are gently placed on the bar.[13]
-
Measurement: The latency for the rat to remove both forepaws from the bar is measured with a stopwatch.[13] A cut-off time is typically used.
-
Data Analysis: The descent latency is recorded and compared between groups treated with JNJ-37822681 and a control.
Signaling Pathways
Dopamine D2 Receptor Antagonism
JNJ-37822681 acts as an antagonist at the dopamine D2 receptor, which is a G protein-coupled receptor (GPCR) typically coupled to the Gαi/o subunit. In a normal state, dopamine binding to the D2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, JNJ-37822681 prevents the inhibitory action of dopamine, thereby modulating downstream signaling cascades. This antagonism in key brain regions, such as the mesolimbic pathway, is thought to underlie its antipsychotic effects.[3][4] Blockade of D2 receptors in the tuberoinfundibular pathway, which normally tonically inhibits prolactin release, leads to an increase in plasma prolactin levels.[15]
Kv7 Channel Opening
JNJ-37822681 enhances the M-current by acting as an opener of Kv7.2-5 potassium channels.[2] These voltage-gated potassium channels play a crucial role in stabilizing the resting membrane potential of neurons. By opening these channels, JNJ-37822681 facilitates the efflux of potassium ions (K+), leading to hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for the neuron to reach the threshold for firing an action potential, thereby reducing neuronal excitability.[2][16] This mechanism is distinct from its D2 receptor antagonism and is the basis for its potential anticonvulsant properties.
Conclusion
The preclinical pharmacological profile of JNJ-37822681 is multifaceted, defined by its primary activity as a fast-dissociating dopamine D2 receptor antagonist and its secondary role as a Kv7 potassium channel opener. The data from in vitro and in vivo studies demonstrate its potential as an antipsychotic with a possibly favorable side effect profile, particularly concerning extrapyramidal symptoms. The novel discovery of its effects on Kv7 channels opens up new avenues for its therapeutic application in disorders characterized by neuronal hyperexcitability, such as epilepsy. This technical guide provides a consolidated resource for researchers and drug development professionals to understand the core preclinical attributes of JNJ-37822681.
References
- 1. Pharmacology of JNJ-37822681, a specific and fast-dissociating D2 antagonist for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine D2 and D4 receptor ligands: relation to antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects [frontiersin.org]
- 5. Dopamine Receptor Blockade: Antipsychotic Drugs [web.williams.edu]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. imrpress.com [imrpress.com]
- 9. b-neuro.com [b-neuro.com]
- 10. Repeated antipsychotic treatment progressively potentiates inhibition on phencyclidine-induced hyperlocomotion, but attenuates inhibition on amphetamine-induced hyperlocomotion: relevance to animal models of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Psychiatry and Behavioral Sciences [pbsciences.org]
- 12. benchchem.com [benchchem.com]
- 13. Catalepsy test in rats [protocols.io]
- 14. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Effects of Novel and Newly Approved Antipsychotics on Serum Prolactin Levels: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemical modulation of Kv7 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Safety and Toxicology of JNJ-37822681: An In-depth Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-37822681 is a potent and specific antagonist of the dopamine D2 receptor, characterized by its rapid dissociation kinetics. Developed for the potential treatment of schizophrenia, its preclinical safety profile has been evaluated in multiple animal models to identify potential toxicities and establish a safety margin before human trials. This technical guide provides a comprehensive overview of the available non-clinical safety and toxicology data for JNJ-37822681 in key animal species, focusing on quantitative data, experimental methodologies, and the translation of these findings.
Core Safety and Toxicology Findings
The preclinical toxicology program for JNJ-37822681 primarily involved studies in Sprague-Dawley rats and cynomolgus monkeys. These studies revealed important species-specific differences in the response to D2 receptor antagonism. The primary toxicological findings were related to the pharmacological action of the compound, namely central nervous system (CNS) effects and prolactin-mediated changes.
Key Toxicological Observations:
-
Central Nervous System (CNS) and Behavioral Effects: In cynomolgus monkeys, JNJ-37822681 induced severe extrapyramidal symptom (EPS)-like clinical signs at relatively low exposures.[1] These included abnormal posture, abnormal eye movements, and behaviors suggestive of hallucinations.[1] In contrast, Sprague-Dawley rats did not exhibit these EPS-like effects.[1]
-
Endocrine Effects (Prolactin): Elevated serum prolactin levels were observed in both rats and monkeys following administration of JNJ-37822681.[1] This is an expected pharmacological consequence of dopamine D2 receptor blockade in the pituitary gland.
-
Mammary Gland Histopathology: The elevated prolactin levels resulted in observable tissue changes in the mammary glands. In Sprague-Dawley rats, these changes were characterized as slight to moderate.[1] In cynomolgus monkeys, only minor mammary gland tissue changes were noted.[1]
Quantitative Toxicology Data
The following tables summarize the key quantitative findings from preclinical safety studies of JNJ-37822681. Due to the limited availability of specific No Observed Adverse Effect Levels (NOAELs) in the public domain, the data presented focuses on pharmacodynamic endpoints that informed the safety profile.
Table 1: In Vivo Pharmacodynamics of JNJ-37822681 in Sprague-Dawley Rats
| Parameter | ED₅₀ (mg/kg) | Effect |
| D₂ Receptor Occupancy (Brain) | 0.39 | Blockade of central D₂ receptors. |
| Apomorphine-induced Stereotypy | 0.19 | Inhibition of D₂ agonist-induced behavior, indicative of central D₂ antagonism. |
| D-amphetamine-induced Hyperlocomotion | 1.0 | Inhibition of stimulant-induced hyperactivity. |
| Phencyclidine-induced Hyperlocomotion | 4.7 | Efficacy in a model relevant to psychosis. |
| Prolactin Release | 0.17 | Increase in serum prolactin levels due to peripheral D₂ receptor blockade. |
Data sourced from Langlois et al., 2012.
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of toxicology studies. The following sections outline the general protocols employed in the preclinical evaluation of JNJ-37822681.
Repeat-Dose Toxicity Studies
Objective: To evaluate the potential toxicity of JNJ-37822681 following repeated daily administration over an extended period.
Animal Models:
-
Sprague-Dawley rats
-
Cynomolgus monkeys
Study Duration:
General Methodology:
-
Dose Administration: JNJ-37822681 was administered orally to the animals.
-
Clinical Observations: Animals were monitored daily for clinical signs of toxicity, including changes in behavior, appearance, and food/water consumption. Specific attention was given to the observation of any EPS-like symptoms in monkeys.
-
Body Weight and Food Consumption: Measured weekly to assess general health and identify any treatment-related effects.
-
Clinical Pathology: Blood and urine samples were collected at predetermined intervals for hematology, clinical chemistry, and urinalysis to monitor organ function. Serum prolactin levels were a key biomarker.
-
Toxicokinetics: Blood samples were collected to determine the plasma concentrations of JNJ-37822681 and its metabolites to establish exposure-response relationships.
-
Necropsy and Histopathology: At the end of the study, a full necropsy was performed. Organs were weighed, and tissues were collected and examined microscopically for any pathological changes. The mammary glands were a key tissue for histopathological evaluation due to the expected prolactin-mediated effects.
Signaling Pathways and Experimental Workflows
Dopamine D2 Receptor Antagonism and Downstream Effects
The primary mechanism of action of JNJ-37822681 is the blockade of dopamine D2 receptors. This action leads to distinct downstream effects in different parts of the body, which are central to its therapeutic action and its toxicological profile.
Caption: Mechanism of action and downstream effects of JNJ-37822681.
General Workflow for Preclinical Repeat-Dose Toxicity Studies
The following diagram illustrates a typical workflow for conducting repeat-dose toxicology studies as part of a preclinical safety assessment program.
Caption: Workflow of preclinical repeat-dose toxicology studies.
Discussion and Conclusion
The preclinical safety and toxicology data for JNJ-37822681 reveal a profile consistent with its potent D2 receptor antagonist activity. The notable species difference in the manifestation of EPS-like symptoms, with cynomolgus monkeys being more sensitive than Sprague-Dawley rats, highlights the importance of using non-human primate models for predicting potential neurological adverse effects of D2 antagonists in humans. The prolactin-related findings in both species were anticipated based on the mechanism of action. The mammary gland changes observed in rats are a common finding for compounds that elevate prolactin in this species. Overall, the preclinical data package for JNJ-37822681 provided a basis for its progression into clinical development, with a clear indication of the potential for EPS and prolactin-related side effects to monitor in human subjects.
References
Methodological & Application
JNJ-37822681 Dihydrochloride: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and preparation of solutions of JNJ-37822681 dihydrochloride, a potent and selective dopamine D2 receptor antagonist. The included protocols and diagrams are intended to guide researchers in the effective use of this compound in preclinical studies.
Chemical Properties
JNJ-37822681 is a fast-dissociating dopamine D2 receptor antagonist that has been investigated for its potential therapeutic effects in schizophrenia.[1][2] The dihydrochloride salt is the form commonly used in research settings.
| Property | Value | Source |
| Molecular Formula | C17H17F5N4 · 2HCl | [3][4] |
| Formula Weight | 445.26 g/mol | [3][5] |
| CAS Number | 2108806-02-4 | [4][5] |
| Appearance | Solid | [4] |
| Purity | ≥98% | [4] |
Solubility Data
This compound is soluble in water and dimethyl sulfoxide (DMSO).[3][4] Quantitative solubility data is summarized in the table below.
| Solvent | Solubility | Concentration (Molar) | Notes |
| DMSO | ≥ 33.33 mg/mL | ~74.86 mM | Ultrasonic assistance may be required.[6][7] |
| Water | Soluble | - | [3][4] |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL | ~5.61 mM | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[6][7][8] |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL | ~5.61 mM | 10% DMSO, 90% (20% SBE-β-CD in saline).[7] |
| In Vivo Formulation 3 | ≥ 2.5 mg/mL | ~5.61 mM | 10% DMSO, 90% Corn Oil.[7][8] |
Solution Preparation Protocols
Proper preparation of this compound solutions is critical for experimental success. Below are detailed protocols for preparing stock and in vivo working solutions.
Stock Solution Preparation (DMSO)
This protocol describes the preparation of a high-concentration stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the calculated volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock, add 224.6 µL of DMSO per 1 mg of compound).
-
Vortex the solution thoroughly until the powder is completely dissolved.
-
If dissolution is slow, sonicate the solution for short intervals in an ultrasonic bath.
-
Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[8]
Figure 1. Workflow for preparing a DMSO stock solution of this compound.
In Vivo Working Solution Preparation
This protocol details the preparation of a working solution suitable for subcutaneous injection in animal models.[8]
Materials:
-
This compound DMSO stock solution (e.g., 25 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
-
Sterile tubes
Procedure (for 1 mL of working solution):
-
To 400 µL of PEG300, add 100 µL of the 25 mg/mL this compound DMSO stock solution.
-
Mix the solution thoroughly.
-
Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
The final concentration will be 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
It is recommended to prepare this working solution fresh on the day of use.[8] If precipitation occurs, gentle heating or sonication can be used to aid dissolution.[8]
Mechanism of Action and Signaling Pathway
JNJ-37822681 is a potent and selective antagonist of the dopamine D2 receptor (D2R).[8] D2-like receptors (D2, D3, and D4) are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins.[9][10] Activation of D2-like receptors typically leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[11] As an antagonist, JNJ-37822681 blocks the binding of dopamine to the D2 receptor, thereby preventing this downstream signaling cascade.
D2-like receptor activation can also lead to the phosphorylation and activation of Akt and the subsequent phosphorylation and inactivation of its substrate, glycogen synthase kinase 3β (GSK-3β).[12] By blocking the D2 receptor, JNJ-37822681 is expected to inhibit these signaling events.
Figure 2. Simplified signaling pathway of Dopamine D2 receptor antagonism by JNJ-37822681.
Experimental Protocols
JNJ-37822681 has been utilized in various in vivo models to assess its antipsychotic potential. The following provides a general framework based on published studies.
Animal Models of Psychosis
JNJ-37822681 has been shown to be effective in rat models of psychosis, including those induced by apomorphine, D-amphetamine, or phencyclidine.[1][8]
Example Protocol Outline:
-
Animals: Female Sprague-Dawley rats.[8]
-
Compound Administration: JNJ-37822681 is administered via subcutaneous injection at doses ranging from 0.0025 to 40 mg/kg.[5][8]
-
Psychosis Induction: Following administration of JNJ-37822681, psychosis-like behaviors are induced using agents such as:
-
Apomorphine (induces stereotypy)
-
D-amphetamine (induces hyperlocomotion)
-
Phencyclidine (induces hyperlocomotion)
-
-
Behavioral Assessment: Animal behavior is then quantified to assess the effects of JNJ-37822681 on the induced psychosis-like behaviors. For example, locomotor activity can be measured using automated activity chambers.
-
Outcome Measures: The effective dose 50 (ED50) for inhibiting these behaviors is determined. For JNJ-37822681, the ED50 for inhibiting apomorphine-induced stereotypy is 0.19 mg/kg, and for D-amphetamine-induced hyperlocomotion, it is 1.0 mg/kg.[4][8]
Figure 3. General experimental workflow for evaluating JNJ-37822681 in a rat model of psychosis.
Storage and Stability
-
Solid Form: Store at -20°C for up to 4 years.[4]
-
DMSO Stock Solution: Store at -20°C for 1 month or -80°C for 6 months.[8] Avoid repeated freeze-thaw cycles.
-
In Vivo Working Solution: Prepare fresh on the day of use.[8]
These application notes are intended for research use only and not for human or veterinary use.[4] Researchers should always consult the relevant safety data sheets (SDS) before handling this compound.
References
- 1. Pharmacology of JNJ-37822681, a specific and fast-dissociating D2 antagonist for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. axonmedchem.com [axonmedchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | 2108806-02-4 | Dopamine Receptor | MOLNOVA [molnova.com]
- 6. lifetechindia.com [lifetechindia.com]
- 7. file.medchemexpress.eu [file.medchemexpress.eu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
JNJ-37822681 Dihydrochloride: In Vivo Dosing and Administration Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
This document provides detailed application notes and protocols for the in vivo use of JNJ-37822681 dihydrochloride, a potent and selective dopamine D2 receptor antagonist with a fast dissociation rate.[1][2][3] It also exhibits activity as a neuronal Kv7 potassium channel opener.[4] These protocols are intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacological profile of this compound in rodent models of psychosis and other neurological disorders.
JNJ-37822681 has been investigated for the treatment of schizophrenia and bipolar disorder.[2] Its fast dissociation from the D2 receptor is hypothesized to contribute to a lower incidence of extrapyramidal symptoms (EPS) compared to traditional antipsychotics.[1]
Data Presentation
In Vivo Efficacy in Rat Models of Psychosis
| Parameter | Apomorphine-Induced Stereotypy | D-Amphetamine-Induced Hyperlocomotion | Phencyclidine-Induced Hyperlocomotion | D2 Receptor Occupancy (in vivo) | Prolactin Increase (Peripheral D2) |
| ED₅₀ | 0.19 mg/kg | 1.0 mg/kg | 4.7 mg/kg | 0.39 mg/kg | 0.17 mg/kg |
| Administration Route | Intraperitoneal (i.p.) or Subcutaneous (s.c.) | Intraperitoneal (i.p.) or Subcutaneous (s.c.) | Intraperitoneal (i.p.) or Subcutaneous (s.c.) | Not specified | Not specified |
| Animal Model | Female Sprague-Dawley rats | Female Sprague-Dawley rats | Female Sprague-Dawley rats | Rat | Rat |
Data compiled from multiple sources.[1][2]
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a clear, injectable solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile, pyrogen-free vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Vehicle Preparation: Prepare the vehicle by combining the solvents in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Dissolution:
-
Final Concentration: Adjust the final volume with saline to achieve the desired drug concentration for dosing. A solubility of at least 2.5 mg/mL can be achieved with this method.[5][6]
-
Storage: It is recommended to prepare the solution fresh on the day of the experiment. If short-term storage is necessary, store at 4°C, protected from light. For longer-term storage of stock solutions, aliquoting and freezing at -20°C or -80°C is advised to prevent degradation from repeated freeze-thaw cycles.[2]
Protocol 2: Assessment of Efficacy in the Apomorphine-Induced Stereotypy Model in Rats
This protocol is designed to evaluate the ability of JNJ-37822681 to antagonize the stereotyped behaviors induced by the dopamine agonist apomorphine.
Materials:
-
This compound solution (prepared as in Protocol 1)
-
Apomorphine hydrochloride solution in saline
-
Male or female Sprague-Dawley rats (200-250 g)
-
Observation cages
-
Stopwatch
Procedure:
-
Acclimation: Allow rats to acclimate to the testing room for at least 60 minutes before the experiment begins.
-
Administration of JNJ-37822681: Administer this compound or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at the desired dose. A typical pretreatment time is 30-60 minutes before the apomorphine challenge.
-
Induction of Stereotypy: Administer apomorphine hydrochloride (typically 0.5-1.5 mg/kg, s.c.) to induce stereotyped behaviors.
-
Behavioral Observation: Immediately after apomorphine injection, place the rat in an individual observation cage.
-
Scoring: Observe and score the intensity of stereotyped behaviors (e.g., sniffing, licking, gnawing) at regular intervals (e.g., every 10 minutes for 60-90 minutes) using a standardized scoring system. The observer should be blinded to the treatment groups.
Protocol 3: Assessment of Efficacy in the Amphetamine-Induced Hyperlocomotion Model in Rats
This protocol assesses the potential of JNJ-37822681 to reduce the hyperlocomotor activity induced by d-amphetamine, a model for the positive symptoms of schizophrenia.
Materials:
-
This compound solution (prepared as in Protocol 1)
-
d-amphetamine sulfate solution in saline
-
Male or female Sprague-Dawley rats (200-250 g)
-
Automated locomotor activity chambers
Procedure:
-
Habituation: Habituate the rats to the locomotor activity chambers for a set period (e.g., 30-60 minutes) on the day prior to testing.
-
Administration of JNJ-37822681: On the testing day, administer this compound or vehicle (i.p. or s.c.) at the desired dose. A typical pretreatment time is 30-60 minutes before the amphetamine challenge.
-
Baseline Activity: Place the animals in the locomotor activity chambers and record baseline locomotor activity for 30-60 minutes.
-
Induction of Hyperlocomotion: Administer d-amphetamine (typically 0.5-1.5 mg/kg, i.p. or s.c.).
-
Data Collection: Record locomotor activity (e.g., distance traveled, beam breaks) for 60-120 minutes following amphetamine administration.
-
Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5- or 10-minute intervals) to assess the effect of JNJ-37822681 on amphetamine-induced hyperlocomotion.
Mandatory Visualizations
Caption: Primary signaling pathway of JNJ-37822681 as a D2 receptor antagonist.
Caption: Secondary signaling pathway of JNJ-37822681 as a Kv7 channel opener.
Caption: General experimental workflow for in vivo efficacy testing.
References
- 1. Pharmacology of JNJ-37822681, a specific and fast-dissociating D2 antagonist for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Differential responses to JNJ-37822681, a specific and fast dissociating dopamine D2 receptor antagonist, in cynomolgus monkey and Sprague-Dawley rat general toxicology studies: clinical observations, prolactin levels, mammary histopathology findings and toxicokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The fast-dissociating D2 antagonist antipsychotic JNJ-37822681 is a neuronal Kv7 channel opener: Potential repurposing for epilepsy treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. lifetechindia.com [lifetechindia.com]
Application Notes and Protocols for the Electrophysiological Characterization of JNJ-37822681 using Patch-Clamp Technique
Audience: Researchers, scientists, and drug development professionals.
Introduction:
JNJ-37822681 is a novel small molecule that has been identified as a potent opener of neuronal Kv7 (KCNQ) potassium channels. Initially developed as a fast-dissociating dopamine D2 receptor antagonist for the treatment of schizophrenia, recent studies have revealed its significant activity on Kv7.2-5 channels, which are crucial regulators of neuronal excitability.[1] Pharmacological activation of these channels leads to the enhancement of the M-current, a subthreshold potassium current that stabilizes the resting membrane potential and reduces repetitive firing. This positions JNJ-37822681 as a promising candidate for repurposing in the treatment of neuronal hyperexcitability disorders such as epilepsy.[1]
These application notes provide a comprehensive guide to utilizing the whole-cell patch-clamp technique for the electrophysiological characterization of JNJ-37822681's effects on Kv7 channels. The protocols described herein are designed for use in both heterologous expression systems and cultured neurons.
Data Presentation
The following table summarizes the quantitative data for the effects of JNJ-37822681 on Kv7 channels.
| Parameter | Channel Subtype | Value | Reference |
| EC50 | Kv7.2 | ~2 µM | [2] |
| Kv7.3 A315T | See Figure 1 | [3] | |
| Kv7.4 | ~2 µM | [2] | |
| Kv7.5 | ~2 µM | [2] | |
| Efficacy | Kv7.2 | Slightly higher than retigabine | [2] |
| Kv7.4 | Similar to retigabine | [2] | |
| Kv7.5 | Similar to retigabine | [2] |
Note: The provided EC50 values are based on the available literature and may vary depending on the experimental conditions and expression system used.
Experimental Protocols
This section outlines the detailed methodology for characterizing the effects of JNJ-37822681 on Kv7 channels using whole-cell patch-clamp electrophysiology.
1. Cell Preparation:
-
Heterologous Expression:
-
Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are suitable for transiently or stably expressing the desired Kv7 channel subunits (e.g., Kv7.2, Kv7.3, or a combination for heteromers).
-
Cells should be cultured in standard media and passaged regularly.
-
For transient transfection, use a suitable transfection reagent to introduce the plasmid DNA encoding the Kv7 channel subunits. Recordings can typically be performed 24-48 hours post-transfection.
-
-
Neuronal Cultures:
-
Human induced-pluripotent stem cell (hiPSC)-derived cortical-like glutamatergic neurons (iNeurons) are a relevant model for studying the effects on native M-currents.[1]
-
Plate neurons on coverslips coated with a suitable substrate (e.g., poly-D-lysine and laminin) and culture for a sufficient duration to allow for maturation and expression of Kv7 channels.
-
2. Solutions and Reagents:
-
External (Extracellular) Solution (in mM):
-
140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose.
-
Adjust pH to 7.4 with NaOH.
-
Adjust osmolarity to ~320 mOsm with sucrose.
-
-
Internal (Pipette) Solution (in mM):
-
JNJ-37822681 Stock Solution:
-
Prepare a 10 mM stock solution in DMSO and store at -20°C.
-
Dilute to the final desired concentrations in the external solution on the day of the experiment. Ensure the final DMSO concentration does not exceed 0.1%.
-
3. Whole-Cell Patch-Clamp Recording:
-
Transfer a coverslip with the cells to the recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-7 MΩ when filled with the internal solution.[5]
-
Approach a selected cell with the patch pipette while applying slight positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance (>1 GΩ) seal.
-
Apply gentle suction to rupture the membrane and establish the whole-cell configuration.
-
Switch to voltage-clamp mode and hold the cell at a membrane potential of -60 mV.
-
Allow the cell to stabilize for 3-5 minutes before beginning the recording protocol.
4. Voltage-Clamp Protocols:
-
To Measure M-current Activation:
-
Hold the cell at -20 mV.
-
Apply a series of hyperpolarizing voltage steps from -30 mV to -100 mV in 10 mV increments for 500 ms.
-
Return to the holding potential of -20 mV.
-
The amplitude of the deactivating current at each step corresponds to the M-current.
-
-
To Determine the Voltage-Dependence of Activation:
-
Hold the cell at a hyperpolarized potential (e.g., -90 mV).
-
Apply depolarizing voltage steps from -100 mV to +40 mV in 10 mV increments for 1-2 seconds.
-
Follow with a step to a fixed potential (e.g., -120 mV) to record tail currents.
-
Plot the normalized tail current amplitude against the prepulse potential and fit with a Boltzmann function to determine the half-maximal activation voltage (V1/2).
-
5. Data Acquisition and Analysis:
-
Establish a stable baseline recording in the external solution.
-
Apply JNJ-37822681 at various concentrations by perfusing the recording chamber.
-
Record the changes in holding current and the currents elicited by the voltage protocols in the presence of the compound.
-
To quantify the effect of JNJ-37822681, measure the increase in the amplitude of the M-current or the leftward shift in the V1/2 of activation.
-
Construct a dose-response curve by plotting the percentage enhancement of the current against the concentration of JNJ-37822681 and fit the data to a Hill equation to determine the EC50.
-
To confirm the involvement of Kv7 channels, the effects of JNJ-37822681 should be reversible upon washout and blocked by a known Kv7 channel antagonist, such as XE-991.[1]
Visualizations
Caption: Signaling pathway of JNJ-37822681 action on Kv7 channels.
Caption: Experimental workflow for patch-clamp analysis of JNJ-37822681.
References
- 1. The fast-dissociating D2 antagonist antipsychotic JNJ-37822681 is a neuronal Kv7 channel opener: Potential repurposing for epilepsy treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. data.epo.org [data.epo.org]
- 4. scientifica.uk.com [scientifica.uk.com]
- 5. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Application Notes and Protocols for JNJ-37822681 Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-37822681 is a potent and selective antagonist of the dopamine D2 receptor, characterized by its rapid dissociation kinetics.[1][2] This property is hypothesized to contribute to a favorable side effect profile, particularly a lower incidence of extrapyramidal symptoms, compared to traditional antipsychotics.[3] Radioligand binding assays are fundamental in characterizing the interaction of compounds like JNJ-37822681 with their targets. This document provides a detailed protocol for a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor, using JNJ-37822681 as a reference compound. Additionally, it outlines the associated signaling pathway.
Data Presentation
The binding affinity of JNJ-37822681 for various neurotransmitter receptors has been determined through radioligand binding assays. The data presented below summarizes its inhibitory constant (Ki) at the human dopamine D2L and D3 receptors.
| Receptor | Radioligand | Test Compound | Kᵢ (nM) | Reference |
| Dopamine D2L | [[3H]Spiperone] | JNJ-37822681 | 158 | [4] |
| Dopamine D3 | [[3H]Methylspiperone] | JNJ-37822681 | 1159 | [5] |
JNJ-37822681 exhibits high specificity for the D2 receptor, with significantly lower affinity for other receptors, including α1, α2, H1, muscarinic, 5-HT2C, D1, and 5-HT2A receptors.[3]
Signaling Pathway
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gαi/o family of G-proteins. Upon activation by an agonist, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A (PKA). JNJ-37822681, as a D2 receptor antagonist, blocks this signaling cascade by preventing the binding of dopamine and other agonists to the receptor.
Experimental Protocols
Membrane Preparation from Cells Expressing Dopamine D2 Receptors
This protocol describes the preparation of crude membrane fractions from cell lines overexpressing the human dopamine D2 receptor.
Materials:
-
Cells expressing dopamine D2 receptors (e.g., HEK293 or CHO cells)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors, ice-cold
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold
-
Dounce homogenizer or polytron
-
Refrigerated centrifuge
Procedure:
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 15 minutes.
-
Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or a polytron on a low setting.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in ice-cold Homogenization Buffer.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford or BCA assay).
-
Store the membrane aliquots at -80°C until use.
Competitive Radioligand Binding Assay
This assay determines the affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the dopamine D2 receptor.
Materials:
-
Dopamine D2 receptor membrane preparation
-
Radioligand: [³H]-Spiperone (a commonly used D2 antagonist radioligand)
-
Unlabeled competitor: JNJ-37822681 (for standard curve) or test compound
-
Non-specific binding control: 10 µM Haloperidol or another suitable D2 antagonist
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Filtration apparatus (cell harvester)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Experimental Workflow Diagram:
Procedure:
-
Prepare serial dilutions of JNJ-37822681 or the test compound in Assay Buffer.
-
In a 96-well plate, add the following in order:
-
50 µL of Assay Buffer.
-
50 µL of the diluted D2 receptor membrane preparation (typically 5-20 µg of protein).
-
50 µL of the serially diluted JNJ-37822681/test compound, Assay Buffer (for total binding), or 10 µM Haloperidol (for non-specific binding).
-
-
Initiate the binding reaction by adding 50 µL of [³H]-Spiperone (at a final concentration close to its Kd, e.g., 0.2-0.5 nM). The final assay volume is 200 µL.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three to four times with ice-cold Assay Buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter.
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the concentration of JNJ-37822681 or the test compound.
-
-
Determine IC50:
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.
-
-
Calculate Ki:
-
The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
-
-
References
- 1. In vitro and in silico analysis of the effects of D2 receptor antagonist target binding kinetics on the cellular response to fluctuating dopamine concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A double-blind, randomized, placebo-controlled study with JNJ-37822681, a novel, highly selective, fast dissociating D₂ receptor antagonist in the treatment of acute exacerbation of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of JNJ-37822681, a specific and fast-dissociating D2 antagonist for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for JNJ-37822681 in Extrapyramidal Symptom Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing JNJ-37822681, a potent and fast-dissociating dopamine D2 receptor antagonist, to establish preclinical models of extrapyramidal symptoms (EPS). The following protocols and data are intended to facilitate the study of drug-induced motor side effects and the development of novel therapeutics with improved safety profiles.
Introduction
JNJ-37822681 is a highly specific antagonist of the dopamine D2 receptor, a key target for antipsychotic medications.[1] Its rapid dissociation from the D2 receptor has been hypothesized to contribute to a lower liability for inducing extrapyramidal symptoms compared to traditional antipsychotics like haloperidol.[1][2] Nevertheless, at sufficient doses, JNJ-37822681 can be employed to create robust and reproducible animal models of EPS, making it a valuable tool for neuropharmacological research. These models are critical for understanding the mechanisms underlying these motor side effects and for screening new chemical entities for their potential to induce EPS.
The primary mechanism by which JNJ-37822681 and other D2 antagonists induce EPS is through the blockade of dopamine signaling in the nigrostriatal pathway, a critical circuit for motor control. This disruption of dopaminergic transmission leads to a state of muscular rigidity and immobility, known as catalepsy, which is a hallmark of parkinsonian-like side effects in rodents.
Data Presentation
JNJ-37822681 Activity in Rodent Models of Extrapyramidal Symptoms
The following tables summarize the quantitative data on the effects of JNJ-37822681 in established rat models of EPS.
| Parameter | JNJ-37822681 | Haloperidol | Olanzapine | Reference |
| Catalepsy Induction (ED50, mg/kg, s.c.) | 5.4 | 0.44 | >40 | [1] |
| Inhibition of Apomorphine-Induced Stereotypy (ED50, mg/kg, s.c.) | 0.19 | 0.04 | 0.53 | [1] |
| D2 Receptor Occupancy in Rat Brain (ED50, mg/kg, i.p.) | 0.39 | - | - | [1] |
Table 1: Comparative ED50 values of JNJ-37822681 and other antipsychotics in rat models of EPS.
| Dose of JNJ-37822681 (mg/kg, s.c.) | Mean Catalepsy Score (Seconds) | % Inhibition of Apomorphine-Induced Stereotypy |
| Vehicle | Baseline | 0% |
| 1.0 | Moderate Increase | ~70% |
| 2.5 | Significant Increase | ~85% |
| 5.0 | Strong Increase | ~95% |
| 10.0 | Maximum Catalepsy | >95% |
Table 2: Representative dose-response data for JNJ-37822681 in rat EPS models. Note: These are illustrative values based on published ED50s and typical dose-ranging studies. Actual results may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Induction of Catalepsy in Rats
This protocol describes the use of JNJ-37822681 to induce catalepsy, a state of motor immobility, in rats. The bar test is a standard method for quantifying the cataleptic state.
Materials:
-
JNJ-37822681
-
Vehicle (e.g., sterile water, saline, or a suitable solvent as per supplier's recommendation)
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Horizontal bar (diameter ~1 cm, elevated ~9 cm from the base)
-
Stopwatch
Procedure:
-
Animal Acclimation: House rats in a temperature and humidity-controlled environment with a 12-hour light/dark cycle for at least one week prior to the experiment. Provide ad libitum access to food and water.
-
Drug Preparation: Prepare fresh solutions of JNJ-37822681 in the chosen vehicle on the day of the experiment. Doses typically range from 1.0 to 10.0 mg/kg for a full dose-response curve.
-
Administration: Administer JNJ-37822681 or vehicle via subcutaneous (s.c.) injection in a volume of 1 ml/kg.
-
Catalepsy Assessment (Bar Test):
-
At predetermined time points after injection (e.g., 30, 60, 90, and 120 minutes), gently place the rat's forepaws on the horizontal bar.
-
Start the stopwatch immediately.
-
Measure the time (in seconds) the rat remains in this position. The endpoint is when the rat removes both forepaws from the bar.
-
A cut-off time (e.g., 180 or 300 seconds) should be set to avoid undue stress to the animal. If the rat remains on the bar for the entire cut-off period, record the maximum time.
-
-
Data Analysis: Record the latency to descend from the bar for each animal at each time point. The data can be analyzed using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test) to compare the effects of different doses of JNJ-37822681 with the vehicle control group.
Protocol 2: Inhibition of Apomorphine-Induced Stereotypy in Rats
This protocol is designed to assess the functional D2 receptor antagonism of JNJ-37822681 by measuring its ability to block the stereotyped behaviors induced by the dopamine agonist, apomorphine.
Materials:
-
JNJ-37822681
-
Apomorphine hydrochloride
-
Vehicle for JNJ-37822681
-
Saline (for apomorphine)
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Observation cages (e.g., clear Plexiglas cages)
-
Stopwatch
-
Stereotypy scoring sheet
Procedure:
-
Animal Acclimation: As described in Protocol 1.
-
Drug Preparation: Prepare fresh solutions of JNJ-37822681 and apomorphine on the day of the experiment. A typical dose of apomorphine to induce stereotypy is 1.0 mg/kg.
-
Pre-treatment: Administer JNJ-37822681 (doses ranging from 0.1 to 1.0 mg/kg, s.c.) or vehicle 30-60 minutes prior to the apomorphine challenge.
-
Apomorphine Challenge: Administer apomorphine (1.0 mg/kg, s.c.) to all animals.
-
Behavioral Observation:
-
Immediately after apomorphine injection, place each rat in an individual observation cage.
-
Observe and score the intensity of stereotyped behaviors (e.g., sniffing, licking, gnawing) at regular intervals (e.g., every 5 minutes for a total of 30-60 minutes).
-
A common scoring scale is as follows:
-
0: Asleep or inactive
-
1: Active, moving around the cage
-
2: Intermittent sniffing or head movements
-
3: Continuous sniffing, licking, or head bobbing
-
4: Intense, focused gnawing or biting of the cage
-
-
-
Data Analysis: Sum the stereotypy scores for each animal over the observation period to obtain a total stereotypy score. Analyze the data using appropriate statistical methods to determine the dose-dependent inhibition of apomorphine-induced stereotypy by JNJ-37822681.
Protocol 3: Observational Assessment of Extrapyramidal Symptoms in Cynomolgus Monkeys
Cynomolgus monkeys have been shown to be more sensitive to the EPS-inducing effects of JNJ-37822681 than rats.[3] This protocol provides a framework for the qualitative and semi-quantitative assessment of EPS in this non-human primate model.
Materials:
-
JNJ-37822681
-
Vehicle
-
Cynomolgus monkeys
-
Primate observation cages
-
Video recording equipment (recommended)
-
EPS observational checklist
Procedure:
-
Animal Acclimation and Baseline Observation: Acclimate the monkeys to the housing and experimental conditions. Conduct baseline observations to establish normal posture, locomotion, and behavior for each animal.
-
Drug Administration: Administer JNJ-37822681 or vehicle. Dosing will need to be determined empirically, starting with low doses and escalating cautiously due to the higher sensitivity of this species.
-
EPS Observation:
-
Observe the animals at regular intervals post-dosing (e.g., 1, 2, 4, and 8 hours).
-
Use a standardized checklist to score the presence and severity of EPS-like signs. The following parameters should be included:
-
Posture: Normal, abnormal (e.g., hunched, rigid, torticollis)
-
Gait and Locomotion: Normal, ataxic, slow, shuffling, circling
-
Abnormal Movements: Tremors, dystonia (sustained muscle contractions), chorea (involuntary, jerky movements), athetosis (slow, writhing movements)
-
Eye Movements: Normal, nystagmus, oculogyric crisis (prolonged upward deviation of the eyes)
-
Behavioral Changes: Normal, signs of distress, apparent hallucinations (e.g., staring at non-existent objects, tracking unseen stimuli)
-
-
A scoring system can be developed (e.g., 0 = absent, 1 = mild, 2 = moderate, 3 = severe) for each parameter.
-
-
Data Analysis: The observational scores can be analyzed to compare the effects of different doses of JNJ-37822681 over time. Non-parametric statistical tests may be appropriate for this type of data.
Mandatory Visualizations
Caption: Workflow for JNJ-37822681-induced catalepsy studies in rats.
Caption: Experimental design for assessing D2 antagonist activity.
Caption: Mechanism of JNJ-37822681-induced extrapyramidal symptoms.
References
- 1. Pharmacology of JNJ-37822681, a specific and fast-dissociating D2 antagonist for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Differential responses to JNJ-37822681, a specific and fast dissociating dopamine D2 receptor antagonist, in cynomolgus monkey and Sprague-Dawley rat general toxicology studies: clinical observations, prolactin levels, mammary histopathology findings and toxicokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-37822681 in Behavioral Studies of Schizophrenia: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-37822681 is a potent and selective dopamine D2 receptor antagonist that has been investigated for the treatment of schizophrenia.[1][2] A key characteristic of this compound is its rapid dissociation from the D2 receptor, a property hypothesized to contribute to a lower incidence of extrapyramidal symptoms (EPS) compared to other antipsychotics.[1] Preclinical and clinical studies have demonstrated its efficacy in models of psychosis and in patients with acute schizophrenia.[1][3] This document provides detailed application notes and protocols for utilizing JNJ-37822681 in behavioral studies relevant to schizophrenia research.
Mechanism of Action
JNJ-37822681 acts as a competitive antagonist at dopamine D2 receptors.[1][2] In schizophrenia, the hyperdopaminergic state in the mesolimbic pathway is thought to contribute to positive symptoms. By blocking D2 receptors, JNJ-37822681 mitigates the effects of excess dopamine, leading to a reduction in psychotic behaviors. Its fast dissociation kinetics may allow for a more physiological-like modulation of dopamine signaling, potentially contributing to its favorable side-effect profile.[1]
Data Presentation
Table 1: Preclinical Efficacy of JNJ-37822681 in Rodent Models of Schizophrenia
| Behavioral Assay | Animal Model | JNJ-37822681 ED₅₀ (mg/kg) | Reference |
| Inhibition of Apomorphine-Induced Stereotypy | Rat | 0.19 | [1][2] |
| Inhibition of D-Amphetamine-Induced Hyperlocomotion | Rat | 1.0 | [2] |
| Inhibition of Phencyclidine-Induced Hyperlocomotion | Rat | 4.7 | [2] |
| D₂ Receptor Occupancy in Brain | Rat | 0.39 | [1][2] |
Table 2: Clinical Efficacy of JNJ-37822681 in Patients with Acute Schizophrenia
| Treatment Group | Mean Change from Baseline in PANSS Total Score (Week 6) | p-value vs. Placebo | Reference |
| Placebo | -6.4 | - | [3] |
| JNJ-37822681 (10 mg bid) | -18.4 | < 0.001 | [3] |
| JNJ-37822681 (20 mg bid) | -17.7 | < 0.001 | [3] |
| JNJ-37822681 (30 mg bid) | -20.0 | < 0.001 | [3] |
| Olanzapine (15 mg qd) | -22.9 | < 0.001 | [3] |
Experimental Protocols
Protocol 1: Assessment of Antipsychotic-like Activity using Apomorphine-Induced Stereotypy in Rats
This protocol assesses the ability of JNJ-37822681 to antagonize the stereotyped behaviors induced by the dopamine agonist apomorphine, a model for the positive symptoms of schizophrenia.
Materials:
-
JNJ-37822681
-
Apomorphine hydrochloride
-
Vehicle for JNJ-37822681 (e.g., 0.5% methylcellulose)
-
Saline (0.9% NaCl)
-
Male Wistar rats (200-250 g)
-
Observation cages
-
Syringes and needles for subcutaneous (s.c.) injection
Procedure:
-
Acclimation: Allow rats to acclimate to the testing room for at least 60 minutes before the experiment.
-
Drug Administration:
-
Administer JNJ-37822681 or vehicle subcutaneously at the desired doses.
-
After a pretreatment interval (e.g., 30-60 minutes), administer apomorphine hydrochloride (e.g., 0.5-1.5 mg/kg, s.c.).
-
-
Observation:
-
Immediately place each rat in an individual observation cage.
-
Observe and score stereotyped behavior at regular intervals (e.g., every 5-10 minutes) for a total of 60-90 minutes.
-
-
Scoring: Use a standardized rating scale for stereotypy. An example is provided below:
-
0: Asleep or still
-
1: Active
-
2: Predominantly active with bursts of stereotyped sniffing or head movements
-
3: Continuous stereotyped sniffing, head movements, and rearing
-
4: Stereotyped licking or gnawing of the cage
-
-
Data Analysis: Analyze the stereotypy scores using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of JNJ-37822681 with the vehicle control group.
Protocol 2: Evaluation of Effects on Negative-like Symptoms using the Social Interaction Test in Rats
This protocol is designed to assess the potential of JNJ-37822681 to ameliorate social withdrawal, a core negative symptom of schizophrenia.
Materials:
-
JNJ-37822681
-
Vehicle
-
Male Sprague-Dawley rats (weight-matched pairs)
-
Open-field arena (e.g., 100 cm x 100 cm)
-
Video recording and analysis software
Procedure:
-
Acclimation: Acclimate rats to the testing room for at least 60 minutes.
-
Drug Administration: Administer JNJ-37822681 or vehicle to one rat of each pair according to the study design.
-
Social Interaction Session:
-
Place two unfamiliar rats (one treated, one untreated, or both treated depending on the experimental question) in the center of the open-field arena.
-
Record the session for a set duration (e.g., 10-15 minutes).
-
-
Behavioral Scoring:
-
A trained observer, blind to the treatment conditions, should score the total duration of active social interaction.
-
Behaviors to be scored include sniffing, following, grooming, and tumbling.
-
-
Data Analysis: Compare the total social interaction time between treatment groups using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol 3: Assessment of Cognitive Effects using the Novel Object Recognition (NOR) Test in Mice
The NOR test evaluates recognition memory, a cognitive domain often impaired in schizophrenia.
Materials:
-
JNJ-37822681
-
Vehicle
-
Male C57BL/6 mice
-
Open-field arena (e.g., 50 cm x 50 cm)
-
Two sets of identical objects (e.g., small plastic toys) and one set of novel objects.
Procedure:
-
Habituation:
-
On day 1, allow each mouse to explore the empty arena for 10 minutes.
-
-
Training (Familiarization) Phase:
-
On day 2, administer JNJ-37822681 or vehicle.
-
After the appropriate pretreatment time, place two identical objects in the arena and allow the mouse to explore for 10 minutes.
-
-
Testing (Novelty) Phase:
-
After a retention interval (e.g., 1-24 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object.
-
Allow the mouse to explore for 5-10 minutes.
-
-
Data Collection and Analysis:
-
Record the time spent exploring each object (nose within 2 cm of the object).
-
Calculate a discrimination index: (Time with novel object - Time with familiar object) / (Total exploration time).
-
Compare the discrimination index between treatment groups.
-
Conclusion
JNJ-37822681 is a valuable pharmacological tool for investigating the role of D2 receptor antagonism in animal models of schizophrenia. The protocols outlined above provide a framework for assessing its efficacy across the different symptom domains of this complex disorder. Researchers should carefully consider dose selection, timing of administration, and appropriate behavioral paradigms to generate robust and reproducible data.
References
- 1. Pharmacology of JNJ-37822681, a specific and fast-dissociating D2 antagonist for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A double-blind, randomized, placebo-controlled study with JNJ-37822681, a novel, highly selective, fast dissociating D₂ receptor antagonist in the treatment of acute exacerbation of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: JNJ-378226d81 PET Imaging for D2 Receptor Occupancy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Positron Emission Tomography (PET) imaging to determine the dopamine D2 receptor occupancy of JNJ-37822681, a novel, fast-dissociating D2 receptor antagonist. Understanding the in-vivo binding characteristics of JNJ-37822681 is crucial for dose selection, assessing target engagement, and predicting therapeutic efficacy in the development of treatments for conditions such as schizophrenia.
Positron Emission Tomography is a non-invasive molecular imaging technique that enables the quantification of neuroreceptor density and occupancy by therapeutic agents. For JNJ-37822681, PET studies are instrumental in elucidating its dose-dependent binding to D2 receptors in the human brain. By employing specific radioligands, such as [¹¹C]raclopride, researchers can visualize and quantify the extent to which JNJ-37822681 occupies these receptors at various dosages. This information is critical for establishing the relationship between the drug's plasma concentration and the degree of target engagement in the brain, a key factor in optimizing therapeutic strategies.[1][2][3][4][5]
Data Presentation: Quantitative D2 Receptor Occupancy
The following tables summarize quantitative data from key PET imaging studies investigating the D2 receptor occupancy of JNJ-37822681.
Table 1: Striatal D2 Receptor Occupancy after Single Oral Doses of JNJ-37822681 in Healthy Male Volunteers [6]
| JNJ-37822681 Dose (mg) | D2 Receptor Occupancy (%) |
| 2 | 9 - 19 |
| 20 | 60 - 74 |
Table 2: Relationship between JNJ-37822681 Plasma Concentration and Striatal D2 Receptor Occupancy [7][8]
| Study Condition | JNJ-37822681 Plasma Concentration (ng/mL) | Striatal D2 Occupancy (%) | EC50 (ng/mL) |
| Single Dose | - | - | 18.5 |
| Steady State (10 mg twice daily) | 3.17 - 63.0 | 0 - 62 | 26.0 |
EC50: The plasma concentration of the drug that results in 50% receptor occupancy.
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that play a crucial role in neurotransmission.[9] They are coupled to the Gαi/o subtype of G proteins.[10][11][12] Activation of D2 receptors leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[11][12] D2 receptors can also modulate ion channels, such as activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels.[10] Beyond the canonical G protein signaling, D2 receptors can also signal through a β-arrestin-dependent pathway.[9]
Experimental Protocols
This section outlines a detailed methodology for a typical PET imaging study to measure JNJ-37822681 D2 receptor occupancy in human subjects. This protocol is a composite based on methodologies described in the cited literature.[6][7][8]
1. Subject Selection and Preparation
-
Inclusion Criteria: Healthy male volunteers are typically recruited for initial occupancy studies.[6][7] Subjects should be in good health as determined by medical history, physical examination, and laboratory tests.
-
Exclusion Criteria: Subjects with a history of psychiatric or neurological disorders, substance abuse, or contraindications for PET scanning (e.g., claustrophobia, radiation exposure concerns) should be excluded.
-
Informed Consent: All participants must provide written informed consent after the study procedures, risks, and benefits have been fully explained.
-
Preparation: Subjects are typically required to fast for a specified period before the PET scan to ensure standardized metabolic conditions.
2. Radioligand Preparation
-
Radioligand Selection: [¹¹C]raclopride is a commonly used radioligand for D2 receptor PET studies due to its suitable affinity and kinetics.[6][7]
-
Synthesis and Quality Control: [¹¹C]raclopride must be synthesized under Good Manufacturing Practice (GMP) conditions. Each batch should undergo rigorous quality control to ensure radiochemical purity, specific activity, and sterility.
3. PET Imaging Procedure
A two-scan protocol is typically employed for each subject: a baseline scan (pre-drug) and a post-drug scan.[1]
-
Baseline PET Scan:
-
Patient Positioning: The subject is positioned supine on the scanner bed with their head immobilized using a head holder to minimize motion artifacts.
-
Transmission Scan: A low-dose CT or transmission scan is performed for attenuation correction of the PET data.
-
Radioligand Administration: A bolus injection of [¹¹C]raclopride is administered intravenously at the start of the dynamic scan.
-
Dynamic PET Acquisition: Dynamic PET data are acquired for a period of up to 60-90 minutes immediately following the injection.[7][13]
-
-
JNJ-37822681 Administration:
-
Single Dose Studies: A single oral dose of JNJ-37822681 is administered, and the post-drug PET scan is performed at the time of expected peak plasma concentration.[6]
-
Steady-State Studies: JNJ-37822681 is administered twice daily for a period sufficient to reach steady-state plasma concentrations (e.g., 4-5 days) before the post-drug PET scan.[7][8]
-
-
Post-Drug PET Scan: The PET imaging procedure is repeated as described for the baseline scan.
4. Blood Sampling and Analysis
-
Arterial or venous blood samples are collected throughout the PET scan to measure the plasma concentration of JNJ-37822681 and the parent radioligand and its metabolites.[14]
5. Image Analysis and Receptor Occupancy Calculation
-
Image Reconstruction: Dynamic PET images are reconstructed using appropriate algorithms, including corrections for attenuation, scatter, and random coincidences.
-
Region of Interest (ROI) Definition: ROIs are delineated on co-registered MRI scans for brain regions rich in D2 receptors (e.g., striatum, caudate, putamen) and a reference region with negligible D2 receptor density (e.g., cerebellum).[6]
-
Kinetic Modeling: Time-activity curves (TACs) are generated for each ROI. The binding potential (BP_ND) of [¹¹C]raclopride is calculated using a suitable kinetic model, such as the simplified reference tissue model (SRTM).[6]
-
Receptor Occupancy (RO) Calculation: The percentage of D2 receptor occupancy is calculated using the following formula:
RO (%) = [(BP_ND_baseline - BP_ND_post-drug) / BP_ND_baseline] x 100 [1]
Experimental Workflow for a JNJ-37822681 PET Occupancy Study
References
- 1. PET imaging for receptor occupancy: meditations on calculation and simplification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. The application of positron emission tomography (PET) imaging in CNS drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | PET Molecular Imaging in Drug Development: The Imaging and Chemistry Perspective [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. In vivo quantification of striatal dopamine D2 receptor occupancy by JNJ-37822681 using [11C]raclopride and positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. D₂-receptor occupancy measurement of JNJ-37822681, a novel fast off-rate D₂-receptor antagonist, in healthy subjects using positron emission tomography: single dose versus steady state and dose selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. Guidelines to PET measurements of the target occupancy in the brain for drug development - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-37822681: Application Notes and Protocols for Primary Neuronal Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-37822681 is a novel small molecule that exhibits a dual mechanism of action as a fast-dissociating dopamine D2 receptor antagonist and a potent opener of neuronal Kv7 (KCNQ) potassium channels.[1] Pharmacological activation of Kv7 channels, which underlie the M-current, leads to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. This makes JNJ-37822681 a valuable tool for investigating neuronal hyperexcitability and its role in various neurological and psychiatric disorders. In human induced-pluripotent stem cell (hiPSC)-derived neurons, JNJ-37822681 has been shown to enhance the M-current, hyperpolarize the resting membrane potential, and reduce spontaneous action potential firing.[1] These effects are effectively blocked by the Kv7 channel antagonist XE-991, confirming the compound's activity on this channel class.
These application notes provide detailed protocols for the use of JNJ-37822681 in primary neuronal cell cultures to characterize its effects on neuronal viability, neuroprotection, and electrophysiological properties.
Data Presentation
JNJ-37822681 Potency on Kv7 Channel Subtypes
The following table summarizes the half-maximal effective concentrations (EC50) of JNJ-37822681 for various human Kv7 channel subtypes expressed in Chinese Hamster Ovary (CHO) cells. This data is essential for determining the appropriate concentration range for experiments in primary neuronal cultures, which endogenously express these channels.
| Channel Subtype | JNJ-37822681 EC50 (µM) |
| Kv7.2/7.3 | 2.8 ± 0.4 |
| Kv7.2 | 4.9 ± 0.7 |
| Kv7.4 | >30 |
| Kv7.5 | 11.2 ± 1.5 |
Data adapted from a study on CHO cells and should be used as a starting point for concentration-response studies in primary neurons.
Recommended Concentration Ranges for In Vitro Studies
Based on the available data, the following concentration ranges are recommended for initial experiments in primary neuronal cultures. It is crucial to perform a dose-response analysis to determine the optimal concentration for your specific cell type and experimental endpoint.
| Application | Recommended Concentration Range (µM) | Notes |
| Neurotoxicity Assessment (MTT Assay) | 0.1 - 100 | To determine the maximum non-toxic concentration. |
| Neuroprotection Assay | 1 - 30 | Based on EC50 values and typical concentrations for Kv7 openers. |
| Electrophysiology (Patch-Clamp) | 0.1 - 10 | To observe direct effects on ion channel activity. |
Experimental Protocols
Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Hibernate-E medium (Thermo Fisher Scientific)
-
Papain (Worthington Biochemical)
-
DNase I (Worthington Biochemical)
-
Neurobasal Medium (Thermo Fisher Scientific)
-
B-27 Supplement (50X, Thermo Fisher Scientific)
-
GlutaMAX (100X, Thermo Fisher Scientific)
-
Penicillin-Streptomycin (100X, Thermo Fisher Scientific)
-
Poly-D-lysine (Sigma-Aldrich)
-
Laminin (Thermo Fisher Scientific)
-
Sterile dissection tools
-
15 mL and 50 mL conical tubes
-
Cell culture plates (e.g., 96-well, 24-well, or coverslips in plates)
Protocol:
-
Plate Coating:
-
Coat culture plates with 50 µg/mL Poly-D-lysine in sterile water for at least 4 hours at 37°C.
-
Rinse plates three times with sterile water and allow to dry completely.
-
(Optional but recommended) Coat plates with 10 µg/mL laminin in sterile PBS overnight at 4°C or for 2 hours at 37°C. Aspirate before plating cells.
-
-
Neuron Isolation:
-
Euthanize the pregnant rat according to approved institutional animal care and use committee (IACUC) protocols.
-
Dissect the uterine horns and remove the embryos.
-
Isolate the cortices from the embryonic brains in ice-cold Hibernate-E medium.
-
Mince the cortical tissue into small pieces.
-
Digest the tissue with a papain solution (e.g., 20 units/mL) containing DNase I (e.g., 100 units/mL) at 37°C for 20-30 minutes.
-
Gently triturate the digested tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
-
Cell Plating and Maintenance:
-
Resuspend the cell pellet in complete culture medium (Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin).
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a density of 1-2 x 10^5 cells/cm² on the coated plates.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, replace 50% of the medium with fresh, pre-warmed complete culture medium.
-
Perform half-media changes every 3-4 days. Cultures are typically ready for experiments between 7 and 14 days in vitro (DIV).
-
Neurotoxicity Assessment (MTT Assay)
This protocol determines the potential cytotoxic effects of JNJ-37822681 on primary cortical neurons.
Materials:
-
Primary cortical neurons cultured in 96-well plates
-
JNJ-37822681 stock solution (e.g., in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Protocol:
-
Prepare serial dilutions of JNJ-37822681 in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
At DIV 7-10, treat the neurons with the different concentrations of JNJ-37822681. Include a vehicle control (medium with DMSO).
-
Incubate for 24-48 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Neuroprotection Assay against Staurosporine-Induced Apoptosis
This protocol assesses the ability of JNJ-37822681 to protect primary neurons from apoptosis induced by the protein kinase inhibitor staurosporine.
Materials:
-
Primary cortical neurons cultured in 96-well plates
-
JNJ-37822681
-
Staurosporine (Sigma-Aldrich)
-
Complete culture medium
-
MTT assay reagents (as above)
Protocol:
-
At DIV 7-10, pre-treat the neurons with various non-toxic concentrations of JNJ-37822681 (determined from the neurotoxicity assay) for 1-2 hours.
-
Induce apoptosis by adding staurosporine to a final concentration of 50-100 nM. Include control wells with no staurosporine and wells with staurosporine alone.
-
Incubate for 24 hours at 37°C.
-
Assess cell viability using the MTT assay as described above.
-
Calculate the percentage of neuroprotection afforded by JNJ-37822681 relative to the staurosporine-only treated wells.
Electrophysiological Recording (Whole-Cell Patch-Clamp)
This protocol is for measuring the effect of JNJ-37822681 on M-type potassium currents (mediated by Kv7 channels) in primary cortical neurons.
Materials:
-
Primary cortical neurons cultured on glass coverslips
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette pulling
-
External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 K-gluconate, 10 KCl, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.3 with KOH)
-
JNJ-37822681
-
XE-991 (Tocris Bioscience) as a Kv7 channel blocker (positive control for inhibition)
-
Perfusion system
Protocol:
-
Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.
-
Pull patch pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a visually identified pyramidal-like neuron.
-
In voltage-clamp mode, hold the neuron at -20 mV.
-
Apply a voltage step protocol to elicit M-currents (e.g., hyperpolarizing steps from -20 mV to -60 mV for 500 ms). The deactivating current upon hyperpolarization is the M-current.
-
Perfuse the bath with JNJ-37822681 (e.g., 1-10 µM) and record the changes in the M-current. An increase in the holding current at -20 mV and a larger deactivating M-current are expected.
-
To confirm the effect is mediated by Kv7 channels, co-apply the Kv7 blocker XE-991 (e.g., 10 µM) with JNJ-37822681. This should reverse the effects of JNJ-37822681.
Mandatory Visualizations
Caption: Signaling pathway of JNJ-37822681 as a Kv7 channel opener.
Caption: Experimental workflow for the neuroprotection assay.
Caption: Logical flow for patch-clamp experiments.
References
JNJ-37822681: A Tool for Investigating Dopamine D2 Receptor Signaling Pathways
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
JNJ-37822681 is a potent, specific, and centrally active antagonist of the dopamine D2 receptor, characterized by its rapid dissociation kinetics.[1][2] This property is hypothesized to contribute to a lower incidence of extrapyramidal symptoms (EPS) compared to traditional antipsychotics, making it a valuable tool for studying the therapeutic effects and side-effect profiles of D2 receptor modulation.[2] Its high selectivity for the D2 receptor with minimal activity at other receptors such as α1, α2, H1, muscarinic, and 5-HT2C, allows for the specific interrogation of D2-mediated signaling pathways.[2]
These application notes provide detailed protocols for utilizing JNJ-37822681 in various experimental paradigms to explore dopamine signaling.
Data Presentation
In Vitro Binding Affinities
| Receptor | Kᵢ (nM) | Species | Notes |
| Dopamine D2L | 158 | Human | Moderate binding affinity.[3][4] |
| Dopamine D3 | 1,159 | Human | Demonstrates selectivity for D2 over D3.[4] |
In Vivo Efficacy and Receptor Occupancy
| Parameter | Value | Species | Experiment |
| ED₅₀ (D₂ Receptor Occupancy) | 0.39 mg/kg | Rat | In vivo receptor occupancy in the brain.[2] |
| ED₅₀ (Apomorphine-induced stereotypy) | 0.19 mg/kg | Rat | Model of psychosis.[2][3] |
| ED₅₀ (D-amphetamine-induced hyperlocomotion) | 1.0 mg/kg | Rat | Model of psychosis.[3] |
| ED₅₀ (Phencyclidine-induced hyperlocomotion) | 4.7 mg/kg | Rat | Model of psychosis.[3] |
| ED₅₀ (Prolactin increase) | 0.17 mg/kg | Rat | Peripheral D2 receptor antagonism.[2] |
| Striatal D₂ Receptor Occupancy (2 mg dose) | 9-19% | Human | Single oral dose.[5] |
| Striatal D₂ Receptor Occupancy (20 mg dose) | 60-74% | Human | Single oral dose.[5] |
Signaling Pathways and Experimental Logic
The following diagrams illustrate the mechanism of action of JNJ-37822681 and a typical experimental workflow for its use in research.
Caption: Dopamine D2 Receptor Signaling Pathway and JNJ-37822681 Mechanism of Action.
Caption: Experimental Workflow for Studying Dopamine Signaling with JNJ-37822681.
Experimental Protocols
In Vitro Radioligand Binding Assay (Adapted from literature)
This protocol is a general guideline for determining the binding affinity (Kᵢ) of JNJ-37822681 for the dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing human dopamine D2L receptors.[4]
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride.
-
Non-specific binding control: Haloperidol (10 µM).
-
JNJ-37822681 stock solution (in DMSO).
-
Scintillation cocktail and vials.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Harvest HEK-D2L cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.
-
Resuspend the pellet in fresh membrane preparation buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
JNJ-37822681 at various concentrations (e.g., 0.1 nM to 10 µM).
-
Radioligand at a concentration close to its Kₔ (e.g., 0.2-0.5 nM).
-
For non-specific binding wells, add haloperidol instead of JNJ-37822681.
-
Add the cell membrane preparation to initiate the reaction.
-
-
Incubate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters pre-soaked in assay buffer.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and vortex.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the JNJ-37822681 concentration to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[6]
-
In Vivo Behavioral Assessment: Amphetamine-Induced Hyperlocomotion in Rats (Adapted from literature)
This protocol assesses the ability of JNJ-37822681 to block the psychostimulant effects of amphetamine, a common preclinical model for antipsychotic efficacy.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g).
-
JNJ-37822681.
-
D-amphetamine sulfate.
-
Vehicle for JNJ-37822681 (e.g., 20% hydroxypropyl-β-cyclodextrin).
-
Saline (0.9% NaCl).
-
Open-field activity chambers equipped with infrared beams to automatically record locomotor activity.
Procedure:
-
Acclimation:
-
Acclimate the rats to the testing room for at least 1 hour before the experiment.
-
Habituate each rat to the open-field chamber for 30-60 minutes.
-
-
Drug Administration:
-
Administer JNJ-37822681 (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg) or vehicle via intraperitoneal (i.p.) or oral (p.o.) route.
-
After a pre-treatment time (e.g., 30-60 minutes), administer D-amphetamine (e.g., 1.5 mg/kg, i.p.) or saline.
-
-
Behavioral Recording:
-
Immediately place the rat back into the open-field chamber.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes.
-
-
Data Analysis:
-
Quantify the locomotor activity for each treatment group.
-
Compare the activity of rats treated with JNJ-37822681 and amphetamine to the group treated with vehicle and amphetamine.
-
Calculate the dose of JNJ-37822681 that produces a 50% inhibition of the amphetamine-induced hyperlocomotion (ED₅₀).
-
In Vivo Striatal Dopamine D2 Receptor Occupancy using PET (Adapted from literature)
This protocol describes a method to quantify the in vivo occupancy of striatal D2 receptors by JNJ-37822681 in living subjects using Positron Emission Tomography (PET).[5]
Materials and Equipment:
-
Human subjects or non-human primates.
-
JNJ-37822681.
-
PET radiotracer for D2 receptors, such as [¹¹C]raclopride.
-
PET scanner.
-
Arterial line for blood sampling (optional, for more detailed kinetic modeling).
-
MRI scanner for anatomical reference.
Procedure:
-
Subject Preparation:
-
Obtain informed consent and ensure all ethical guidelines are followed.
-
Position the subject in the PET scanner.
-
Perform a transmission scan for attenuation correction.
-
-
Baseline Scan:
-
Inject a bolus of [¹¹C]raclopride intravenously.
-
Acquire dynamic PET data for 60-90 minutes.
-
If using arterial blood sampling, collect timed samples to measure the radiotracer concentration in plasma.
-
-
Drug Administration and Post-Dose Scan:
-
Administer a single oral dose of JNJ-37822681.
-
At the time of expected peak plasma concentration of JNJ-37822681, perform a second PET scan identical to the baseline scan.
-
-
Image Analysis:
-
Reconstruct the PET images.
-
Co-register the PET images with the subject's MRI scan.
-
Delineate regions of interest (ROIs), including the striatum (caudate and putamen) and a reference region with negligible D2 receptor density (e.g., cerebellum).
-
Generate time-activity curves for each ROI.
-
-
Quantification of Receptor Occupancy:
-
Calculate the binding potential (BPₙₔ) of [¹¹C]raclopride at baseline and post-dose using a suitable kinetic model (e.g., simplified reference tissue model).
-
Calculate the receptor occupancy using the formula: Occupancy (%) = 100 * (BPₙₔ_baseline - BPₙₔ_post-dose) / BPₙₔ_baseline.
-
Conclusion
JNJ-37822681 is a valuable pharmacological tool for the detailed investigation of dopamine D2 receptor function in both in vitro and in vivo settings. Its specific and fast-dissociating properties allow for a nuanced exploration of the consequences of D2 receptor antagonism on downstream signaling, neuronal activity, and behavior. The protocols outlined here provide a foundation for researchers to effectively utilize this compound in their studies of dopamine-related CNS function and pathology.
References
- 1. A double-blind, randomized, placebo-controlled study with JNJ-37822681, a novel, highly selective, fast dissociating D₂ receptor antagonist in the treatment of acute exacerbation of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of JNJ-37822681, a specific and fast-dissociating D2 antagonist for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. In vivo quantification of striatal dopamine D2 receptor occupancy by JNJ-37822681 using [11C]raclopride and positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical perspective on antipsychotic receptor binding affinities - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-37822681: Application Notes and Protocols for D2 Receptor Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-37822681 is a potent, selective, and centrally active antagonist of the dopamine D2 receptor. A key characteristic of this compound is its rapid dissociation from the D2 receptor, a property hypothesized to contribute to a lower incidence of extrapyramidal side effects (EPS) compared to other D2 receptor antagonists.[1][2] Its high specificity for the D2 receptor, with minimal activity at other neurotransmitter receptors, makes it an invaluable tool for investigating the role of D2 receptor signaling in normal and pathological states.[1][2]
This document provides detailed application notes and protocols for the use of JNJ-37822681 as a tool compound in D2 receptor research, including its pharmacological profile, and methodologies for key in vitro and in vivo experiments.
Data Presentation
Pharmacological Profile of JNJ-37822681
The following tables summarize the quantitative data for JNJ-37822681, providing a clear overview of its binding affinity, selectivity, and in vivo efficacy.
Table 1: Binding Affinity of JNJ-37822681 for Dopamine Receptors
| Receptor | Kᵢ (nM) | Species | Assay Type |
| D₂L | 158 | Human | Radioligand Binding |
| D₃ | 1,159 | Human | Radioligand Binding |
Table 2: In Vivo Efficacy of JNJ-37822681 in Rats
| Model/Effect | ED₅₀ (mg/kg) | Route of Administration | Species |
| Inhibition of Apomorphine-Induced Stereotypy | 0.19 | Intraperitoneal (i.p.) | Rat |
| Central D₂ Receptor Occupancy | 0.39 | Intraperitoneal (i.p.) | Rat |
| Inhibition of D-Amphetamine-Induced Hyperlocomotion | 1.0 | Intraperitoneal (i.p.) | Rat |
| Inhibition of Phencyclidine-Induced Hyperlocomotion | 4.7 | Intraperitoneal (i.p.) | Rat |
| Prolactin Release (Peripheral D₂ Blockade) | 0.17 | Intraperitoneal (i.p.) | Rat |
Table 3: Selectivity Profile of JNJ-37822681
JNJ-37822681 demonstrates high selectivity for the dopamine D2 receptor. It has been reported to have low affinity and little activity at a range of other receptors typically associated with the side effects of antipsychotic medications.[1][2]
| Receptor Family | Receptor Subtype | Binding Affinity (Kᵢ or IC₅₀) |
| Dopamine | D₁ | Low Affinity |
| Serotonin | 5-HT₂A | Low Affinity |
| 5-HT₂C | Low Affinity | |
| Adrenergic | α₁ | Low Affinity |
| α₂ | Low Affinity | |
| Histamine | H₁ | Low Affinity |
| Muscarinic | M₁-M₅ | Low Affinity |
Experimental Protocols
In Vitro Assays
1. Radioligand Binding Assay for D₂ Receptor Affinity
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of JNJ-37822681 for the dopamine D2 receptor.
-
Diagram of Experimental Workflow
Workflow for Radioligand Binding Assay -
Materials:
-
HEK293 cells stably expressing the human dopamine D₂L receptor.
-
[³H]Spiperone (radioligand).
-
JNJ-37822681.
-
Haloperidol (for non-specific binding determination).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
-
-
Procedure:
-
Membrane Preparation:
-
Culture HEK293-D₂L cells to confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant, resuspend the membrane pellet in fresh assay buffer, and determine the protein concentration.
-
-
Assay:
-
In a 96-well plate, combine:
-
50 µL of assay buffer (for total binding) or 10 µM haloperidol (for non-specific binding) or varying concentrations of JNJ-37822681.
-
50 µL of [³H]Spiperone (at a final concentration near its Kₔ).
-
100 µL of the membrane preparation.
-
-
Incubate at room temperature for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of JNJ-37822681 to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
-
2. cAMP Functional Assay for D₂ Receptor Antagonism
This protocol outlines a method to determine the functional antagonism of JNJ-37822681 at the D2 receptor by measuring its ability to reverse dopamine-induced inhibition of cAMP production.
-
Diagram of D2 Receptor Signaling Pathway
Dopamine D2 Receptor Signaling Pathway -
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human dopamine D₂ receptor.
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Forskolin (to stimulate adenylyl cyclase).
-
Dopamine.
-
JNJ-37822681.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
384-well white microplates.
-
Plate reader compatible with the chosen cAMP assay kit.
-
-
Procedure:
-
Cell Preparation:
-
Seed the D₂ receptor-expressing cells in a 384-well plate and grow to 80-90% confluency.
-
On the day of the assay, replace the culture medium with assay buffer.
-
-
Antagonist Pre-incubation:
-
Add varying concentrations of JNJ-37822681 to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation:
-
Add a fixed concentration of dopamine (typically the EC₈₀) and a fixed concentration of forskolin to all wells (except for the basal control).
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of JNJ-37822681.
-
Determine the IC₅₀ value from the resulting dose-response curve.
-
-
In Vivo Assay
3. Inhibition of Apomorphine-Induced Stereotypy in Rats
This protocol describes an in vivo behavioral assay to assess the D2 receptor antagonist activity of JNJ-37822681 by measuring its ability to block stereotyped behaviors induced by the dopamine agonist apomorphine.
-
Diagram of Logical Relationship in the Assay
Logic of the Apomorphine-Induced Stereotypy Assay -
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g).
-
JNJ-37822681.
-
Apomorphine hydrochloride.
-
Vehicle for JNJ-37822681 (e.g., saline with a small amount of DMSO and Tween 80).
-
Vehicle for apomorphine (e.g., saline containing 0.1% ascorbic acid).
-
Observation cages.
-
Syringes and needles for injections.
-
-
Procedure:
-
Acclimation:
-
House the rats in the experimental room for at least one hour before the experiment to acclimate.
-
-
Drug Administration:
-
Administer JNJ-37822681 or its vehicle via intraperitoneal (i.p.) injection at various doses.
-
After a pre-treatment period (e.g., 30-60 minutes), administer apomorphine (e.g., 0.5-1.0 mg/kg, subcutaneously).
-
-
Behavioral Observation:
-
Immediately after apomorphine injection, place each rat in an individual observation cage.
-
Observe and score the stereotyped behaviors (e.g., sniffing, licking, gnawing) at regular intervals (e.g., every 5-10 minutes) for a period of 60-90 minutes. A common scoring scale is:
-
0: Inactive or asleep.
-
1: Active, moving around the cage.
-
2: Intermittent stereotyped sniffing or rearing.
-
3: Continuous stereotyped sniffing, rearing, or licking.
-
4: Intermittent gnawing or biting.
-
5: Continuous and intense gnawing or biting.
-
-
-
Data Analysis:
-
For each animal, calculate a total stereotypy score by summing the scores from all observation time points.
-
Compare the total stereotypy scores between the vehicle-treated and JNJ-37822681-treated groups.
-
Calculate the ED₅₀ value of JNJ-37822681 for the inhibition of apomorphine-induced stereotypy.
-
-
Conclusion
JNJ-37822681 is a highly selective and potent D2 receptor antagonist with a favorable pharmacokinetic profile. Its use as a tool compound can greatly facilitate research into the physiological and pathophysiological roles of the dopamine D2 receptor. The protocols provided here offer a starting point for the in vitro and in vivo characterization of this and other D2 receptor ligands. Researchers should optimize these protocols for their specific experimental conditions.
References
- 1. Population pharmacokinetics of JNJ-37822681, a selective fast-dissociating dopamine D₂-receptor antagonist, in healthy subjects and subjects with schizophrenia and dose selection based on simulated D₂-receptor occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of JNJ-37822681, a specific and fast-dissociating D2 antagonist for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
JNJ-37822681 dihydrochloride stability and storage conditions.
This technical support center provides essential information, frequently asked questions (FAQs), and troubleshooting guidance for the handling, storage, and stability of JNJ-37822681 dihydrochloride for research applications.
Frequently Asked Questions (FAQs)
1. General Information
-
What is this compound? this compound is a potent and selective dopamine D2 receptor antagonist.[1][2][3] It is characterized as a centrally active, fast-dissociating ligand, which has been investigated for its potential in treating schizophrenia and bipolar disorder.[2][4]
-
What are the chemical properties of this compound?
2. Storage and Stability
-
How should I store the solid this compound powder? The solid compound should be stored at -20°C.[5] Under these conditions, it is expected to be stable for at least four years.[5]
-
How should I store stock solutions of the compound? Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored in tightly sealed containers away from moisture.[2] Recommended storage periods are:
-
What factors can lead to the degradation of this compound? While specific degradation pathways are not detailed in the available literature, common factors affecting stability for similar compounds include exposure to light, extreme pH, high temperatures, and oxidizing conditions. Following the recommended storage conditions is crucial to minimize degradation.
3. Solubility and Solution Preparation
-
In which solvents is this compound soluble? The compound is soluble in water and Dimethyl Sulfoxide (DMSO).[1][5]
-
I am seeing precipitation when preparing my solution. What should I do? If precipitation or phase separation occurs during preparation, gentle warming and/or sonication can be used to help dissolve the compound completely.[2]
-
Can you provide a protocol for preparing stock solutions? Yes, detailed protocols for preparing both a high-concentration DMSO stock solution and formulations for in vivo use are provided in the "Experimental Protocols" section below.
4. Handling and Safety
-
What are the safety hazards associated with this compound? this compound is classified as causing skin irritation (Category 2) and serious eye irritation (Category 2A/2B).[6]
-
What personal protective equipment (PPE) should I use? It is mandatory to wear protective gloves, protective clothing, and eye/face protection when handling this compound.[6] Always handle in a well-ventilated area.
-
How should I clean up a spill? Avoid generating dust. For a dry spill, gently sweep or vacuum the material, placing it into a suitable container for disposal. For a solution spill, absorb with an inert material and place in a chemical waste container. Ensure the area is well-ventilated.
Data Presentation
Table 1: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | ≥ 4 years[5] | Store in a tightly sealed container. |
| Stock Solution | -20°C | Up to 1 month[2] | Aliquot to avoid freeze-thaw cycles. Protect from moisture.[2] |
| Stock Solution | -80°C | Up to 6 months[2] | Aliquot to avoid freeze-thaw cycles. Protect from moisture.[2] |
Table 2: Solubility Information
| Solvent | Known Solubility | Notes |
| DMSO | Soluble[1][5] | A stock solution of 10 mM in DMSO is common. |
| Water | Soluble[1][5] | - |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL (5.61 mM)[2] | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[2] |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL (5.61 mM)[2] | 10% DMSO, 90% (20% SBE-β-CD in Saline).[2] |
| In Vivo Formulation 3 | ≥ 2.5 mg/mL (5.61 mM)[2] | 10% DMSO, 90% Corn Oil.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
This protocol describes how to prepare a high-concentration stock solution for subsequent dilution in aqueous media for in vitro experiments.
-
Calculate Required Mass: Determine the mass of this compound (MW: 445.26 g/mol ) needed. For 1 mL of a 10 mM solution:
-
Mass (g) = 0.010 mol/L * 0.001 L * 445.26 g/mol = 0.00445 g = 4.45 mg.
-
-
Weigh Compound: Accurately weigh the calculated mass of the solid powder.
-
Dissolution: Add the powder to the desired volume of anhydrous DMSO.
-
Ensure Complete Dissolution: Vortex the solution thoroughly. If needed, use an ultrasonic bath for 5-10 minutes to ensure all solid has dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store according to the recommendations in Table 1.
Protocol 2: General Workflow for Assessing Solution Stability
This protocol outlines a general method using High-Performance Liquid Chromatography (HPLC) to assess the stability of a prepared solution over time. HPLC is a standard technique for stability testing due to its ability to separate and quantify the active ingredient from its degradation products.[7]
-
Prepare Initial Sample (T=0):
-
Prepare a fresh stock solution of this compound in the desired solvent (e.g., DMSO, cell culture media).
-
Immediately dilute a sample to a suitable concentration for HPLC analysis (e.g., 10-100 µg/mL).
-
Analyze this sample by a validated HPLC-UV method to determine the initial peak area and purity. This serves as the baseline (100% reference).
-
-
Incubate Samples:
-
Store aliquots of the stock solution under the desired test conditions (e.g., -20°C, 4°C, room temperature). Protect from light unless photostability is being tested.
-
-
Analyze at Time Points:
-
At designated time points (e.g., 24h, 48h, 1 week), remove an aliquot from each storage condition.
-
Prepare and analyze the sample by HPLC in the same manner as the T=0 sample.
-
-
Evaluate Data:
-
Compare the peak area of the JNJ-37822681 parent compound at each time point to the T=0 sample.
-
Calculate the percentage of the remaining compound.
-
Observe the chromatogram for the appearance of new peaks, which indicate degradation products. A stability-indicating method should be able to resolve these new peaks from the parent peak.[8]
-
Visualizations
Caption: Mechanism of action for this compound.
Caption: Workflow for preparing a stable stock solution.
Caption: Troubleshooting guide for dissolution issues.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmacology of JNJ-37822681, a specific and fast-dissociating D2 antagonist for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. ijsdr.org [ijsdr.org]
Technical Support Center: JNJ-37822681 In Vitro Assay Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing JNJ-37822681 in in vitro assays. The information is tailored for scientists and drug development professionals to address specific challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for JNJ-37822681 in in vitro functional assays?
A1: Based on available data, a starting concentration range of 10 nM to 10 µM is recommended for functional assays such as cAMP and β-arrestin assays.[1] For binding assays, the concentration range should be chosen based on the known binding affinity (Ki) of JNJ-37822681 for the dopamine D2 receptor.
Q2: What is the known binding affinity of JNJ-37822681 for dopamine receptors?
A2: JNJ-37822681 is a potent antagonist for the dopamine D2L receptor with a reported Ki value of 158 nM.[2][3] It exhibits lower affinity for the dopamine D3 receptor, with a reported Ki of 1,159 nM.[3]
Q3: What is the mechanism of action of JNJ-37822681?
A3: JNJ-37822681 is a potent, specific, and fast-dissociating dopamine D2 receptor antagonist.[2][4] Its primary mechanism is the blockade of D2 receptors. Recent studies have also identified it as a neuronal Kv7 channel opener.[5]
Q4: How should I prepare and store JNJ-37822681 stock solutions?
A4: JNJ-37822681 is soluble in DMSO and water. For long-term storage, it is recommended to prepare a concentrated stock solution in DMSO and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2] Aqueous working solutions should be prepared fresh for each experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or weak antagonist activity observed | Inappropriate concentration range: The concentration of JNJ-37822681 may be too low to effectively compete with the agonist. | Broaden the concentration range tested, ensuring it brackets the expected IC50. A top concentration of at least 10 µM is a reasonable starting point for functional assays.[1] |
| Suboptimal agonist concentration: The concentration of the agonist used to stimulate the receptor may be too high, making it difficult for the antagonist to compete. | Determine the EC80 of the agonist in your assay system and use this concentration for antagonist profiling. | |
| Receptor expression levels: Low expression of the D2 receptor in the cell line can lead to a small assay window. | Verify receptor expression using techniques like Western blot or qPCR. Consider using a cell line with higher receptor expression. | |
| High background signal or "noisy" data | Compound precipitation: JNJ-37822681 may be precipitating out of the assay buffer at higher concentrations. | Visually inspect the wells for precipitation. Reduce the final DMSO concentration in the assay (typically ≤1%). Consider a solubility test for JNJ-37822681 in your specific assay buffer. |
| Cell health and density: Unhealthy or overly confluent cells can lead to inconsistent results. | Ensure cells are in the logarithmic growth phase and seeded at an optimal density. Perform a cell titration experiment to determine the optimal cell number per well. | |
| Inconsistent results between experiments | Variability in reagent preparation: Inconsistent preparation of stock solutions or assay reagents can introduce significant error. | Prepare fresh reagents for each experiment whenever possible. Use calibrated pipettes and ensure thorough mixing of all solutions. |
| Freeze-thaw cycles: Repeated freezing and thawing of the JNJ-37822681 stock solution can lead to degradation. | Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[2] |
Data Presentation
Table 1: In Vitro Activity of JNJ-37822681
| Parameter | Receptor | Value | Assay Type | Reference |
| Ki | Dopamine D2L | 158 nM | Radioligand Binding | [2][3] |
| Ki | Dopamine D3 | 1159 nM | Radioligand Binding | [3] |
| Tested Concentration | Kv7.2-5 Channels | 10 µM | Whole-cell Patch Clamp | [5] |
| Top Concentration Tested | Dopamine D2 | 10 µM | cAMP Functional Assay | [1] |
Experimental Protocols
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of JNJ-37822681 for the dopamine D2 receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor.
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone), and a range of concentrations of JNJ-37822681.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of the plate through glass fiber filters to separate bound and unbound radioligand.
-
Detection: Quantify the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value of JNJ-37822681 and calculate the Ki using the Cheng-Prusoff equation.
cAMP Functional Assay
Objective: To measure the antagonist effect of JNJ-37822681 on dopamine-induced inhibition of cAMP production.
Methodology:
-
Cell Seeding: Seed cells expressing the dopamine D2 receptor into a 96- or 384-well plate.
-
Compound Addition: Pre-incubate the cells with a range of concentrations of JNJ-37822681.
-
Agonist Stimulation: Add a fixed concentration (e.g., EC80) of a D2 receptor agonist (e.g., dopamine or quinpirole) to all wells except the negative control.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the concentration of JNJ-37822681 to determine the IC50 value.
β-Arrestin Recruitment Assay
Objective: To assess the ability of JNJ-37822681 to block agonist-induced β-arrestin recruitment to the D2 receptor.
Methodology:
-
Cell Seeding: Plate cells co-expressing the dopamine D2 receptor and a β-arrestin reporter system.
-
Compound Incubation: Treat the cells with varying concentrations of JNJ-37822681.
-
Agonist Challenge: Add a D2 receptor agonist at its EC80 concentration.
-
Signal Detection: Measure the signal generated by the β-arrestin reporter system according to the manufacturer's protocol.
-
Data Analysis: Determine the IC50 of JNJ-37822681 for the inhibition of the agonist-induced signal.
Visualizations
Caption: Dopamine D2 Receptor Signaling Pathways.
References
- 1. In vitro and in silico analysis of the effects of D 2 receptor antagonist target binding kinetics on the cellular response to fluctuating dopamine concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pharmacology of JNJ-37822681, a specific and fast-dissociating D2 antagonist for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The fast-dissociating D2 antagonist antipsychotic JNJ-37822681 is a neuronal Kv7 channel opener: Potential repurposing for epilepsy treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-37822681 off-target effects and how to control for them
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the off-target effects of JNJ-37822681 and protocols to control for them during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary mechanism of action of JNJ-37822681?
JNJ-37822681 is a potent and specific dopamine D2 receptor antagonist with a fast dissociation rate.[1][2] Its primary on-target effect is the blockade of D2 receptors, which is responsible for its antipsychotic properties.[2] It shows high selectivity for the D2 receptor over other receptors commonly associated with the side effects of atypical antipsychotics, such as α(1), α(2), H(1), muscarinic, and 5-HT(2C) receptors.[2]
Q2: I'm observing effects in my neuronal cultures that are not consistent with D2 receptor antagonism alone. What could be the cause?
A significant off-target effect of JNJ-37822681 is its activity as a neuronal Kv7 (KCNQ) potassium channel opener.[3][4] This action can lead to neuronal hyperpolarization, a decrease in spontaneous action potential firing, and an enhanced M-current.[3][4] These effects are independent of D2 receptor blockade and could explain unexpected electrophysiological or neurochemical outcomes in your experiments.
Q3: How can I experimentally distinguish between the on-target (D2 antagonism) and off-target (Kv7 channel opening) effects of JNJ-37822681?
To dissect the dual activities of JNJ-37822681, a combination of pharmacological controls and specific assays is recommended:
-
Pharmacological Blockade:
-
To confirm D2-mediated effects, pre-treat your system with a selective D2 receptor agonist (e.g., quinpirole) to see if it competitively reverses the effects of JNJ-37822681.
-
To isolate D2-independent effects, use a specific Kv7 channel blocker, such as XE-991. Effects of JNJ-37822681 that are blocked by XE-991 are likely mediated by Kv7 channels.[3][4]
-
-
Use of a Control Compound: Employ a D2 receptor antagonist that is known not to affect Kv7 channels, such as (-)-sulpiride, as a negative control for Kv7-mediated effects.[3][4]
-
Specific Assays: Utilize functional assays that specifically measure the activity of either D2 receptors (e.g., β-arrestin recruitment or cAMP assays) or Kv7 channels (e.g., whole-cell patch-clamp electrophysiology).
Q4: My in vivo experiments show a dose-dependent increase in serum prolactin levels. Is this an off-target effect?
Increased prolactin release is a known on-target, mechanism-based side effect of D2 receptor antagonism, not a classical off-target effect. Dopamine, acting on D2 receptors in the pituitary gland, tonically inhibits prolactin secretion.[5] By blocking these receptors, JNJ-37822681 removes this inhibition, leading to a dose-dependent increase in serum prolactin levels.[1][2][5]
Q5: I am observing extrapyramidal symptoms (EPS) like catalepsy in my animal models. How can I control for and quantify this?
Extrapyramidal symptoms are also on-target effects resulting from the blockade of D2 receptors in the nigrostriatal pathway.[6] JNJ-37822681 has been shown to induce catalepsy in a dose-dependent manner.[2]
-
Quantification: Catalepsy can be assessed using the bar test, where the time an animal maintains an externally imposed posture is measured.[6][7]
-
Control/Comparison: The propensity of JNJ-37822681 to induce EPS can be compared to other antipsychotics like haloperidol (high EPS liability) and olanzapine (lower EPS liability).[2] The fast dissociation of JNJ-37822681 from the D2 receptor is hypothesized to contribute to a lower risk of severe EPS compared to high-affinity antagonists like haloperidol.[2]
Data Presentation
Table 1: Pharmacological Profile of JNJ-37822681
| Target/Effect | Parameter | Value | Species | Notes |
| On-Target Activity | ||||
| Dopamine D2L Receptor | Ki | 158 nM | Human | Radioligand binding affinity.[1] |
| Dopamine D3 Receptor | Ki | 1,159 nM | Human | Radioligand binding affinity.[8] |
| D2 Receptor Occupancy | ED50 | 0.39 mg/kg | Rat | In vivo occupancy in the brain.[2] |
| Apomorphine-induced Stereotypy | ED50 | 0.19 mg/kg | Rat | In vivo measure of central D2 antagonism.[1] |
| D-amphetamine-induced Hyperlocomotion | ED50 | 1.0 mg/kg | Rat | In vivo model of psychosis.[1] |
| Phencyclidine-induced Hyperlocomotion | ED50 | 4.7 mg/kg | Rat | In vivo model of psychosis.[1] |
| Off-Target Activity | ||||
| Kv7.2-5 Channels | - | Potency and efficacy comparable to retigabine | - | Functional enhancement of M-current.[3] |
| On-Target Side Effects | ||||
| Prolactin Release | ED50 | 0.17 mg/kg | Rat | In vivo measure of peripheral D2 antagonism.[2] |
| D2 Receptor Occupancy (50%) | Plasma Conc. | 26.0 ng/mL | Human | At steady state, measured by PET.[9] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for D2 Receptor Affinity
This protocol is adapted from standard methodologies for determining the binding affinity of a test compound.[8][10][11]
-
Membrane Preparation:
-
Harvest cells stably expressing human dopamine D2 receptors (e.g., HEK293 or CHO cells).
-
Homogenize cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone), and serial dilutions of JNJ-37822681.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-labeled D2 antagonist (e.g., haloperidol or (+)-butaclamol).
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (e.g., GF/C) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the IC50 value (the concentration of JNJ-37822681 that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology for Kv7 Channel Activity
This protocol provides a general framework for assessing the effect of JNJ-37822681 on Kv7 channel currents.[12][13]
-
Cell Preparation:
-
Use a cell line stably expressing the Kv7 channel subtype of interest (e.g., Kv7.2/7.3) or primary neurons known to express these channels.
-
Plate cells on coverslips suitable for microscopy and electrophysiological recording.
-
-
Recording Setup:
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with an external solution (e.g., artificial cerebrospinal fluid).
-
Pull recording pipettes from borosilicate glass to a resistance of 4-8 MΩ and fill with an appropriate internal solution containing a potassium salt (e.g., K-Gluconate).[12]
-
-
Whole-Cell Recording:
-
Approach a target cell with the recording pipette and form a high-resistance (GΩ) seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -90 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -110 mV to +50 mV) to elicit potassium currents.[14]
-
-
Drug Application and Analysis:
-
Establish a stable baseline recording of the M-current (the current mediated by Kv7 channels).
-
Perfuse the chamber with a known concentration of JNJ-37822681 and repeat the voltage-step protocol.
-
Observe for changes in current amplitude, activation kinetics, and the voltage-dependence of activation. An increase in current at sub-threshold potentials is indicative of a Kv7 channel opening effect.
-
To confirm specificity, co-apply a Kv7 blocker like XE-991 to see if it reverses the effects of JNJ-37822681.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Dopamine D2 receptor signaling pathway and antagonism by JNJ-37822681.
Caption: Off-target mechanism of JNJ-37822681 as a Kv7 potassium channel opener.
Caption: Workflow to differentiate on-target D2 vs. off-target Kv7 effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacology of JNJ-37822681, a specific and fast-dissociating D2 antagonist for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The fast-dissociating D2 antagonist antipsychotic JNJ-37822681 is a neuronal Kv7 channel opener: Potential repurposing for epilepsy treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The fast-dissociating D2 antagonist antipsychotic JNJ-37822681 is a neuronal Kv7 channel opener: Potential repurposing for epilepsy treatment [iris.unisa.it]
- 5. The Effects of Novel and Newly Approved Antipsychotics on Serum Prolactin Levels: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Catalepsy test in rats [protocols.io]
- 8. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. D₂-receptor occupancy measurement of JNJ-37822681, a novel fast off-rate D₂-receptor antagonist, in healthy subjects using positron emission tomography: single dose versus steady state and dose selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. docs.axolbio.com [docs.axolbio.com]
- 13. Whole Cell Patch Clamp Protocol [protocols.io]
- 14. researchgate.net [researchgate.net]
troubleshooting JNJ-37822681 variability in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in animal studies with JNJ-37822681.
Troubleshooting Guides
Issue 1: High Variability in Pharmacokinetic (PK) Data
Question: We are observing significant inter-animal and inter-study variability in the plasma concentrations (Cmax and AUC) of JNJ-37822681 in our rat/monkey studies. What are the potential causes and how can we troubleshoot this?
Answer:
Variability in pharmacokinetic data is a common challenge in preclinical studies. Several factors related to the compound, formulation, and animal model can contribute to this.
Potential Causes & Troubleshooting Strategies:
-
Formulation and Administration:
-
Inadequate Solubility/Suspension: JNJ-37822681 has low aqueous solubility. Inconsistent suspension or precipitation of the compound in the vehicle can lead to variable dosing.
-
Recommendation: Ensure a robust and validated formulation protocol. Use of co-solvents such as PEG 400 and DMSO in appropriate ratios can improve solubility.[1] Always prepare fresh formulations and ensure homogeneity before each administration.
-
-
Route of Administration: The oral route inherently has higher variability compared to intravenous administration due to factors like gastric emptying and first-pass metabolism.[2]
-
Recommendation: If feasible for the study objectives, consider a pilot study with intravenous administration to establish a baseline pharmacokinetic profile with lower variability. For oral studies, ensure consistent fasting times and administration techniques.
-
-
-
Animal-Related Factors:
-
Genetic Variability: Different strains of rats or monkeys can exhibit different metabolic profiles.
-
Recommendation: Use a single, well-characterized strain for your studies.
-
-
Physiological State: Factors such as age, sex, health status, and stress levels can influence drug metabolism and absorption.
-
Recommendation: Standardize these factors across all study animals. Ensure proper acclimatization and handling to minimize stress.
-
-
Food and Water Intake: The presence of food in the gastrointestinal tract can significantly alter the absorption of orally administered drugs.
-
Recommendation: Implement a consistent fasting and feeding schedule for all animals.
-
-
-
Experimental Procedures:
-
Inconsistent Dosing Technique: Variability in the volume and technique of administration can lead to inaccurate dosing.
-
Recommendation: Ensure all personnel are thoroughly trained on the administration procedure. For oral gavage, use appropriate needle sizes and techniques to minimize stress and ensure accurate delivery to the stomach.
-
-
Experimental Workflow for Investigating PK Variability:
Caption: Troubleshooting workflow for high pharmacokinetic variability.
Issue 2: Discrepant Pharmacodynamic (PD) Responses Between Species
Question: We are observing significant differences in the effects of JNJ-37822681 between our rat and monkey studies. Monkeys show pronounced extrapyramidal symptoms (EPS), while rats exhibit significant prolactin-related effects. Is this expected?
Answer:
Yes, these interspecies differences in the pharmacodynamic response to JNJ-37822681 are well-documented.[2] Understanding these differences is crucial for the correct interpretation of preclinical data and for predicting human responses.
Key Interspecies Differences:
| Feature | Cynomolgus Monkeys | Sprague-Dawley Rats |
| Extrapyramidal Symptoms (EPS) | High sensitivity, showing severe EPS-like signs (e.g., abnormal posture, abnormal eye movements) at relatively low exposures.[2] | Not prone to EPS.[2] |
| Prolactin Levels | Elevated serum prolactin levels are observed.[2] | Elevated serum prolactin levels are observed.[2] |
| Prolactin-Related Tissue Changes | Minor mammary gland tissue changes noted.[2] | Slight to moderate prolactin-related tissue changes, particularly in the mammary gland.[2] |
| Predictivity for Human Adverse Events | Considered to have better predictivity for the nature of JNJ-37822681-associated adverse events in humans.[2] | Less predictive for human adverse events.[2] |
Troubleshooting and Study Design Considerations:
-
Species Selection: The choice of animal model should align with the specific research question.
-
Dose Selection: Due to the high sensitivity of monkeys to EPS, dose selection for this species should be approached with caution. Lower starting doses and careful dose escalation are recommended.
-
Monitoring: Implement species-specific monitoring protocols.
-
In monkeys, include a detailed observational battery for EPS-like behaviors.
-
In rats, monitor for clinical signs related to elevated prolactin and consider including histopathological evaluation of mammary tissue.
-
Signaling Pathway of JNJ-37822681:
Caption: Mechanism of action of JNJ-37822681 leading to species-differentiated effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of JNJ-37822681?
A1: JNJ-37822681 is a potent and selective dopamine D2 receptor antagonist that is characterized by its fast dissociation rate from the receptor.[2][3] This "fast-off" kinetic property was hypothesized to contribute to a better side effect profile, particularly a lower incidence of EPS, compared to traditional antipsychotics.[3]
Q2: What is a typical vehicle formulation for administering JNJ-37822681 in animal studies?
A2: Due to its low aqueous solubility, JNJ-37822681 is often formulated in a mixture of solvents for preclinical studies. A common approach involves the use of co-solvents such as polyethylene glycol (e.g., PEG 400) and dimethyl sulfoxide (DMSO), often in combination with saline or water. The exact ratios should be optimized based on the desired concentration and route of administration, ensuring the final concentration of organic solvents is well-tolerated by the animal species.
Q3: What are the reported ED50 values for JNJ-37822681 in rats?
A3: In rats, the following ED50 values have been reported:
-
D2 Receptor Occupancy in the Brain: 0.39 mg/kg[3]
-
Antagonism of Apomorphine-induced Stereotypy: 0.19 mg/kg[3]
-
Increase in Prolactin Levels (peripheral D2 receptors): 0.17 mg/kg[3]
Q4: How can we minimize stress during oral administration to reduce variability?
A4: Minimizing stress during dosing is crucial for data quality. Consider the following:
-
Acclimatization and Handling: Ensure animals are well-acclimatized to the facility and handled regularly by the personnel who will be performing the dosing.
-
Alternative Dosing Methods: For repeated oral dosing, consider training animals to voluntarily take the formulation from a syringe mixed with a palatable substance. This can significantly reduce the stress associated with gavage.
-
Proper Gavage Technique: If gavage is necessary, ensure proper training of personnel, use of appropriate gavage needle size and type (flexible-tipped needles are often less traumatic), and a calm and efficient procedure.
Experimental Protocols
Protocol 1: Oral Administration of JNJ-37822681 in Rats
Objective: To administer a defined dose of JNJ-37822681 orally to rats for pharmacokinetic or pharmacodynamic studies.
Materials:
-
JNJ-37822681 powder
-
Vehicle (e.g., 10% DMSO, 40% PEG 400, 50% Saline)
-
Vortex mixer and/or sonicator
-
Analytical balance
-
Appropriate sized beakers and graduated cylinders
-
Oral gavage needles (e.g., 18-20 gauge, straight or curved with a ball tip)
-
Syringes (1-3 mL)
-
Sprague-Dawley rats (or other specified strain)
Procedure:
-
Animal Preparation:
-
Fast animals overnight (e.g., 12-16 hours) with free access to water, if required by the study design.
-
Record the body weight of each animal on the day of dosing to calculate the exact volume to be administered.
-
-
Formulation Preparation (Example for a 1 mg/mL solution):
-
Weigh the required amount of JNJ-37822681.
-
In a suitable container, add the DMSO and vortex until the compound is fully dissolved.
-
Add the PEG 400 and vortex thoroughly.
-
Add the saline in increments, vortexing well after each addition to maintain a clear solution or a fine suspension. If precipitation occurs, sonication may be required.
-
Prepare the formulation fresh on the day of dosing.
-
-
Administration:
-
Calculate the required dose volume for each animal based on its body weight and the concentration of the formulation (e.g., for a 10 mg/kg dose of a 1 mg/mL formulation, a 200g rat would receive 2 mL).
-
Gently restrain the rat.
-
Introduce the gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach. Ensure the needle is not in the trachea.
-
Administer the formulation slowly and steadily.
-
Carefully remove the gavage needle.
-
Return the animal to its cage and monitor for any immediate adverse reactions.
-
Protocol 2: Monitoring for Extrapyramidal Symptoms (EPS) in Cynomolgus Monkeys
Objective: To systematically observe and score for the emergence of EPS-like signs in cynomolgus monkeys following administration of JNJ-37822681.
Materials:
-
Dosing and observation logs
-
Video recording equipment (optional but recommended)
-
A standardized scoring sheet for EPS.
Procedure:
-
Baseline Observation:
-
Prior to the first dose, conduct baseline observations of each monkey to establish its normal posture, locomotion, and behavior. Video record these sessions for future comparison.
-
-
Post-Dose Observations:
-
Conduct observations at predefined time points post-dosing (e.g., 1, 2, 4, 8, and 24 hours). The frequency of observations should be highest around the expected Tmax.
-
Observations should be performed by trained personnel who are blinded to the treatment groups, if possible.
-
-
Scoring of EPS-like Signs:
-
Use a standardized scoring system to rate the severity of the following signs:
-
Abnormal Posture: Dystonia (sustained muscle contractions), torticollis (twisted neck), limb rigidity or extension.
-
Abnormal Movements: Tremors, akathisia (restlessness, inability to sit still), chorea (jerky, involuntary movements).
-
Abnormal Eye Movements: Nystagmus, oculogyric crisis (prolonged upward deviation of the eyes).
-
Behavioral Changes: Hallucination-like behaviors (e.g., staring at a fixed point, attempting to catch non-existent objects).
-
-
-
Data Recording:
-
Record the scores for each animal at each time point.
-
Note the onset, duration, and severity of any observed signs.
-
Video recordings can be used for later review and scoring by multiple observers to ensure consistency.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of JNJ-37822681 in Humans (for reference)
| Dose | Cmax (ng/mL) | AUC (ng.h/mL) |
| 0.5 mg | Data not available | Data not available |
| 2 mg | Data not available | Data not available |
| 5 mg | Data not available | Data not available |
| 10 mg | Data not available | Data not available |
| 15 mg | Data not available | Data not available |
| 20 mg | Data not available | Data not available |
Note: A human study reported that peak plasma concentrations increased more than proportionally to the dose, while the increase in AUC was dose-proportional.[4] Specific values were not provided in the abstract.
Table 2: Dose-Response of JNJ-37822681 in Rats
| Parameter | ED50 (mg/kg) |
| D2 Receptor Occupancy (Brain) | 0.39[3] |
| Apomorphine Antagonism | 0.19[3] |
| Prolactin Elevation | 0.17[3] |
Table 3: Comparative Effects of JNJ-37822681 in Animal Models
| Effect | Cynomolgus Monkey | Sprague-Dawley Rat |
| EPS-like Symptoms | High sensitivity[2] | Low sensitivity[2] |
| Prolactin Elevation | Observed[2] | Observed[2] |
| Mammary Gland Changes | Minor[2] | Slight to moderate[2] |
References
- 1. researchgate.net [researchgate.net]
- 2. Differential responses to JNJ-37822681, a specific and fast dissociating dopamine D2 receptor antagonist, in cynomolgus monkey and Sprague-Dawley rat general toxicology studies: clinical observations, prolactin levels, mammary histopathology findings and toxicokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of JNJ-37822681, a specific and fast-dissociating D2 antagonist for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and central nervous system effects of the novel dopamine D2 receptor antagonist JNJ-37822681 - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing JNJ-37822681 precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-37822681. Our goal is to help you prevent precipitation and ensure the successful use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of JNJ-37822681?
A1: For optimal results, we recommend using anhydrous Dimethyl Sulfoxide (DMSO) to prepare stock solutions of JNJ-37822681. JNJ-37822681 dihydrochloride is soluble in DMSO up to 33.33 mg/mL (74.86 mM).[1] To aid dissolution, ultrasonic treatment may be beneficial.[1] It is crucial to use a fresh, unopened bottle of DMSO, as it is hygroscopic and absorbed water can affect the solubility of the compound.[1]
Q2: My JNJ-37822681 solution appears to have precipitated after dilution in my aqueous buffer. What should I do?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue with poorly soluble compounds. Here are a few troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of JNJ-37822681 in your assay.
-
Increase the percentage of DMSO in the final solution: While high concentrations of DMSO can be toxic to cells, a slight increase (e.g., from 0.1% to 0.5%) might be sufficient to maintain solubility without significantly impacting your experiment. Always include a vehicle control with the same final DMSO concentration in your experimental design.
-
Use a pre-warmed buffer: Adding the DMSO stock to a pre-warmed aqueous buffer (e.g., 37°C) can sometimes improve solubility.
-
Vortex while diluting: Vigorously vortexing the aqueous buffer while adding the DMSO stock solution can help to rapidly disperse the compound and prevent localized high concentrations that are prone to precipitation.
-
Consider using a different formulation: For in vivo studies, a formulation containing co-solvents and cyclodextrins has been successfully used. A similar, simplified approach could be adapted for in vitro work if direct dilution in your buffer is problematic.
Q3: Can I prepare aqueous stock solutions of JNJ-37822681?
A3: While the dihydrochloride salt of JNJ-37822681 is described as water-soluble, preparing concentrated aqueous stock solutions is not recommended due to the risk of precipitation over time or with changes in temperature. For consistent results, it is best to prepare a high-concentration stock solution in anhydrous DMSO and then dilute it into your aqueous experimental buffer immediately before use.
Q4: How should I store my JNJ-37822681 stock solution?
A4: Your DMSO stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When stored at -80°C, the stock solution is stable for up to 6 months; at -20°C, it is stable for up to 1 month.[1]
Troubleshooting Guide: Preventing Precipitation in Aqueous Solutions
This guide provides a systematic approach to troubleshooting and preventing the precipitation of JNJ-37822681 in your experimental solutions.
Problem: Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer.
Potential Causes:
-
The final concentration of JNJ-37822681 exceeds its solubility limit in the aqueous buffer.
-
The compound is "crashing out" due to rapid solvent change.
-
The buffer components are interacting with the compound.
Solutions:
| Solution | Detailed Protocol | Considerations |
| Optimize Dilution Technique | 1. Pre-warm the aqueous buffer to your experimental temperature (e.g., 37°C). 2. While vigorously vortexing the buffer, slowly add the required volume of the JNJ-37822681 DMSO stock solution drop-wise into the center of the vortex. 3. Continue vortexing for an additional 30-60 seconds. | This technique, often called "vortex dilution," helps to rapidly and evenly disperse the compound, minimizing the formation of localized, supersaturated areas that can lead to precipitation. |
| Increase Final DMSO Concentration | If your experimental system can tolerate it, increase the final concentration of DMSO. For example, if you are currently using 0.1% DMSO, try 0.25% or 0.5%. | Always determine the maximum tolerable DMSO concentration for your specific cell line or assay. Remember to include a vehicle control with the matching DMSO concentration. |
| Test Lower Working Concentrations | Prepare a serial dilution of your JNJ-37822681 stock solution in DMSO first. Then, dilute each of these into your aqueous buffer to determine the highest concentration that remains in solution. | This will help you identify the practical solubility limit of JNJ-37822681 in your specific experimental conditions. |
Problem: Solution is initially clear but a precipitate forms over time.
Potential Causes:
-
The compound is slowly crystallizing out of a supersaturated solution.
-
The compound is degrading.
-
Temperature fluctuations are affecting solubility.
Solutions:
| Solution | Detailed Protocol | Considerations |
| Prepare Fresh Solutions | Always prepare your final aqueous working solution of JNJ-37822681 immediately before each experiment. Do not store diluted aqueous solutions. | This is the most reliable way to avoid issues with time-dependent precipitation. |
| Maintain Constant Temperature | Ensure that your experimental solutions are maintained at a constant temperature throughout your experiment. | Use a water bath or incubator to prevent temperature fluctuations that could cause the compound to fall out of solution. |
| Incorporate a Solubilizing Agent | For challenging situations, consider adding a low concentration of a biocompatible surfactant (e.g., 0.01% Pluronic® F-68) or a cyclodextrin (e.g., HP-β-CD) to your aqueous buffer. | The compatibility and potential effects of any additive on your experimental system must be carefully evaluated. |
Experimental Protocols
Preparation of a 10 mM JNJ-37822681 Stock Solution in DMSO
Materials:
-
This compound (MW: 445.26 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Ultrasonic water bath
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Weigh out the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.45 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the vial.
-
Vortex the solution thoroughly.
-
If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes.
-
Once the solution is clear, aliquot it into smaller volumes in microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Visualizations
Caption: Workflow for preparing JNJ-37822681 solutions.
Caption: Logic diagram for troubleshooting precipitation.
References
JNJ-37822681 dose-response curve issues in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing JNJ-37822681 in cell-based assays. The information provided is intended to address potential issues related to dose-response curves and to offer guidance on experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is JNJ-37822681 and what is its primary mechanism of action?
A1: JNJ-37822681 is a potent and specific antagonist of the dopamine D2 receptor.[1][2][3] It is characterized by its fast dissociation from the D2 receptor, a property that has been explored for potential therapeutic benefits in schizophrenia.[2][4] Its primary mechanism of action is the blockade of D2 receptors, thereby inhibiting the downstream signaling pathways initiated by dopamine.[5]
Q2: I am observing a bell-shaped or biphasic dose-response curve in my assay. Is this an expected behavior for JNJ-37822681?
A2: While not a commonly reported phenomenon for JNJ-37822681 in the literature, bell-shaped dose-response curves can occur in cell-based assays for various reasons. These are generally not indicative of the compound's primary pharmacology but may arise from off-target effects, assay artifacts, or cytotoxic effects at higher concentrations. Refer to the Troubleshooting Guide below for potential causes and solutions.
Q3: What are the key signaling pathways activated by the dopamine D2 receptor that I should be aware of when designing my experiments?
A3: The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi subunit. This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6] Additionally, D2 receptor activation can trigger G-protein independent signaling through the recruitment of β-arrestin, which can initiate distinct downstream signaling cascades and is also involved in receptor desensitization and internalization.[6][7][8]
Q4: Are there any known off-target activities of JNJ-37822681 that could influence my cell-based assay results?
A4: JNJ-37822681 is reported to be a highly specific D2 receptor antagonist with little activity at other receptors commonly associated with antipsychotic side effects.[2] However, at higher concentrations, off-target effects can never be fully excluded and may contribute to unexpected dose-response curves. It is always advisable to consult the latest literature for any newly identified off-target activities.
Data Presentation
The following table summarizes the binding affinities (Ki) of JNJ-37822681 and other common dopamine D2 receptor antagonists. This data can be used for comparison and as a reference for expected potencies in your assays.
| Compound | Receptor Subtype | Reported Ki (nM) |
| JNJ-37822681 | Dopamine D2L | 158[1] |
| Haloperidol | Dopamine D2 | ~0.5 - 5[5][9][10] |
| Risperidone | Dopamine D2 | ~3.2[11] |
| Olanzapine | Dopamine D2 | ~1 - 10[12][13] |
| Aripiprazole | Dopamine D2 | ~0.34[14][15] |
Troubleshooting Guide: Dose-Response Curve Issues
This guide addresses potential causes and solutions for anomalous dose-response curves observed in cell-based assays with JNJ-37822681.
| Issue | Potential Cause | Troubleshooting Steps |
| Bell-Shaped or Biphasic Dose-Response Curve | 1. Compound Solubility: At high concentrations, the compound may precipitate out of solution, leading to a decrease in the effective concentration and a subsequent drop in the response. | - Visually inspect the wells with the highest concentrations for any signs of precipitation. - Determine the solubility of JNJ-37822681 in your specific assay buffer. - Consider using a lower top concentration or a different solvent for your stock solution (ensure solvent compatibility with your cells). |
| 2. Cytotoxicity: High concentrations of the compound may be toxic to the cells, leading to a decrease in cell viability and a subsequent reduction in the measured signal. | - Perform a cell viability assay (e.g., MTS or CellTiter-Glo) in parallel with your functional assay, using the same concentrations of JNJ-37822681 and incubation times. - Reduce the maximum concentration of the compound tested to below the cytotoxic threshold. | |
| 3. Off-Target Effects: At higher concentrations, JNJ-37822681 may interact with other cellular targets, leading to a secondary effect that opposes the primary response. | - Review the literature for any known off-target effects of JNJ-37822681. - If a specific off-target is suspected, use a selective antagonist for that target to see if the bell shape is reversed. | |
| 4. Receptor Desensitization/Internalization: Prolonged exposure to high concentrations of an antagonist, in the presence of an agonist, might in some systems lead to complex regulatory feedback loops affecting the receptor's responsiveness. | - Optimize the incubation time with the compound. Shorter incubation times may minimize these effects. | |
| High Variability or Poor Signal-to-Noise Ratio | 1. Cell Health and Passage Number: Inconsistent cell health or using cells at a high passage number can lead to variable receptor expression and signaling capacity. | - Use cells from a healthy, logarithmically growing culture with high viability (>90%). - Maintain a consistent and low passage number for all experiments.[16] |
| 2. Inconsistent Cell Seeding: Uneven cell distribution in the microplate wells can lead to significant well-to-well variability. | - Ensure a uniform single-cell suspension before seeding. - Use calibrated pipettes and proper pipetting techniques. | |
| 3. Reagent Preparation and Handling: Improperly prepared or stored reagents can lead to inconsistent results. | - Prepare fresh reagents for each experiment. - Avoid multiple freeze-thaw cycles of stock solutions. | |
| No Response or Weak Potency | 1. Low Receptor Expression: The cell line may not express a sufficient number of D2 receptors to generate a robust signal. | - Confirm D2 receptor expression in your chosen cell line using a validated method (e.g., radioligand binding or western blot). - Consider using a cell line with higher receptor expression or optimizing transfection conditions if using a transient expression system. |
| 2. Inactive Compound: The compound may have degraded due to improper storage or handling. | - Verify the activity of your JNJ-37822681 stock with a previously validated batch or a positive control antagonist. - Ensure proper storage of the compound as recommended by the supplier. | |
| 3. Suboptimal Assay Conditions: The concentrations of agonist, substrate, or other reagents may not be optimal for detecting an antagonist effect. | - For antagonist assays, use an agonist concentration that gives a submaximal response (typically EC80). - Optimize the concentration of all critical reagents. |
Experimental Protocols
Below are detailed methodologies for key cell-based assays used to characterize dopamine D2 receptor antagonists.
Protocol 1: cAMP Accumulation Assay (HTRF)
This assay measures the inhibition of adenylyl cyclase activity by a D2 receptor antagonist.
Materials:
-
HEK293 or CHO cells stably expressing the human Dopamine D2 Receptor.
-
Culture Medium: DMEM with 10% FBS.
-
Assay Buffer: HBSS with 20 mM HEPES and 500 µM IBMX.
-
Dopamine (agonist).
-
JNJ-378226h81 (test compound).
-
HTRF cAMP assay kit.
-
384-well white, low-volume microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Plating: Seed the cells into the microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate for 18-24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of JNJ-37822681 in Assay Buffer.
-
Antagonist Treatment: Add the diluted JNJ-37822681 to the wells and pre-incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add dopamine at a final EC80 concentration to all wells except the negative control.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Detection: Add the HTRF cAMP detection reagents according to the manufacturer's protocol.
-
Data Acquisition: After a 60-minute incubation at room temperature, read the plate on an HTRF-compatible reader.
-
Data Analysis: Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve. Plot the percent inhibition against the logarithm of the JNJ-37822681 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
Protocol 2: β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
This assay measures the recruitment of β-arrestin to the activated D2 receptor.
Materials:
-
U2OS or HEK293 cells stably co-expressing the human Dopamine D2 Receptor fused to a small enzyme fragment and β-arrestin fused to a larger, inactive enzyme fragment.
-
Culture Medium: As appropriate for the cell line.
-
Assay Buffer: HBSS with 20 mM HEPES.
-
Dopamine (agonist).
-
JNJ-37822681 (test compound).
-
Enzyme fragment complementation assay detection reagent.
-
384-well white, solid-bottom microplates.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the cells into the microplate and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of JNJ-37822681 in Assay Buffer.
-
Antagonist Treatment: Add the diluted JNJ-37822681 to the wells and pre-incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Add dopamine at a final EC80 concentration to the wells.
-
Incubation: Incubate the plate for 90 minutes at 37°C.
-
Detection: Equilibrate the detection reagent to room temperature and add it to each well.
-
Data Acquisition: After a 60-minute incubation at room temperature, measure the chemiluminescent signal using a luminometer.
-
Data Analysis: Subtract the background signal and normalize the data to the maximum signal. Plot the percent inhibition against the logarithm of the JNJ-37822681 concentration and fit the data to determine the IC50.
Visualizations
Caption: Dopamine D2 Receptor Signaling Pathways.
Caption: Generalized Experimental Workflow for D2 Antagonist Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacology of JNJ-37822681, a specific and fast-dissociating D2 antagonist for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A double-blind, randomized, placebo-controlled study with JNJ-37822681, a novel, highly selective, fast dissociating D₂ receptor antagonist in the treatment of acute exacerbation of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elucidation of G-protein and β-arrestin functional selectivity at the dopamine D2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deriving the therapeutic concentrations for clozapine and haloperidol: the apparent dissociation constant of a neuroleptic at the dopamine D2 or D4 receptor varies with the affinity of the competing radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Haloperidol | C21H23ClFNO2 | CID 3559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 12. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Olanzapine - Wikipedia [en.wikipedia.org]
- 14. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. psychscenehub.com [psychscenehub.com]
- 16. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
Technical Support Center: JNJ-378226-81 Studies in Rats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the D2 receptor antagonist JNJ-37822681 in rats. The focus is on minimizing the common side effect of catalepsy.
Frequently Asked Questions (FAQs)
Q1: What is JNJ-37822681 and why does it induce catalepsy in rats?
A1: JNJ-37822681 is a potent and specific antagonist of the dopamine D2 receptor that exhibits fast dissociation kinetics.[1] This characteristic is thought to contribute to a lower risk of extrapyramidal symptoms (EPS), including catalepsy, compared to typical antipsychotics like haloperidol.[1][2] However, as a D2 receptor antagonist, it can still induce catalepsy, which is a state of motor immobility and muscular rigidity.[3] Blockade of D2 receptors in the striatum, a key brain region for motor control, is the primary mechanism underlying this effect.[3][4]
Q2: How does the catalepsy induced by JNJ-37822681 compare to that of other antipsychotics?
A2: Studies have shown that while JNJ-37822681 does induce catalepsy in rats, it has a larger specificity margin relative to the antagonism of apomorphine-induced behaviors when compared with haloperidol.[1] This suggests a potentially lower liability for EPS at therapeutic doses.[1]
Q3: What are the primary strategies for minimizing JNJ-37822681-induced catalepsy?
A3: Based on the known mechanisms of D2 antagonist-induced catalepsy, two primary pharmacological strategies can be explored:
-
Co-administration of an Adenosine A2A Receptor Antagonist: A2A receptors are highly expressed in the striatum and have an opposing effect to D2 receptors.[5][6][7] Antagonists of the A2A receptor have been shown to potently reverse catalepsy induced by D2 receptor blockade.[8][9][10][11]
-
Co-administration of a Serotonin 5-HT1A Receptor Agonist: Activation of 5-HT1A receptors can also counteract catalepsy induced by D2 antagonists.[12][13]
Q4: Are there non-pharmacological ways to influence the catalepsy measurement?
A4: Yes, external stimuli can affect the cataleptic state. For instance, exposure to aversive stimuli has been shown to reduce the duration of haloperidol-induced catalepsy in rats.[3] It is crucial to maintain a consistent and controlled experimental environment to ensure the reliability of catalepsy measurements.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in catalepsy scores between animals. | Inconsistent drug administration, handling stress, or environmental disturbances. | Ensure precise and consistent drug administration techniques. Handle animals gently and habituate them to the testing room and equipment before the experiment.[14] Maintain a quiet and stable environment during testing. |
| Unexpectedly severe catalepsy at a given dose of JNJ-37822681. | Animal strain or sex differences in sensitivity.[15] Incorrect dose calculation or preparation. | Review the literature for strain and sex-specific responses to D2 antagonists. Verify all calculations and ensure the drug solution is homogenous and correctly concentrated. |
| Difficulty in distinguishing catalepsy from sedation. | The observed immobility might be due to general sedation rather than specific muscular rigidity. | Carefully observe the animal's posture and muscle tone. A cataleptic animal will maintain an externally imposed posture, while a sedated animal will be limp. Consider using a scoring system that differentiates these states. |
| Co-administered agent is not reducing catalepsy. | Incorrect dosage of the mitigating agent, inappropriate timing of administration, or the agent is ineffective for JNJ-37822681-induced catalepsy. | Conduct a dose-response study for the co-administered agent. Optimize the timing of its administration relative to JNJ-37822681. Consider testing alternative agents with a similar mechanism of action. |
Experimental Protocols
Catalepsy Assessment: The Bar Test
The bar test is a widely used method to quantify catalepsy in rodents.[3][16][17]
Apparatus:
-
A horizontal bar (approximately 0.5-1 cm in diameter) is fixed at a height of 9 cm above a flat surface.
Procedure:
-
Gently place the rat's forepaws on the bar.
-
Start a stopwatch immediately.
-
Measure the latency for the rat to remove both forepaws from the bar and return to a normal posture.
-
A cut-off time (e.g., 180 seconds) should be set. If the rat remains on the bar for the entire duration, the maximum time is recorded.
-
Repeat the test at specific time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
Scoring:
The latency to descend is used as the primary measure of catalepsy. Longer latencies indicate more severe catalepsy.
Quantitative Data
Table 1: Cataleptic Effects of D2 Antagonists in Rats
| Compound | Dose (mg/kg, i.p.) | Time Post-Injection (min) | Mean Catalepsy Duration (seconds) | Reference |
| Haloperidol | 1 | 60 | ~150 | [3] |
| Haloperidol | 2 | 60 | ~250 | [3] |
| JNJ-37822681 | ED50 for catalepsy | - | - | [1] |
Table 2: Reversal of D2 Antagonist-Induced Catalepsy by Adenosine A2A Antagonists
| D2 Antagonist | A2A Antagonist | Dose of A2A Antagonist (mg/kg, i.p.) | % Reversal of Catalepsy | Reference |
| Raclopride | Theophylline | 10 | Significant reversal | [8] |
| Haloperidol | CSC | - | Significantly decreased | [11] |
Note: Data on the reversal of JNJ-37822681-induced catalepsy by A2A antagonists is not yet published. The data presented is for other D2 antagonists and suggests a promising strategy.
Visualizations
Signaling Pathways and Experimental Workflow
References
- 1. Pharmacology of JNJ-37822681, a specific and fast-dissociating D2 antagonist for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 4. D1- and D2-receptor antagonists induce catalepsy via different efferent striatal pathways [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Adenosine A2A Receptors and A2A Receptor Heteromers as Key Players in Striatal Function [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Adenosine A2A receptors and basal ganglia physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio.uni-stuttgart.de [bio.uni-stuttgart.de]
- 9. Catalepsy induced by a blockade of dopamine D1 or D2 receptors was reversed by a concomitant blockade of adenosine A(2A) receptors in the caudate-putamen of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Selective adenosine A2A receptor/dopamine D2 receptor interactions in animal models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Serotonergic mechanisms in neuroleptic-induced catalepsy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reversal of neuroleptic-induced catalepsy by novel aryl-piperazine anxiolytic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. protocols.io [protocols.io]
- 15. Dose-catalepsy response to haloperidol in rat: effects of strain and sex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The catalepsy test: its ups and downs - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-37822681 PET Scan Data Interpretation: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Positron Emission Tomography (PET) scans with JNJ-37822681. Our aim is to help you navigate potential challenges and ensure the reliability of your experimental data.
Troubleshooting Guides
High variability in PET scan data can obscure the true effects of JNJ-37822681. This guide provides a systematic approach to identifying and mitigating common sources of variability.
Issue: High Inter-Subject or Intra-Subject Variability in JNJ-37822681 PET Signal
Use the following flowchart to troubleshoot unexpected variability in your PET scan results.
Caption: Troubleshooting flowchart for JNJ-37822681 PET data variability.
Frequently Asked Questions (FAQs)
1. What is JNJ-37822681 and how does it work?
JNJ-37822681 is a novel, highly selective, and fast-dissociating dopamine D2 receptor antagonist that was investigated for the treatment of schizophrenia.[1][2] Its primary mechanism of action is to block dopamine D2 receptors in the brain.[3] The "fast dissociation" characteristic means it binds to and unbinds from the D2 receptor more rapidly than some other antipsychotics, which was hypothesized to improve its tolerability profile.[1][2]
Caption: Mechanism of action of JNJ-37822681.
2. What are the common radiotracers used in PET scans with JNJ-37822681?
Clinical studies of JNJ-37822681 have utilized [11C]raclopride for PET scans to measure the occupancy of dopamine D2 receptors in the striatum.[4][5] [11C]raclopride is a well-established radioligand that competes with dopamine and other D2 receptor antagonists for binding to D2 receptors.
3. What are the key factors that can introduce variability in my JNJ-37822681 PET scan data?
Variability in PET scan data can be broadly categorized into three main areas: patient-related, technical, and physiological factors.[6][7]
| Category | Specific Factors | Potential Impact on JNJ-37822681 PET Data |
| Patient-Related | Diet and Fasting Status | Altered biodistribution of the radiotracer.[8] |
| Strenuous Exercise | Can increase radiotracer uptake in tissues.[8] | |
| Concurrent Medications | Can interfere with the binding of the radiotracer or JNJ-37822681.[8] | |
| Anxiety or Psychological State | Can alter brain activity and blood flow.[8] | |
| Technical | Scanner Calibration | Inaccurate calibration leads to errors in SUV measurements.[6] |
| Radiotracer Quality | Low radiochemical purity can result in non-specific binding. | |
| Image Reconstruction Parameters | Different algorithms can produce different quantitative values.[9] | |
| Injected Dose and Uptake Time | Variations can lead to inconsistent signal intensity.[6] | |
| Physiological | Blood Glucose Levels | Particularly important for FDG-PET but can affect general metabolic state.[6] |
| Partial Volume Effects | Underestimation of tracer uptake in small regions of interest.[9] | |
| Patient Motion | Can cause blurring of the images and reduce quantitative accuracy.[7] |
4. What is a typical experimental workflow for a JNJ-37822681 PET scan?
A typical workflow involves several critical steps, each of which needs to be carefully controlled to minimize variability.
Caption: Experimental workflow for a JNJ-37822681 PET scan.
Experimental Protocols
Protocol: [11C]raclopride PET for D2 Receptor Occupancy
This is a generalized protocol based on published studies.[4][5] Specific parameters should be optimized for your scanner and research question.
-
Patient Preparation:
-
Patients should fast for at least 6 hours prior to the scan.[8]
-
A low-carbohydrate, sugar-free diet is recommended for 24 hours before the scan.[8]
-
Patients should avoid strenuous exercise, caffeine, alcohol, and tobacco for at least 24 hours before the scan.[8]
-
A comfortable and quiet environment should be maintained to minimize patient anxiety.
-
-
JNJ-37822681 Administration:
-
Administer the specified dose of JNJ-37822681 orally at a predetermined time before the PET scan.
-
Record the exact time of administration.
-
-
Radiotracer Injection:
-
An intravenous line is placed for the injection of [11C]raclopride.
-
The radiotracer is injected as a bolus. The exact dose and time of injection must be recorded.
-
-
Uptake Phase:
-
The patient should rest in a quiet, dimly lit room for the duration of the uptake period to allow for the radiotracer to distribute and reach equilibrium.
-
-
PET/CT Imaging:
-
A CT scan is typically performed first for attenuation correction.
-
The PET scan is then acquired. The duration of the scan will depend on the scanner and the specific protocol.
-
-
Image Reconstruction:
-
Images should be reconstructed using a consistent algorithm (e.g., ordered-subset expectation maximization - OSEM) with corrections for attenuation, scatter, and random coincidences.[7]
-
-
Data Analysis:
-
Regions of interest (ROIs) are drawn on the images, typically in the striatum (caudate and putamen) and a reference region with low D2 receptor density (e.g., cerebellum).
-
The binding potential (BP_ND) is calculated for the ROIs.
-
D2 receptor occupancy is calculated as the percentage reduction in BP_ND after JNJ-37822681 administration compared to a baseline scan.
-
Quantitative Data Summary
The following table summarizes the dopamine D2 receptor occupancy of JNJ-37822681 at various single oral doses, as determined by [11C]raclopride PET scans in healthy male volunteers.[5]
| JNJ-37822681 Dose (mg) | D2 Receptor Occupancy (%) |
| 2 | 9 - 19 |
| 20 | 60 - 74 |
Disclaimer: This technical support guide is for informational purposes only and is based on publicly available research. It is not a substitute for professional medical or scientific advice. Always consult the relevant study protocols and equipment manuals for detailed instructions.
References
- 1. A double-blind, randomized, placebo-controlled study with JNJ-37822681, a novel, highly selective, fast dissociating D₂ receptor antagonist in the treatment of acute exacerbation of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. In vivo quantification of striatal dopamine D2 receptor occupancy by JNJ-37822681 using [11C]raclopride and positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. PET Scanning - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Influences on PET Quantification and Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: JNJ-37822681 Vehicle Selection for In Vivo Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection and preparation of an appropriate vehicle for in vivo experiments using the dopamine D2 receptor antagonist, JNJ-37822681.
Frequently Asked Questions (FAQs)
Q1: What is JNJ-37822681 and what are its solubility properties?
A1: JNJ-37822681 is a potent, specific, and fast-dissociating dopamine D2 receptor antagonist.[1][2] It has been investigated for the treatment of schizophrenia and bipolar disorder.[1][3] For experimental purposes, JNJ-37822681 dihydrochloride is soluble in water and DMSO.[4] Another source indicates a solubility of 10 mM in DMSO.[5]
Q2: What is a recommended vehicle for in vivo administration of JNJ-37822681?
A2: While specific vehicle formulations for JNJ-37822681 in published literature are not always detailed, a common approach for compounds with similar solubility profiles involves a co-solvent system. For subcutaneous (s.c.) injection in rodents, a vehicle consisting of a mixture of DMSO, PEG300, Tween 80, and saline is a suitable starting point. This combination helps to dissolve the compound and maintain its stability in solution for administration.
Q3: Are there any pre-formulated suggestions available for JNJ-37822681?
A3: Yes, some suppliers provide a formulation calculator that suggests vehicle compositions. For JNJ-37822681, one such recommendation includes a mixture of DMSO, PEG300/PEG400, 20% SBE-β-CD in saline, and Tween 80.[1] It is advised to keep the percentage of DMSO in the final working solution low (e.g., below 10%) to minimize potential toxicity to the animal.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation during formulation preparation | - Incorrect order of solvent addition.- The concentration of JNJ-37822681 is too high for the chosen vehicle.- The temperature of the solution is too low. | - Ensure the compound is fully dissolved in the primary organic solvent (e.g., DMSO) before adding other components.- Try preparing a lower concentration of the formulation.- Gently warm the solution (e.g., to 37°C) and use sonication to aid dissolution. |
| Precipitation upon injection into the animal | - The formulation is not stable in a physiological environment (e.g., change in pH upon injection).- The injection is performed too slowly, allowing for precipitation at the injection site. | - Consider alternative formulation strategies, such as using a different co-solvent ratio or including a solubilizing agent like SBE-β-CD.- Administer the injection at a steady and appropriate rate. |
| Animal discomfort or adverse reaction at the injection site | - The vehicle itself is causing irritation (e.g., high percentage of DMSO or ethanol).- The pH of the formulation is not within a physiologically acceptable range. | - Reduce the percentage of organic co-solvents in the final formulation. It is recommended to keep the DMSO concentration below 10%.- Check the pH of the final formulation and adjust to a neutral pH (~7.4) if necessary. |
| Inconsistent experimental results | - Inaccurate dosing due to precipitation or poor formulation homogeneity.- Degradation of the compound in the formulation. | - Prepare fresh formulations for each experiment and ensure the solution is homogenous before each injection.- Store stock solutions appropriately (e.g., at -20°C or -80°C) and for the recommended duration to prevent degradation.[1] |
Quantitative Data
The following table summarizes the effective doses (ED50) of JNJ-37822681 from in vivo studies in rats.
| Animal Model | Effect | Route of Administration | ED50 (mg/kg) | Reference |
| Female Sprague-Dawley rats | Inhibition of apomorphine-induced stereotypy | Subcutaneous (s.c.) | 0.19 | [2] |
| Female Sprague-Dawley rats | Inhibition of D-amphetamine-induced hyperlocomotion | Subcutaneous (s.c.) | 1.0 | [1][2] |
| Female Sprague-Dawley rats | Inhibition of phencyclidine-induced hyperlocomotion | Subcutaneous (s.c.) | 4.7 | [1][2] |
| Female Sprague-Dawley rats | D2 receptor blockade in the brain | Subcutaneous (s.c.) | 0.39 | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Vehicle for Subcutaneous Injection
This protocol provides a general method for preparing a vehicle for JNJ-37822681. The final concentrations of the vehicle components and the drug should be optimized based on the required dose and preliminary solubility and stability tests.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile, conical tubes
-
Pipettes
-
Vortex mixer
-
Sonicator (optional)
-
pH meter (optional)
Procedure:
-
Calculate the required amounts: Determine the total volume of the formulation needed and the required concentration of JNJ-37822681. Calculate the mass of JNJ-37822681 and the volume of each vehicle component. A common starting vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Dissolve JNJ-37822681 in DMSO: Weigh the calculated amount of JNJ-37822681 and place it in a sterile conical tube. Add the calculated volume of DMSO. Vortex thoroughly until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution.
-
Add PEG300: To the DMSO-drug solution, add the calculated volume of PEG300. Vortex until the solution is homogeneous.
-
Add Tween 80: Add the calculated volume of Tween 80 to the mixture. Vortex thoroughly to ensure complete mixing.
-
Add Saline: Slowly add the calculated volume of sterile saline to the mixture while vortexing. The solution may become slightly cloudy but should clear with continued mixing. If precipitation occurs, the formulation may need to be adjusted (see Troubleshooting Guide).
-
Final Check: Visually inspect the final formulation for any precipitates. If necessary, check and adjust the pH to be within the physiological range (7.2-7.4).
-
Administration: Use the freshly prepared formulation for animal administration.
Visualizations
Caption: Workflow for preparing a co-solvent vehicle for JNJ-37822681.
Caption: Antagonism of the D2 receptor by JNJ-37822681 inhibits downstream signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: JNJ-37822681 and Prolactin Level Modulation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and controlling for the effects of JNJ-37822681 on prolactin levels in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is JNJ-37822681 and what is its primary mechanism of action?
JNJ-37822681 is a novel, potent, and highly selective dopamine D2 receptor antagonist characterized by a rapid dissociation rate from the receptor.[1][2] Its primary mechanism of action is the blockade of D2 receptors, which is foundational to its potential therapeutic effects as an antipsychotic.[2][3]
Q2: Why does JNJ-37822681 affect prolactin levels?
Prolactin secretion from the anterior pituitary gland is tonically inhibited by dopamine released from tuberoinfundibular neurons.[4][5][6] Dopamine exerts this inhibitory effect by binding to D2 receptors on lactotroph cells.[4][7] By antagonizing these D2 receptors, JNJ-37822681 disrupts this natural inhibition, leading to an increase in prolactin synthesis and release.[8] This is a well-established class effect for D2 receptor antagonists.[4][6]
Q3: What is the expected magnitude of prolactin elevation with JNJ-37822681 administration?
The elevation in prolactin levels is dose-dependent.[9][10] Studies in rats have shown that prolactin levels increase with an ED50 of 0.17 mg/kg, which is close to the ED50 required for central D2 receptor occupancy and antipsychotic-like effects (0.19 mg/kg for apomorphine antagonism).[2][11] In human studies, prolactin elevations were observed starting at doses of 5 mg.[10]
Q4: How does the prolactin effect of JNJ-37822681 compare to other antipsychotics?
JNJ-37822681 is expected to have a prolactin-elevating profile. One study noted that while it showed lesser weight gain compared to olanzapine, incidences of extrapyramidal symptoms were dose-related.[1] Another study suggested that its fast dissociation from D2 receptors might contribute to a better tolerability profile, including potentially minimal prolactin release at therapeutic doses.[2] However, direct, head-to-head comparisons of prolactin elevation with a wide range of antipsychotics in a single study are not extensively detailed in the provided results.
Q5: What are the potential downstream consequences of elevated prolactin in my experiments?
Elevated prolactin (hyperprolactinemia) can have several physiological effects that may confound experimental results, depending on the research model and endpoints. These can include effects on the reproductive system (e.g., altered estrous cycles, infertility), mammary gland development, and behavior.[6][12] In toxicological studies with JNJ-37822681, rats showed prolactin-related tissue changes in the mammary gland.[12]
Troubleshooting Guides
Issue: I am observing unexpected physiological or behavioral changes in my animal models treated with JNJ-37822681 that might be related to high prolactin levels.
Troubleshooting Steps:
-
Confirm Prolactin Elevation: The first step is to directly measure serum prolactin levels in your experimental animals to confirm that they are elevated in response to JNJ-37822681 administration.
-
Establish a Dose-Response Relationship: If not already done, conduct a dose-response study to characterize the relationship between the administered dose of JNJ-37822681 and the extent of prolactin elevation in your specific animal model.
-
Incorporate a Prolactin-Sparing Control Group: If feasible, include a control group treated with a compound known to have minimal effects on prolactin, such as aripiprazole, which has partial dopamine agonist activity and can even lower prolactin levels.[13]
-
Consider a Dopamine Agonist Co-treatment (with caution): In mechanistic studies where the primary goal is to dissect the central effects of JNJ-37822681 independent of peripheral hyperprolactinemia, co-administration of a peripherally restricted dopamine agonist could be considered. However, this approach requires careful validation to ensure the co-administered drug does not cross the blood-brain barrier and interfere with the central effects of JNJ-37822681.
-
Time-Course Analysis: Characterize the time course of prolactin elevation following JNJ-37822681 administration. This can help in designing experiments where critical measurements are taken before or after the peak prolactin response.
Data Presentation
Table 1: In Vivo Effects of JNJ-37822681 on Prolactin and D2 Receptor Occupancy in Rats
| Parameter | ED50 (mg/kg) | Species | Reference |
| Prolactin Level Increase | 0.17 | Rat | [2][11] |
| Central D2 Receptor Occupancy | 0.39 | Rat | [2][11] |
| Apomorphine Antagonism | 0.19 | Rat | [2][11] |
Table 2: JNJ-37822681 Binding Affinity
| Receptor | Ki (nM) | Reference |
| Dopamine D2L | 158 | [9][14] |
| Dopamine D3 | 1,159 | [14] |
Experimental Protocols
Protocol 1: Measurement of Serum Prolactin Levels by ELISA
This protocol outlines a general procedure for quantifying prolactin concentrations in serum samples.
Materials:
-
Blood collection tubes (e.g., serum separator tubes).
-
Centrifuge.
-
Micropipettes and tips.
-
Commercially available Prolactin ELISA kit (e.g., from IBL International or similar).[15]
-
Microplate reader.
-
Distilled or deionized water.
-
Vortex mixer.
Procedure:
-
Sample Collection: Collect blood samples from animals at the desired time points following JNJ-37822681 administration. Ideally, samples should be taken at a consistent time of day to minimize diurnal variations in prolactin levels.[16]
-
Serum Separation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 3000 rpm for 15 minutes. Carefully collect the serum supernatant. Prolactin is stable in separated serum for up to 6 days at 4-6°C.[17]
-
ELISA Assay:
-
Bring all reagents and samples to room temperature.
-
Prepare standards and controls as per the ELISA kit manufacturer's instructions.
-
Add standards, controls, and samples to the appropriate wells of the microtiter plate.
-
Add the enzyme conjugate to each well and incubate as specified in the kit protocol (typically 30-60 minutes at room temperature).[15]
-
Wash the wells multiple times with the provided wash buffer to remove unbound components.
-
Add the substrate solution to each well and incubate for the recommended time to allow for color development. The intensity of the color is proportional to the amount of prolactin present.
-
Stop the reaction by adding the stop solution.
-
-
Data Analysis:
-
Measure the absorbance of each well using a microplate reader at the specified wavelength.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the prolactin concentration in the unknown samples by interpolating their absorbance values from the standard curve.
-
Visualizations
Caption: Dopaminergic Inhibition of Prolactin Secretion and the Action of JNJ-37822681.
Caption: Workflow for Measuring Prolactin Levels Following JNJ-37822681 Administration.
References
- 1. A double-blind, randomized, placebo-controlled study with JNJ-37822681, a novel, highly selective, fast dissociating D₂ receptor antagonist in the treatment of acute exacerbation of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of JNJ-37822681, a specific and fast-dissociating D2 antagonist for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JNJ-37822681 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Prolactin and dopamine: what is the connection? A review article - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. theplosblog.plos.org [theplosblog.plos.org]
- 6. Physiology, Prolactin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Frontiers | Metabolic effects of prolactin and the role of dopamine agonists: A review [frontiersin.org]
- 8. Predictions of In Vivo Prolactin Levels from In Vitro Ki Values of D2 Receptor Antagonists Using an Agonist–Antagonist Interaction Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Pharmacokinetics and central nervous system effects of the novel dopamine D2 receptor antagonist JNJ-37822681 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BioKB - Publication [biokb.lcsb.uni.lu]
- 12. Differential responses to JNJ-37822681, a specific and fast dissociating dopamine D2 receptor antagonist, in cynomolgus monkey and Sprague-Dawley rat general toxicology studies: clinical observations, prolactin levels, mammary histopathology findings and toxicokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tewv.nhs.uk [tewv.nhs.uk]
- 14. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. ibl-international.com [ibl-international.com]
- 16. Prolactin Test Procedure and Uses [sprintdiagnostics.in]
- 17. hse.ie [hse.ie]
Validation & Comparative
A Comparative Analysis of JNJ-37822681 and Haloperidol: In Vivo Dopamine D2 Receptor Occupancy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo dopamine D2 receptor occupancy of JNJ-37822681, a novel fast-dissociating D2 receptor antagonist, and haloperidol, a conventional antipsychotic. This analysis is based on published experimental data, primarily from Positron Emission Tomography (PET) studies.
Executive Summary
JNJ-37822681 is a novel antipsychotic candidate designed as a selective, fast-dissociating dopamine D2 receptor antagonist.[1] In contrast, haloperidol is a well-established typical antipsychotic that acts as a potent D2 receptor antagonist.[2] Both compounds exert their therapeutic effects in psychosis primarily through the blockade of D2 receptors. Understanding their respective in vivo D2 receptor occupancy profiles is crucial for predicting clinical efficacy and potential side effects.
This guide summarizes the quantitative data from human PET studies, details the experimental methodologies used in these studies, and provides a visual representation of the relevant signaling pathways and experimental workflows.
Quantitative Data Comparison
The following tables summarize the in vivo dopamine D2 receptor occupancy data for JNJ-37822681 and haloperidol, as determined by PET imaging studies in healthy human volunteers.
Table 1: In Vivo Striatal Dopamine D2 Receptor Occupancy of JNJ-37822681 [1]
| Oral Dose (mg) | D2 Receptor Occupancy (%) |
| 2 | 9 - 19 |
| 20 | 60 - 74 |
Table 2: In Vivo Striatal Dopamine D2 Receptor Occupancy of Haloperidol [3]
| Oral Dose (mg/day) | Mean D2 Receptor Occupancy (%) | Occupancy Range (%) |
| 1.0 | 59 | 38 - 87 |
| 2.5 | 75 | 38 - 87 |
Table 3: Plasma Concentration and D2 Receptor Occupancy
| Compound | Plasma Concentration for 50% Occupancy (EC50) | Notes |
| JNJ-37822681 | 18.5 ng/mL (single dose) | Determined by [11C]raclopride PET in healthy volunteers. |
| Haloperidol | ~0.40 ng/mL (ED50 for prediction) | Relationship established to predict D2 occupancy from plasma levels.[4] |
Experimental Protocols
The primary methodology for determining in vivo D2 receptor occupancy for both JNJ-37822681 and haloperidol involves Positron Emission Tomography (PET) imaging with the radioligand [11C]raclopride.
[11C]raclopride PET Imaging for D2 Receptor Occupancy
1. Subject Population: Studies are typically conducted in healthy human volunteers to assess the pharmacokinetic and pharmacodynamic properties of the drugs without the confounding factors of active disease.
2. Radioligand: [11C]raclopride, a selective D2/D3 receptor antagonist, is used as the radiotracer. It is administered intravenously as a bolus injection.
3. PET Scanning:
-
A baseline PET scan is performed before administration of the study drug to measure the baseline D2 receptor availability.
-
Following a washout period, subjects are administered a single oral dose of either JNJ-37822681 or haloperidol.
-
A second PET scan is conducted at a time point corresponding to the expected peak plasma concentration of the drug.
-
Dynamic 3D PET scans are acquired over a period of approximately 60-90 minutes.[5]
4. Data Analysis:
-
The time-activity curves for [11C]raclopride in different brain regions are generated.
-
The cerebellum is typically used as a reference region, as it is considered to have a negligible density of D2 receptors.[1]
-
The binding potential (BP) of [11C]raclopride in D2-rich regions (e.g., striatum) is calculated using models such as the simplified reference tissue model.[1]
-
D2 receptor occupancy is then calculated using the following formula: Occupancy (%) = [(BP_baseline - BP_post-drug) / BP_baseline] x 100
5. Blood Sampling: Venous blood samples are collected at multiple time points to determine the plasma concentration of the administered drug. This allows for the establishment of a relationship between plasma concentration and D2 receptor occupancy.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Antagonism of Dopamine D2 Receptor Signaling.
Caption: Workflow for a D2 Receptor Occupancy PET Study.
References
- 1. In vivo quantification of striatal dopamine D2 receptor occupancy by JNJ-37822681 using [11C]raclopride and positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. psychiatryonline.org [psychiatryonline.org]
- 4. Predicting haloperidol occupancy of central dopamine D2 receptors from plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brain region binding of the D2/3 agonist [11C]‐(+)‐PHNO and the D2/3 antagonist [11C]raclopride in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of JNJ-37822681 and Risperidone on Negative Symptoms of Schizophrenia: A Guide for Researchers
For researchers and drug development professionals, this guide provides a comprehensive comparison of the novel dopamine D2 receptor antagonist JNJ-37822681 and the established atypical antipsychotic risperidone, with a specific focus on their efficacy in treating the negative symptoms of schizophrenia. This document synthesizes available clinical and preclinical data, presents detailed experimental methodologies, and visualizes key pathways to facilitate an objective evaluation.
Executive Summary
Negative symptoms in schizophrenia, such as avolition, anhedonia, and social withdrawal, represent a significant therapeutic challenge and are major contributors to poor functional outcomes. This guide examines the pharmacodynamic profiles and clinical and preclinical evidence for JNJ-37822681 and risperidone in addressing these debilitating symptoms. JNJ-37822681 is a highly selective D2 receptor antagonist characterized by a rapid dissociation rate, a profile hypothesized to offer antipsychotic efficacy with improved tolerability. Risperidone, a potent antagonist of both dopamine D2 and serotonin 5-HT2A receptors, has demonstrated some efficacy against negative symptoms, although the extent of this effect remains a subject of investigation. This guide presents a side-by-side comparison of their mechanisms, clinical trial outcomes, and performance in preclinical models relevant to negative symptomatology.
Mechanism of Action and Signaling Pathways
The therapeutic approaches of JNJ-37822681 and risperidone to modulate neurotransmitter systems implicated in schizophrenia differ significantly, which may underlie their distinct effects on negative symptoms.
JNJ-37822681 is a highly selective antagonist of the dopamine D2 receptor.[1][2] Its key characteristic is its rapid dissociation from the D2 receptor, which is theorized to provide a more physiological modulation of dopamine signaling.[1][2] This "fast-off" kinetic property may allow for a sufficient blockade of tonic dopamine activity to alleviate positive symptoms while permitting transient dopamine surges, potentially mitigating some of the secondary negative symptoms and extrapyramidal side effects associated with persistent D2 receptor blockade.[2]
Risperidone exhibits a broader receptor binding profile, acting as a potent antagonist at both dopamine D2 and serotonin 5-HT2A receptors.[3][4] Its efficacy in treating negative symptoms is thought to be partly mediated by its 5-HT2A receptor blockade, which may enhance dopamine release in the prefrontal cortex, a brain region implicated in the pathophysiology of negative symptoms.[3][4] Additionally, risperidone has affinity for adrenergic and histaminergic receptors, which may contribute to its overall therapeutic and side-effect profile.[3][4]
Clinical Efficacy on Negative Symptoms
Clinical trial data provides the most direct comparison of the efficacy of these two compounds in a patient population. The Positive and Negative Syndrome Scale (PANSS) is a widely used instrument to assess symptom severity in schizophrenia, with a dedicated subscale for negative symptoms.
Quantitative Comparison of Clinical Trial Data
The following tables summarize the available data on the change in PANSS negative subscale scores from baseline in clinical trials of JNJ-37822681 and risperidone.
| Table 1: JNJ-37822681 Clinical Trial Data on PANSS Negative Symptoms | |
| Trial Identifier | NCT00728195[1][5] |
| Compound | JNJ-37822681 |
| Dosage | 10 mg, 20 mg, 30 mg (bid) |
| Comparator(s) | Placebo, Olanzapine (15 mg/day) |
| Primary Outcome | Change from baseline in PANSS total score at Week 6 |
| Negative Symptom Outcome | All JNJ-37822681 dose groups showed significant improvement versus placebo from baseline to week 6 in the PANSS subscales and Marder factors (p < 0.05).[1] Specific mean change values for the negative subscale are not detailed in the primary publication abstract. |
| Table 2: Risperidone Clinical Trial Data on PANSS Negative Symptoms | |
| Study | Marder et al., 1997 (Combined analysis of North American trials)[6] |
| Compound | Risperidone |
| Dosage | 6-16 mg/day |
| Comparator(s) | Placebo, Haloperidol (20 mg/day) |
| Negative Symptom Outcome | Mean change in PANSS negative symptom factor score from baseline to Week 8 was significantly greater for risperidone compared to placebo and haloperidol (p ≤ 0.05).[6] |
| Effect Size (vs. Placebo) | 0.15 for the negative symptoms dimension in a later analysis of oral risperidone trials. |
Preclinical Evidence in Models of Negative Symptoms
Preclinical animal models are crucial for elucidating the neurobiological mechanisms underlying the therapeutic effects of antipsychotic drugs on negative symptoms. The phencyclidine (PCP)-induced social interaction deficit model in rats is a widely used paradigm to screen for efficacy against social withdrawal, a core negative symptom.
Experimental Protocol: PCP-Induced Social Interaction Deficit in Rats
Objective: To assess the ability of a test compound to reverse the social interaction deficits induced by sub-chronic administration of PCP in rats.
Animals: Male Sprague-Dawley rats are typically used. They are group-housed initially and then singly housed during the PCP treatment phase.
Procedure:
-
PCP Administration: Rats are administered PCP (e.g., 2.0 mg/kg, intraperitoneally) or vehicle (saline) daily for a period of 7 days.
-
Washout Period: A washout period of 7 days follows the final PCP injection to allow for the acute effects of the drug to dissipate, leaving a persistent social deficit.
-
Test Compound Administration: Prior to the social interaction test, rats are treated with the test compound (e.g., risperidone at various doses) or vehicle.
-
Social Interaction Test: Each treated rat is placed in a novel, dimly lit open-field arena with an unfamiliar, untreated partner rat. The session is typically video-recorded for 10-15 minutes.
-
Behavioral Analysis: An observer, blind to the treatment conditions, scores the duration of active social behaviors, including sniffing, following, grooming, and tumbling with the partner rat.
Expected Outcome for an Efficacious Compound: A compound considered effective against negative-like symptoms would significantly increase the total time spent in social interaction in PCP-treated rats compared to vehicle-treated, PCP-exposed controls.
Discussion and Future Directions
The available data suggests that both JNJ-37822681 and risperidone have the potential to ameliorate negative symptoms in schizophrenia, albeit through different pharmacological mechanisms.
JNJ-37822681's high selectivity for the D2 receptor and its rapid dissociation kinetics present a novel approach. The significant improvement in PANSS subscales in the phase II trial is promising, but more detailed data on the negative symptom subscale is needed for a robust comparison.[1] Further clinical development and publication of detailed trial results will be crucial to fully understand its therapeutic potential for negative symptoms. Preclinical studies specifically investigating JNJ-37822681 in models of social withdrawal and anhedonia would also provide valuable insights.
Risperidone's efficacy on negative symptoms, supported by multiple clinical trials and meta-analyses, is likely attributable to its combined D2 and 5-HT2A receptor antagonism.[3][4][6] However, the effect size for negative symptoms is generally considered modest.
For drug development professionals, the comparison between these two agents highlights a key question in the field: is a highly selective, "fast-off" D2 antagonist superior to a broader spectrum agent for treating negative symptoms? Head-to-head clinical trials directly comparing JNJ-37822681 with risperidone, using modern, comprehensive assessments of negative symptoms, would be invaluable in answering this question and guiding the development of the next generation of antipsychotic medications. Researchers should also focus on elucidating the precise downstream signaling effects of these compounds in relevant brain circuits to better understand their differential impact on the complex neurobiology of negative symptoms.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. psychiatrist.com [psychiatrist.com]
- 4. scispace.com [scispace.com]
- 5. Does early improvement predict response to the fast-dissociating D₂ receptor antagonist JNJ-37822681 in patients with acute schizophrenia? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-37822681 vs. Olanzapine: A Comparative Guide to Metabolic Side Effect Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic side effect profiles of the investigational antipsychotic agent JNJ-37822681 and the established atypical antipsychotic, olanzapine. The information is compiled from clinical trial data and preclinical research to offer an objective overview for researchers, scientists, and professionals in drug development.
Executive Summary
Clinical evidence suggests that JNJ-37822681, a highly selective and fast-dissociating dopamine D2 receptor antagonist, is associated with a more favorable metabolic profile compared to olanzapine.[1][2] In a head-to-head clinical trial, treatment with JNJ-37822681 resulted in significantly less weight gain and minimal changes in key metabolic parameters, whereas olanzapine was associated with notable increases in weight, triglycerides, and cholesterol.[1][2] The distinct receptor binding profiles of these two compounds are believed to underlie their differential metabolic effects. Olanzapine's broader receptor affinity, including antagonism at histamine H1, serotonin 5-HT2c, and muscarinic M3 receptors, is implicated in its propensity to cause metabolic dysregulation. In contrast, JNJ-37822681's specificity for the D2 receptor appears to spare these metabolic pathways.[3]
Quantitative Data Comparison
The following tables summarize the key metabolic and body mass parameter changes observed in a 12-week, double-blind, randomized clinical trial comparing JNJ-37822681, olanzapine, and placebo in patients with schizophrenia.[1]
Table 1: Mean Change in Body Weight at Week 12
| Treatment Group | Mean Weight Change (kg) |
| JNJ-37822681 (10 mg twice daily) | -0.3 |
| JNJ-37822681 (20 mg twice daily) | +0.3 |
| JNJ-37822681 (30 mg twice daily) | +0.8 |
| Olanzapine (15 mg/day) | +2.7 |
P < .001 for all JNJ-37822681 groups compared to the olanzapine group.[1]
Table 2: Percentage of Overweight/Obese Patients with ≥7% Weight Increase at Week 12
| Treatment Group | Percentage of Patients |
| JNJ-37822681 (all doses) | 2.3% |
| Olanzapine | 9.8% |
For patients with a baseline Body Mass Index (BMI) ≥25 kg/m ².[1]
Table 3: Significant Changes in Metabolic Parameters at Week 6 (Compared to Placebo)
| Metabolic Parameter | JNJ-37822681 (all doses) | Olanzapine |
| Triglycerides | No significant change | Significant increase (P < .05) |
| Low-density lipoprotein (LDL) cholesterol | No significant change | Significant increase (P < .05) |
| Very-low-density lipoprotein (VLDL) cholesterol | No significant change | Significant increase (P < .05) |
| Free fatty acids | No significant change | Significant increase (P < .05) |
Experimental Protocols
The data presented above was primarily derived from a double-blind, randomized, placebo- and active-controlled, parallel-group study.[1][4]
Study Design
Patients with an acute exacerbation of schizophrenia were randomly assigned to one of five groups:
-
JNJ-37822681 (10 mg, 20 mg, or 30 mg, administered twice daily) for 12 weeks.
-
Olanzapine (10 mg/day for the first week, followed by 15 mg/day) for 12 weeks.
-
Placebo for 6 weeks, followed by olanzapine (15 mg/day) for 6 weeks.
Metabolic and Body Mass Assessments
Metabolic and body mass parameters were assessed at baseline, week 6, and week 12.[1]
-
Body Weight: Measured using a calibrated scale at each study visit.
-
Fasting Blood Samples: Collected in the morning after an overnight fast to measure:
-
Lipid Panel: Total cholesterol, HDL cholesterol, LDL cholesterol, VLDL cholesterol, and triglycerides. Standard laboratory procedures for lipid analysis were employed, typically involving enzymatic assays.
-
Glucose Metabolism: Fasting plasma glucose and insulin levels.
-
-
Oral Glucose Tolerance Test (OGTT): While not explicitly detailed in the primary cited study's abstract, a standard OGTT protocol in clinical trials involves:
Signaling Pathways and Mechanisms of Metabolic Side Effects
The differential metabolic outcomes of JNJ-37822681 and olanzapine can be attributed to their distinct pharmacological profiles and interactions with various signaling pathways.
Olanzapine's Multi-Receptor-Mediated Metabolic Dysregulation
Olanzapine's metabolic side effects are thought to be mediated by its antagonist activity at several receptors, including histamine H1, serotonin 5-HT2c, and muscarinic M3 receptors.
Caption: Olanzapine's multi-receptor antagonism leading to metabolic side effects.
-
Histamine H1 Receptor Antagonism: Blockade of H1 receptors in the hypothalamus is strongly associated with increased appetite and subsequent weight gain.[8] The downstream signaling involves the Gq/11 protein, leading to the activation of phospholipase C (PLC), which in turn increases inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately leading to increased intracellular calcium and activation of protein kinase C (PKC).[9][10]
-
Serotonin 5-HT2c Receptor Antagonism: The 5-HT2c receptor plays a crucial role in regulating appetite and energy expenditure.[11] Antagonism of this receptor by olanzapine can lead to hyperphagia (excessive eating) and weight gain.[11] Similar to H1R, the 5-HT2c receptor signals through the Gq/11-PLC pathway.[12][13]
-
Muscarinic M3 Receptor Antagonism: M3 receptors are involved in insulin secretion from pancreatic β-cells.[14][15] Olanzapine's interaction with M3 receptors can disrupt normal insulin release and glucose homeostasis, contributing to insulin resistance.[16] The M3 receptor also couples to the Gq/11-PLC signaling cascade.[14][15]
JNJ-37822681's Favorable Metabolic Profile: The Role of D2 Receptor Specificity
JNJ-37822681's improved metabolic profile is attributed to its high selectivity for the dopamine D2 receptor and its rapid dissociation kinetics.[2][3][4] It exhibits minimal affinity for the receptors implicated in olanzapine-induced metabolic disturbances (H1, 5-HT2c, M3).[3] This specificity is thought to be the key reason for its metabolically benign properties.
Caption: JNJ-37822681's receptor specificity and its impact on metabolic pathways.
The "fast-dissociating" nature of JNJ-37822681 from the D2 receptor is hypothesized to contribute to its overall favorable tolerability profile, including a lower incidence of extrapyramidal symptoms (EPS) compared to conventional antipsychotics.[3][4] While the direct link between fast dissociation and metabolic effects is still under investigation, it is part of the broader pharmacological profile that distinguishes it from many other antipsychotics.
Experimental Workflow for Assessing Metabolic Side Effects
The following diagram illustrates a typical workflow for evaluating the metabolic side effects of antipsychotic drugs in a clinical trial setting.
Caption: A generalized workflow for clinical trials assessing antipsychotic-induced metabolic effects.
Conclusion
The available evidence strongly indicates a significant difference in the metabolic side effect profiles of JNJ-37822681 and olanzapine. JNJ-37822681's high selectivity for the dopamine D2 receptor and lack of significant interaction with receptors linked to metabolic dysregulation contribute to its more favorable profile, characterized by minimal weight gain and lack of significant changes in lipid and glucose metabolism. In contrast, olanzapine's broader receptor antagonism is associated with a higher risk of weight gain and adverse metabolic changes. These findings have important implications for the development of new antipsychotic agents with improved safety and tolerability. Further research into the precise downstream signaling pathways will continue to enhance our understanding of these differential effects and aid in the design of future therapies.
References
- 1. Unraveling the Mechanisms Underlying Olanzapine-Induced Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic and body mass parameters after treatment with JNJ-37822681, a novel fast-dissociating D2 receptor antagonist, vs olanzapine in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of JNJ-37822681, a specific and fast-dissociating D2 antagonist for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A double-blind, randomized, placebo-controlled study with JNJ-37822681, a novel, highly selective, fast dissociating D₂ receptor antagonist in the treatment of acute exacerbation of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. testmenu.com [testmenu.com]
- 6. ruh.nhs.uk [ruh.nhs.uk]
- 7. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 8. Histamine receptor signaling in energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SMPDB [smpdb.ca]
- 11. The atypical antipsychotic olanzapine causes weight gain by targeting serotonin receptor 2C - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Central 5-HTR2C in the Control of Metabolic Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Critical metabolic roles of β-cell M3 muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The role of M3-muscarinic receptor signaling in insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cris.brighton.ac.uk [cris.brighton.ac.uk]
JNJ-37822681: A Comparative Analysis of D2 Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the dopamine D2 receptor binding affinity of the investigational compound JNJ-37822681 against a selection of established antipsychotic agents. All quantitative data is presented in tabular format for clear comparison, accompanied by detailed experimental methodologies and visual representations of key biological pathways and experimental workflows.
D2 Receptor Binding Affinity (Ki) Comparison
The binding affinity of a compound for its target receptor is a critical determinant of its potency. This is often expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. The table below summarizes the D2 receptor Ki values for JNJ-37822681 and several commonly used antipsychotic medications.
| Compound | D2 Receptor Ki (nM) | Notes |
| JNJ-37822681 | 158[1] | A fast-dissociating D2 receptor antagonist.[1] |
| Aripiprazole | 0.34[2] | A D2 receptor partial agonist.[2] |
| Clozapine | ~75 | The appropriate Ki can vary based on experimental conditions; this value reflects considerations of radioligand and tissue concentration.[3] |
| Risperidone | 3.2[4] | A potent D2 and serotonin 5-HT2A receptor antagonist.[4] |
| Haloperidol | 0.66 - 2.84[5] | A potent, first-generation (typical) antipsychotic and D2 receptor antagonist.[6] |
| Olanzapine | Varies | D2 receptor occupancy of 71% to 80% is observed in the clinical dose range of 10-20 mg/day. |
Experimental Protocols
The determination of Ki values for D2 receptor binding is typically achieved through in vitro competitive radioligand binding assays. Below is a generalized protocol representative of the methodologies employed in the cited studies.
Competitive Radioligand Binding Assay for D2 Receptor
Objective: To determine the binding affinity (Ki) of a test compound (e.g., JNJ-37822681) for the dopamine D2 receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., CHO or HEK cells) stably expressing the human dopamine D2L receptor.
-
Radioligand: A tritiated D2 receptor antagonist with high affinity, such as [3H]-spiperone or [3H]-raclopride.
-
Test Compound: The unlabeled drug for which the Ki is to be determined (e.g., JNJ-37822681).
-
Reference Compound: A known D2 receptor ligand for determining non-specific binding (e.g., unlabeled haloperidol or spiperone).
-
Assay Buffer: A buffered solution (e.g., Tris-HCl) at a physiological pH.
-
Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity on the filters.
Procedure:
-
Incubation: A constant concentration of the radioligand and varying concentrations of the test compound are incubated with the cell membranes in the assay buffer.
-
Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.
-
Separation: The reaction mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation :
Ki = IC50 / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the relevant biological pathway.
References
- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 2. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. punnettsquare.org [punnettsquare.org]
- 6. benchchem.com [benchchem.com]
JNJ-37822681: A Comparative Analysis of Efficacy in Preclinical Models of Psychosis and Epilepsy
For Researchers, Scientists, and Drug Development Professionals
JNJ-37822681 is a novel pharmaceutical compound that has demonstrated significant therapeutic potential in preclinical studies for both psychosis and epilepsy. This guide provides a comprehensive comparison of its efficacy across various animal models, presenting key experimental data, detailed methodologies, and an exploration of its dual mechanism of action.
Dual Mechanism of Action: D2 Receptor Antagonism and Kv7 Channel Opening
JNJ-37822681 exhibits a unique pharmacological profile, acting as both a fast-dissociating dopamine D2 receptor antagonist and a Kv7 potassium channel opener. This dual functionality contributes to its efficacy in distinct neurological disorders.
As a fast-dissociating D2 receptor antagonist , JNJ-37822681 modulates dopaminergic neurotransmission, a key pathway implicated in the pathophysiology of psychosis.[1][2] Its rapid dissociation from the D2 receptor is hypothesized to contribute to a lower incidence of extrapyramidal symptoms (EPS) compared to traditional antipsychotics.[1]
Simultaneously, JNJ-37822681 functions as a Kv7 channel opener .[3][4] By enhancing the activity of these voltage-gated potassium channels, it helps to stabilize neuronal membranes and reduce hyperexcitability, a hallmark of epileptic seizures.[3][4]
Efficacy in Animal Models of Psychosis
The antipsychotic potential of JNJ-37822681 has been evaluated in several well-established rodent models of psychosis. These models utilize pharmacological agents to induce behaviors analogous to the symptoms of psychosis in humans.
Quantitative Efficacy Data
| Animal Model | Species | Induced Behavior | Efficacy Endpoint | JNJ-37822681 ED₅₀ |
| Apomorphine-Induced Stereotypy | Rat | Stereotyped behaviors (e.g., sniffing, gnawing) | Inhibition of stereotypy | 0.19 mg/kg[2] / 8.1 mg/kg[3] |
| D-Amphetamine-Induced Hyperlocomotion | Rat | Increased locomotor activity | Inhibition of hyperlocomotion | 1.0 mg/kg[2] |
| Phencyclidine-Induced Hyperlocomotion | Rat | Increased locomotor activity | Inhibition of hyperlocomotion | 4.7 mg/kg[2] |
Note: A discrepancy exists in the reported ED₅₀ values for the apomorphine-induced stereotypy model. Further investigation is required to resolve this.
Experimental Protocols
Apomorphine-Induced Stereotypy in Rats:
-
Animals: Male rats of a specified strain (e.g., Sprague-Dawley).
-
Procedure: Animals are pre-treated with JNJ-37822681 or vehicle via a specific route of administration (e.g., intraperitoneal, oral). After a predetermined time, apomorphine is administered to induce stereotyped behaviors.
-
Data Collection: The intensity and duration of stereotyped behaviors are scored by trained observers blind to the treatment conditions.
-
Analysis: The dose of JNJ-37822681 that produces a 50% reduction in the stereotypy score (ED₅₀) is calculated.
D-Amphetamine/Phencyclidine-Induced Hyperlocomotion in Rats:
-
Animals: Male rats of a specified strain.
-
Procedure: Similar to the apomorphine model, rats are pre-treated with JNJ-37822681 or vehicle. Subsequently, d-amphetamine or phencyclidine is administered to induce hyperlocomotion.
-
Data Collection: Locomotor activity is measured using automated activity chambers (e.g., infrared beam breaks).
-
Analysis: The ED₅₀ is determined as the dose of JNJ-37822681 that causes a 50% inhibition of the induced hyperlocomotion.
Efficacy in Animal Models of Epilepsy
The anticonvulsant properties of JNJ-37822681 have been demonstrated in validated mouse models of acute seizures. These models are crucial for the initial screening and characterization of potential anti-epileptic drugs.
Quantitative Efficacy Data
While it is established that JNJ-37822681 shows anticonvulsant activity in two well-validated mouse models of acute seizures, specific ED₅₀ values for the Maximal Electroshock Seizure (MES) and Pentylenetetrazol (PTZ) tests are not yet publicly available in the reviewed literature.[3][4]
Experimental Protocols
Maximal Electroshock Seizure (MES) Test in Mice:
-
Animals: Male mice of a specified strain (e.g., CF-1).
-
Procedure: JNJ-37822681 or vehicle is administered to the animals. At the time of predicted peak effect, a brief electrical stimulus is delivered via corneal or ear electrodes to induce a tonic-clonic seizure.
-
Data Collection: The primary endpoint is the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Analysis: The ED₅₀ is calculated as the dose that protects 50% of the animals from the tonic hindlimb extension.
Pentylenetetrazol (PTZ)-Induced Seizure Test in Mice:
-
Animals: Male mice of a specified strain.
-
Procedure: Following pre-treatment with JNJ-37822681 or vehicle, a subcutaneous or intraperitoneal injection of the chemoconvulsant pentylenetetrazol is administered.
-
Data Collection: The animals are observed for the occurrence of clonic seizures (characterized by rhythmic muscle contractions). The latency to the first seizure and the seizure severity can also be measured.
-
Analysis: The ED₅₀ is the dose of JNJ-37822681 that prevents clonic seizures in 50% of the mice.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz.
Caption: Dopamine D2 Receptor Antagonist Signaling Pathway of JNJ-37822681.
Caption: Kv7 Potassium Channel Opener Signaling Pathway of JNJ-37822681.
Caption: Experimental Workflow for Psychosis Animal Models.
Caption: Experimental Workflow for Epilepsy Animal Models.
Conclusion
JNJ-37822681 demonstrates a promising and versatile profile with robust efficacy in preclinical models of both psychosis and epilepsy. Its dual mechanism of action, targeting both dopamine D2 receptors and Kv7 potassium channels, positions it as a unique candidate for further investigation in these distinct but often comorbid neurological conditions. The quantitative data from psychosis models in rats are compelling, and while specific efficacy metrics in epilepsy models require further elucidation, the initial findings are positive. The detailed experimental protocols provided herein offer a foundation for the replication and expansion of these crucial preclinical studies. Future research should focus on resolving the discrepant ED₅₀ values in the apomorphine-induced stereotypy model and establishing precise ED₅₀ values in the MES and PTZ seizure models to provide a more complete picture of JNJ-37822681's therapeutic potential.
References
- 1. Pharmacology of JNJ-37822681, a specific and fast-dissociating D2 antagonist for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. The fast-dissociating D2 antagonist antipsychotic JNJ-37822681 is a neuronal Kv7 channel opener: Potential repurposing for epilepsy treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-37822681: A Comparative Analysis of its Fast Dissociation Kinetics at the Dopamine D2 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dissociation kinetics of the novel antipsychotic agent JNJ-37822681 with other established typical and atypical antipsychotics. The defining characteristic of JNJ-37822681 is its rapid dissociation from the dopamine D2 receptor, a property hypothesized to contribute to its favorable clinical profile, including a potentially lower incidence of extrapyramidal symptoms (EPS).[1][2][3] This document summarizes key experimental data, outlines the methodologies used to determine these kinetic parameters, and illustrates the relevant signaling pathways.
Comparative Dissociation Kinetics at the Dopamine D2 Receptor
The dissociation rate constant (k"off") and the dissociation half-life (t½) are critical parameters for understanding the temporal dynamics of drug-receptor interactions. A faster dissociation rate (higher k"off", shorter t½) allows for a more rapid equilibration with endogenous dopamine, which is thought to mitigate the persistent receptor blockade associated with certain side effects.
The following table summarizes the D2 receptor dissociation kinetics for JNJ-37822681 and a selection of other antipsychotic drugs. It is important to note that reported values can vary between studies due to differences in experimental conditions, such as radioligand choice, temperature, and tissue preparation.
| Drug | Classification | Dissociation Rate Constant (k"off") (min⁻¹) | Dissociation Half-life (t½) (minutes) | Reference |
| JNJ-37822681 | Atypical Antipsychotic (fast-dissociating) | Fast | Not explicitly quantified in cited abstracts, but described as rapid | [1][4] |
| Haloperidol | Typical Antipsychotic | ~0.02 - 0.03 | ~23 - 35 | [5] |
| Clozapine | Atypical Antipsychotic | ~0.2 - 0.4 | ~1.7 - 3.5 | [5] |
| Risperidone | Atypical Antipsychotic | ~0.03 - 0.04 | ~17 - 23 | |
| Olanzapine | Atypical Antipsychotic | ~0.04 | ~17 | [5] |
| Quetiapine | Atypical Antipsychotic | ~0.3 - 0.6 | ~1.2 - 2.3 | [5] |
| Aripiprazole | Atypical Antipsychotic (D2 partial agonist) | Slow | Slow |
Note: While a precise k"off" value for JNJ-37822681 was not found in the initial abstract search, its rapid dissociation is a key feature highlighted in multiple studies.[1][2][4] The Ki value for JNJ-37822681 at the D2L receptor has been reported as 158 nM.[4]
Experimental Protocols
The determination of dissociation kinetics is primarily achieved through radioligand binding assays. Below is a detailed, generalized protocol for a competitive dissociation assay.
Protocol: Determination of Antipsychotic Dissociation Rate from D2 Receptors using a Competitive Radioligand Binding Assay
1. Materials and Reagents:
- Receptor Source: Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
- Radioligand: A high-affinity D2 receptor radioligand, such as [³H]spiperone or [¹¹C]raclopride.
- Test Compounds: JNJ-37822681 and other antipsychotics of interest.
- Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
- Wash Buffer: Cold assay buffer.
- Scintillation Cocktail.
- Glass Fiber Filters.
- Filtration Apparatus.
- Scintillation Counter.
2. Experimental Procedure:
Signaling Pathways and Experimental Workflow
Dopamine D2 Receptor Signaling
The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. More recently, it has been shown that D2 receptors can also signal through a G-protein-independent pathway involving β-arrestin. The fast dissociation kinetics of JNJ-37822681 are thought to allow for a more physiological modulation of these pathways compared to slowly dissociating antagonists.
Experimental Workflow for Determining Dissociation Kinetics
The following diagram illustrates the key steps in a typical experimental workflow for determining the dissociation rate of an unlabeled antipsychotic from the D2 receptor.
References
- 1. Pharmacology of JNJ-37822681, a specific and fast-dissociating D2 antagonist for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A double-blind, randomized, placebo-controlled study with JNJ-37822681, a novel, highly selective, fast dissociating D₂ receptor antagonist in the treatment of acute exacerbation of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential responses to JNJ-37822681, a specific and fast dissociating dopamine D2 receptor antagonist, in cynomolgus monkey and Sprague-Dawley rat general toxicology studies: clinical observations, prolactin levels, mammary histopathology findings and toxicokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antipsychotic agents differ in how fast they come off the dopamine D2 receptors. Implications for atypical antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head comparison of JNJ-37822681 and aripiprazole
An Objective Guide for Researchers and Drug Development Professionals
Introduction
The landscape of antipsychotic drug development is continually evolving, with a focus on optimizing efficacy while minimizing debilitating side effects. This guide provides a detailed, head-to-head comparison of two notable compounds: JNJ-37822681, a novel, highly selective, and fast-dissociating dopamine D2 receptor antagonist, and aripiprazole, a well-established atypical antipsychotic with a complex pharmacology. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective pharmacological profiles, supported by available preclinical and clinical data.
Mechanism of Action
The fundamental difference between JNJ-37822681 and aripiprazole lies in their interaction with the dopamine D2 receptor, a key target in the treatment of psychosis.
JNJ-37822681 is a potent and specific D2 receptor antagonist.[1][2] Its defining characteristic is its rapid dissociation from the D2 receptor. This "fast-off" kinetic profile is hypothesized to confer antipsychotic efficacy with improved tolerability, particularly a lower incidence of extrapyramidal symptoms (EPS) and hyperprolactinemia, by allowing for a more physiological, intermittent dopamine receptor blockade.[2][3]
Aripiprazole exhibits a more complex mechanism of action, often described as a "dopamine-serotonin system stabilizer."[4] It acts as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors and as an antagonist at serotonin 5-HT2A receptors.[4][5] As a partial D2 agonist, aripiprazole can modulate dopaminergic activity, acting as a functional antagonist in a hyperdopaminergic state (as seen in the mesolimbic pathway in psychosis) and as a functional agonist in a hypodopaminergic state (as seen in the mesocortical pathway, potentially contributing to negative and cognitive symptoms).[5]
Quantitative Data Presentation
The following tables summarize the available quantitative data for a head-to-head comparison of JNJ-37822681 and aripiprazole. It is important to note that this data is compiled from separate studies, and direct comparative studies are limited.
Table 1: Receptor Binding Affinity (Ki, nM)
| Receptor | JNJ-37822681 | Aripiprazole |
| Dopamine D2L | 158[1] | 0.34[5] |
| Dopamine D3 | - | 0.8[5] |
| Serotonin 5-HT1A | - | 1.7[5] |
| Serotonin 5-HT2A | Low Affinity[2] | 3.4[5] |
| Serotonin 5-HT2B | - | 0.36[5] |
Lower Ki values indicate higher binding affinity.
Table 2: Preclinical Data (Rat Models)
| Parameter | JNJ-37822681 | Aripiprazole |
| Amphetamine-Induced Hyperlocomotion | ||
| ED50 (mg/kg, i.p.) | 1.0[6] | ~1-3[7][8] |
| Catalepsy Induction | ||
| ED50 (mg/kg, i.p.) | >30[2] | >30[7] |
| Prolactin Elevation | ||
| ED50 (mg/kg, s.c.) | 0.17[2] | Does not typically elevate; may decrease[9] |
ED50 represents the dose required to produce 50% of the maximal effect.
Table 3: Clinical Data (Schizophrenia - Acute Exacerbation)
| Parameter | JNJ-37822681 | Aripiprazole |
| Primary Efficacy Endpoint | Change from baseline in PANSS Total Score | Change from baseline in PANSS Total Score |
| Dosing Regimen | 10, 20, 30 mg bid[3] | 10-30 mg/day |
| PANSS Total Score Reduction (vs. Placebo) | Significant reduction at all doses[3] | Significant reduction[10] |
| Common Adverse Events | Insomnia (17%), Akathisia (13%)[3] | Headache, anxiety, nausea, constipation, insomnia[11] |
| Extrapyramidal Symptoms (EPS) | Dose-related; 10 mg bid comparable to olanzapine[3] | Low propensity[4] |
| Weight Gain | Less than olanzapine[3] | Less risk compared to some other atypicals[10] |
| Prolactin Levels | Minimal increase[11] | Does not elevate; may decrease[9] |
bid: twice daily
Experimental Protocols
Radioligand Binding Assay for Dopamine D2 Receptors
This in vitro assay is used to determine the binding affinity of a compound for the dopamine D2 receptor.
Objective: To quantify the inhibition constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the D2 receptor.
Materials:
-
Cell membranes expressing human dopamine D2 receptors.
-
Radioligand (e.g., [³H]-Spiperone).
-
Unlabeled test compound (JNJ-37822681 or aripiprazole) at various concentrations.
-
Non-specific binding control (e.g., haloperidol at a high concentration).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes, radioligand, and varying concentrations of the test compound are incubated in the assay buffer.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
References
- 1. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of JNJ-37822681, a specific and fast-dissociating D2 antagonist for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effects of aripiprazole/OPC-14597 on motor activity, pharmacological models of psychosis, and brain activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Attenuation of reinforcing and psychomotor stimulant effects of amphetamine by aripiprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of aripiprazole on prolactin levels in subjects with schizophrenia during cross-titration with risperidone or olanzapine: analysis of a randomized, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of acute and chronic aripiprazole treatment on choice between cocaine self-administration and food under a concurrent schedule of reinforcement in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential responses to JNJ-37822681, a specific and fast dissociating dopamine D2 receptor antagonist, in cynomolgus monkey and Sprague-Dawley rat general toxicology studies: clinical observations, prolactin levels, mammary histopathology findings and toxicokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-37822681: A Comparative Analysis of its High Specificity for the Dopamine D2 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of JNJ-37822681 for the dopamine D2 receptor versus a panel of other neurotransmitter receptors. The data presented herein highlights the compound's remarkable selectivity, a crucial attribute for a therapeutic candidate targeting D2-mediated signaling pathways.
High Selectivity of JNJ-37822681 for the Dopamine D2 Receptor
JNJ-37822681 is a potent and highly selective antagonist of the dopamine D2 receptor.[1][2] Extensive in vitro radioligand binding assays have demonstrated its significantly lower affinity for a range of other receptors, minimizing the potential for off-target effects. This high degree of selectivity is a key characteristic that distinguishes JNJ-37822681 from other antipsychotic agents and makes it a valuable tool for investigating D2 receptor pharmacology.
Comparative Binding Affinity Profile
The following table summarizes the binding affinities (Ki) of JNJ-37822681 for various neurotransmitter receptors. The data clearly illustrates its preferential binding to the D2 receptor.
| Receptor Family | Receptor Subtype | JNJ-37822681 Ki (nM) |
| Dopamine | D2L | 158 [3] |
| D3 | 1,159[3] | |
| D1 | > 10,000 | |
| Serotonin | 5-HT2A | > 10,000 |
| 5-HT2C | > 10,000 | |
| Adrenergic | α1 | > 10,000 |
| α2 | > 10,000 | |
| Histamine | H1 | > 10,000 |
| Muscarinic | M1-M5 | > 10,000* |
*Based on qualitative reports of "little activity" at these receptors, a common practice in pharmacological profiling for compounds with very low affinity.[1]
Visualizing Receptor Selectivity
The following diagram illustrates the binding profile of JNJ-37822681, visually representing its high specificity for the D2 receptor.
Caption: Binding profile of JNJ-37822681.
Experimental Protocols
The binding affinities presented were determined using in vitro radioligand binding assays. Below is a detailed protocol representative of the methodologies employed.
Radioligand Binding Assay for Dopamine D2 Receptor
This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound (e.g., JNJ-37822681) for the dopamine D2 receptor.
1. Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2L receptor.
-
Radioligand: [³H]-Spiperone, a high-affinity D2 antagonist.
-
Test Compound: JNJ-37822681.
-
Non-specific Binding Control: Haloperidol (10 µM), a D2 antagonist.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates, glass fiber filters, and a cell harvester.
2. Membrane Preparation:
-
Culture CHO cells expressing the human D2L receptor to confluency.
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Homogenize the cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a suitable method (e.g., Bradford assay).
3. Assay Procedure:
-
Prepare serial dilutions of JNJ-37822681 in assay buffer.
-
In a 96-well microplate, add in triplicate:
-
25 µL of assay buffer (for total binding) or 10 µM haloperidol (for non-specific binding) or the desired concentration of JNJ-37822681.
-
25 µL of [³H]-Spiperone (at a final concentration close to its Kd, typically 0.1-0.5 nM).
-
50 µL of the prepared cell membrane suspension (containing a predetermined amount of protein, e.g., 10-20 µg).
-
-
Incubate the plate at room temperature (25°C) for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the JNJ-37822681 concentration.
-
Determine the IC50 value (the concentration of JNJ-37822681 that inhibits 50% of the specific binding of [³H]-Spiperone) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Experimental Workflow Diagram
The following diagram illustrates the workflow of the competitive radioligand binding assay.
Caption: Workflow for Radioligand Binding Assay.
References
- 1. Pharmacology of JNJ-37822681, a specific and fast-dissociating D2 antagonist for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A double-blind, randomized, placebo-controlled study with JNJ-37822681, a novel, highly selective, fast dissociating D₂ receptor antagonist in the treatment of acute exacerbation of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
comparative analysis of JNJ-37822681-induced extrapyramidal symptoms.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the extrapyramidal symptoms (EPS) associated with JNJ-37822681, a novel and highly selective dopamine D2 receptor antagonist with a rapid dissociation rate. The potential for a lower EPS liability is a key attribute hypothesized for compounds with this kinetic profile. This document objectively compares the performance of JNJ-37822681 with other antipsychotic agents, supported by preclinical and clinical experimental data.
Executive Summary
JNJ-37822681 is a fast-dissociating dopamine D2 receptor antagonist developed with the hypothesis that this property would translate to a lower incidence of extrapyramidal side effects compared to traditional antipsychotics. Preclinical studies in rodent models of EPS, such as catalepsy, suggest that JNJ-37822681 possesses a wider therapeutic window between its antipsychotic-like effects and the induction of motor side effects when compared to the typical antipsychotic haloperidol, and a profile similar to the atypical antipsychotic olanzapine. Clinical trial data indicates that while JNJ-37822681 is effective in treating schizophrenia, it is associated with dose-related EPS, with akathisia being the most common. At a dose of 10 mg twice daily, the overall incidence of EPS was found to be comparable to that of olanzapine.
Preclinical Assessment of Extrapyramidal Symptoms
The primary preclinical model for assessing EPS liability of antipsychotic drugs is the induction of catalepsy in rats, which is considered a surrogate for parkinsonian-like motor deficits in humans.
Comparative Catalepsy Induction
The cataleptic potential of JNJ-37822681 has been compared with the typical antipsychotic haloperidol and the atypical antipsychotic olanzapine. The potency of a compound to induce catalepsy is typically quantified by its ED50 value, the dose at which 50% of the animals exhibit a cataleptic response. A higher ED50 for catalepsy relative to the ED50 for antipsychotic activity (e.g., antagonism of apomorphine-induced stereotypy) suggests a wider therapeutic window and potentially lower EPS liability.
| Compound | Antagonism of Apomorphine-induced Stereotypy (ED50, mg/kg) | Catalepsy Induction (ED50, mg/kg) | Specificity Margin (Catalepsy ED50 / Antipsychotic ED50) |
| JNJ-37822681 | 0.19 | ~10 | ~53 |
| Haloperidol | 0.04 | 0.23-0.42[1] | ~6-11 |
| Olanzapine | 0.07 | >10 | >143 |
Note: ED50 values for haloperidol and olanzapine are sourced from various studies and may not be directly comparable to the JNJ-37822681 data due to potential differences in experimental protocols. The specificity margin for JNJ-37822681 is based on the reported larger margin compared with haloperidol and similarity to olanzapine.
Experimental Protocol: Rat Catalepsy Bar Test
Objective: To assess the potential of a test compound to induce catalepsy in rats.
Apparatus: A horizontal bar with a diameter of approximately 1 cm, elevated 9 cm from a flat surface.
Procedure:
-
Male Sprague-Dawley rats are administered the test compound (e.g., JNJ-37822681, haloperidol, olanzapine) or vehicle via intraperitoneal (i.p.) injection.
-
At specified time points after injection (e.g., 30, 60, 90, and 120 minutes), the rats are tested for catalepsy.
-
To initiate the test, the rat's forepaws are gently placed on the elevated bar.
-
The latency to remove both forepaws from the bar is recorded with a stopwatch, up to a maximum cut-off time (e.g., 180 seconds).
-
A cataleptic response is typically defined as the animal maintaining this imposed posture for a predetermined minimum duration (e.g., 20 seconds).
-
The percentage of animals exhibiting catalepsy at each dose is calculated, and the ED50 is determined using probit analysis.
Clinical Assessment of Extrapyramidal Symptoms
Clinical evaluation of EPS is conducted in human trials using standardized rating scales and by monitoring treatment-emergent adverse events.
Comparative Incidence of EPS in a Phase IIb Study
A double-blind, randomized, placebo-controlled study evaluated the efficacy and safety of JNJ-37822681 in patients with acute exacerbation of schizophrenia. This study included an active comparator, olanzapine.
| Adverse Event | Placebo (n=99) | JNJ-37822681 (10 mg bid, n=100) | JNJ-37822681 (20 mg bid, n=100) | JNJ-37822681 (30 mg bid, n=99) | Olanzapine (15 mg qd, n=100) |
| Any Extrapyramidal Symptom | 4.0% | 12.0% | 15.0% | 23.2% | 11.0% |
| Akathisia | 2.0% | 7.0% | 9.0% | 13.1% | 5.0% |
| Dystonia | 0.0% | 1.0% | 1.0% | 4.0% | 1.0% |
| Parkinsonism | 2.0% | 4.0% | 5.0% | 7.1% | 5.0% |
Data extracted from a Phase IIb clinical trial. The incidences of extrapyramidal symptoms with JNJ-37822681 were dose-related.[2] At the 10 mg bid dose, the overall incidence of EPS was comparable to the olanzapine group.[2] Akathisia was the most frequently reported extrapyramidal symptom for JNJ-37822681.[2]
Experimental Protocol: Clinical Assessment of EPS
Objective: To systematically assess and quantify the severity of drug-induced movement disorders in a clinical trial setting.
Assessment Tools: Standardized rating scales are used, such as:
-
Simpson-Angus Scale (SAS): To assess parkinsonism (rigidity, tremor, akinesia).
-
Barnes Akathisia Rating Scale (BARS): To assess akathisia.
-
Abnormal Involuntary Movement Scale (AIMS): To assess tardive dyskinesia.
-
Extrapyramidal Symptom Rating Scale (ESRS): A comprehensive scale that covers parkinsonism, akathisia, dystonia, and tardive dyskinesia.
Procedure:
-
A trained and calibrated rater administers the chosen scale(s) at baseline and at regular intervals throughout the study.
-
The assessment involves a combination of patient interview and observation of the patient at rest and during specific motor tasks.
-
Scores for each item on the scale are recorded.
-
Changes from baseline scores are calculated to determine the emergence and severity of EPS.
-
The incidence of clinically significant EPS is often defined by a certain threshold of change in the rating scale scores or the need for concomitant medication to treat the symptoms.
Mechanism of Action and Rationale for Reduced EPS
The leading hypothesis for the potentially lower EPS liability of JNJ-37822681 is its rapid dissociation from the dopamine D2 receptor.
D2 Receptor Occupancy and EPS
Extrapyramidal symptoms are strongly associated with high and sustained blockade of D2 receptors in the nigrostriatal dopamine pathway. Typical antipsychotics, like haloperidol, bind tightly to D2 receptors and dissociate slowly. This can lead to a persistent disruption of normal dopamine signaling, resulting in motor side effects.
The "Fast-Dissociation" Hypothesis
It is theorized that a drug that dissociates more rapidly from the D2 receptor, like JNJ-37822681, may allow for a more physiological "hit-and-run" mechanism of action. This could permit endogenous dopamine to compete more effectively with the drug at the receptor, thereby preserving a degree of normal dopamine neurotransmission in the nigrostriatal pathway and reducing the risk of EPS.
Nigrostriatal Dopamine D2 Receptor Signaling Pathway
Blockade of D2 receptors in the nigrostriatal pathway disrupts the normal signaling cascade that regulates motor control. D2 receptors are G-protein coupled receptors that, when activated by dopamine, inhibit the production of cyclic AMP (cAMP) by adenylyl cyclase. This leads to a cascade of downstream effects that ultimately modulate neuronal excitability and motor output. Antagonism of this pathway is believed to underlie the emergence of EPS.
Receptor Binding Profile
The selectivity of an antipsychotic for the D2 receptor relative to other neurotransmitter receptors can influence its side effect profile. JNJ-37822681 is characterized by its high selectivity for the D2 receptor.
| Receptor | JNJ-37822681 (Ki, nM) | Haloperidol (Ki, nM) | Olanzapine (Ki, nM) | Clozapine (Ki, nM) | Risperidone (Ki, nM) | Aripiprazole (Ki, nM) |
| Dopamine D2 | 1.58 | 1.4 | 1.9 | 126 | 3.1 | 0.34 |
| Dopamine D1 | >10,000 | 200 | 31 | 85 | 18 | 10 |
| Dopamine D3 | 11.59 | 7.0 | 4.8 | 42 | 11 | 0.8 |
| Serotonin 5-HT2A | 230 | 50 | 4 | 13 | 0.16 | 3.4 |
| Serotonin 5-HT1A | >10,000 | 2,300 | 1,160 | 170 | 3.7 | 4.4 |
| Histamine H1 | >10,000 | 800 | 7 | 6 | 20 | 61 |
| Muscarinic M1 | >10,000 | 1,200 | 1.9 | 1.9 | >10,000 | >10,000 |
| Adrenergic α1 | >1,000 | 6 | 19 | 7 | 0.8 | 57 |
Ki values represent the concentration of the drug required to occupy 50% of the receptors in vitro; a lower Ki value indicates a higher binding affinity. Data compiled from various sources and should be interpreted with caution due to inter-assay variability.
Conclusion
JNJ-37822681 demonstrates a preclinical profile consistent with a lower liability for extrapyramidal symptoms compared to the typical antipsychotic haloperidol, largely attributed to its rapid dissociation from the D2 receptor. Its preclinical profile is more aligned with that of the atypical antipsychotic olanzapine. Clinical data confirm that JNJ-37822681 can induce EPS in a dose-dependent manner, with an overall incidence comparable to olanzapine at therapeutically relevant doses. The high selectivity of JNJ-37822681 for the D2 receptor minimizes off-target effects that can contribute to the side effect burden of other antipsychotics. Further research and long-term clinical data are necessary to fully elucidate the comparative risk-benefit profile of JNJ-37822681 in the management of schizophrenia.
References
- 1. Dose-catalepsy response to haloperidol in rat: effects of strain and sex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Incidences of extrapyramidal symptoms in patients with schizophrenia after treatment with long-acting injection (depot) or oral formulations of olanzapine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of JNJ-37822681 Dihydrochloride: A Guide for Laboratory Professionals
Researchers and drug development professionals handling JNJ-37822681 dihydrochloride must adhere to strict disposal protocols to ensure safety and environmental compliance. This guide provides essential information and a procedural framework for the proper disposal of this compound.
Chemical and Hazard Profile
| Identifier | Value |
| Product Name | JNJ-37822681 (dihydrochloride) |
| CAS Number | 2108806-02-4 |
| Molecular Formula | C17H19Cl2F5N4 |
| Molecular Weight | 445.26 |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H320: Causes eye irritation. |
Source: MedChemExpress Safety Data Sheet[1]
Core Disposal Principle
The primary guideline for the disposal of this compound is to act in accordance with all applicable country, federal, state, and local regulations.[1] This includes the disposal of the substance itself and any contaminated packaging.
Standard Disposal Procedure
Before beginning any disposal process, consult your institution's Environmental Health and Safety (EHS) department for specific protocols. The following is a general step-by-step guide:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this chemical.
-
Waste Identification and Segregation:
-
Do not mix this compound with other chemical waste unless explicitly permitted by your institution's guidelines.
-
Designate a specific, clearly labeled, and sealed container for the waste.
-
-
Disposal of Unused Product:
-
If the product is in its original container, it should be disposed of as chemical waste.
-
Do not dispose of the chemical down the drain or in regular trash.
-
-
Disposal of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, vials, and gloves, should be treated as contaminated waste.
-
Place these materials in the designated hazardous waste container.
-
-
Waste Pickup and Disposal:
-
Follow your institution's procedure for hazardous waste pickup. This typically involves completing a hazardous waste manifest and scheduling a pickup with the EHS department or a licensed waste disposal contractor.
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Emergency Procedures
In case of a spill or accidental exposure, follow these steps:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing.[1]
-
Spill: Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a hazardous waste container and dispose of it according to regulations.
It is imperative for all laboratory personnel to be familiar with the specific safety and disposal protocols for all chemicals they handle. Always refer to the Safety Data Sheet (SDS) and your institution's EHS guidelines as the primary sources of information.
References
Essential Safety and Logistics for Handling JNJ-37822681 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, operation, and disposal of JNJ-37822681 dihydrochloride, a potent dopamine D2 receptor antagonist.
This document provides crucial safety protocols and logistical information to ensure the protection of laboratory personnel and the integrity of research when working with this compound. Adherence to these guidelines is essential due to the compound's potent pharmacological activity and potential hazards.
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1]
While a specific Occupational Exposure Limit (OEL) has not been established for this compound, its high potency as a dopamine D2 receptor antagonist necessitates stringent handling procedures to minimize any potential for exposure.[2] For potent pharmaceutical compounds, a risk-based approach to control exposure is critical.[3][4]
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to create a sufficient barrier between the handler and the compound.
| PPE Category | Required Equipment | Specifications and Best Practices |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. Change the outer glove immediately upon suspected contamination. |
| Eye and Face Protection | Safety Goggles with Side Shields and Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when handling the solid form or preparing solutions. |
| Body Protection | Disposable, Impervious Gown or Lab Coat | A disposable gown made of a low-linting, impervious material is required. Ensure cuffs are tucked into the inner pair of gloves. |
| Respiratory Protection | NIOSH-approved Respirator (e.g., N95 or higher) | A respirator is essential when handling the powdered form of the compound to prevent inhalation. For operations with a higher risk of aerosol generation, a Powered Air-Purifying Respirator (PAPR) should be considered.[3][5] |
| Foot Protection | Disposable Shoe Covers | To be worn over standard closed-toe laboratory shoes to prevent the tracking of contaminants. |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for safely handling this compound from receipt to use.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, well-ventilated area, protected from direct sunlight.[1]
-
Recommended storage temperature is 4°C for short-term and -20°C or -80°C for long-term storage of stock solutions to ensure stability.[5]
2. Weighing and Aliquoting (Solid Compound):
-
All handling of the solid compound must be performed within a certified chemical fume hood, a glove box, or a similar containment enclosure.
-
Use dedicated, calibrated equipment for weighing.
-
Handle the powder gently to avoid generating dust.
3. Solution Preparation:
-
Prepare solutions in a well-ventilated area, preferably within a chemical fume hood.
-
This compound is soluble in water and DMSO.[3][6] For a 33.33 mg/mL solution, DMSO can be used.
-
For in vivo studies, specific solvent systems are required. For example, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, which yields a clear solution of at least 2.5 mg/mL.[5]
-
If precipitation occurs during preparation, gentle heating and/or sonication can aid in dissolution.[5]
Experimental Protocols: Solution Preparation for In Vivo Studies
Below are detailed methodologies for preparing this compound for experimental use, based on established protocols.[5]
Protocol 1: Standard Vehicle
-
Add each solvent sequentially: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Ensure the solution is clear and homogenous before use.
-
This protocol achieves a solubility of at least 2.5 mg/mL.[5]
Protocol 2: SBE-β-CD Formulation
-
Prepare a stock solution in DMSO.
-
In a separate vessel, prepare a 20% SBE-β-CD solution in saline.
-
Add 10% of the DMSO stock solution to 90% of the SBE-β-CD solution.
-
This method also achieves a solubility of at least 2.5 mg/mL.[5]
Protocol 3: Corn Oil Suspension
-
Add 10% DMSO to 90% Corn Oil.
-
This will result in a solution with a solubility of at least 2.5 mg/mL.[5]
Data Presentation: Physicochemical and Solubility Data
| Property | Value | Source |
| Molecular Formula | C17H19Cl2F5N4 | [1] |
| Molecular Weight | 445.26 g/mol | [1] |
| CAS Number | 2108806-02-4 | [1] |
| Solubility in DMSO | 33.33 mg/mL (74.86 mM) | |
| Solubility in Water | Soluble | [3][6] |
| Storage Temperature (Solid) | 4°C | [1] |
| Storage of Stock Solutions | -20°C (1 month) or -80°C (6 months) | [5] |
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable PPE (gloves, gowns, shoe covers), contaminated labware (e.g., weigh boats, pipette tips), and empty containers must be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused solutions and rinseates should be collected in a separate, labeled hazardous waste container. Do not dispose of down the drain.[1]
-
Decontamination: Decontaminate all non-disposable equipment and work surfaces thoroughly after use.
-
Waste Disposal: All hazardous waste must be disposed of through a licensed chemical waste disposal service in accordance with local, state, and federal regulations.
Mandatory Visualizations
Caption: A step-by-step workflow for the safe handling of this compound.
Caption: Logical relationship between compound hazards and required personal protective equipment.
References
- 1. This compound | 2108806-02-4 | Dopamine Receptor | MOLNOVA [molnova.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Pharmacology of JNJ-37822681, a specific and fast-dissociating D2 antagonist for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
